molecular formula C17H18F3N3O3 B1680188 RU 58841 CAS No. 154992-24-2

RU 58841

Número de catálogo: B1680188
Número CAS: 154992-24-2
Peso molecular: 369.34 g/mol
Clave InChI: ARBYGDBJECGMGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a topically active non-steroidal antiandrogen;  structure given in first source

Propiedades

IUPAC Name

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBYGDBJECGMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165781
Record name RU 58841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154992-24-2
Record name 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154992-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 58841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 58841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-58841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of RU 58841: A Technical Guide to its Interaction with Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA) that has garnered significant interest for its potential in the topical treatment of androgen-dependent conditions, most notably androgenetic alopecia. Unlike systemic anti-androgens which can elicit widespread physiological effects, this compound is designed for localized action, thereby minimizing systemic side effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with androgen receptors (AR).

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism through which this compound exerts its effects is by acting as a competitive antagonist of the androgen receptor. In androgen-sensitive tissues, hormones such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR. This binding event initiates a conformational change in the receptor, leading to its translocation to the nucleus. Once in the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This, in turn, recruits coactivators and the transcriptional machinery, leading to the expression of androgen-dependent genes that can contribute to processes like hair follicle miniaturization in androgenetic alopecia.

This compound disrupts this signaling cascade by directly competing with endogenous androgens for the same binding site on the androgen receptor.[1] By binding to the AR with high affinity, this compound occupies the receptor without activating it. This prevents the binding of testosterone and DHT, thereby inhibiting the subsequent downstream events of nuclear translocation, DNA binding, and gene transcription.[2][3][4] The potency of this compound has been shown to be comparable to that of hydroxyflutamide, another well-characterized anti-androgen.[2][4][5]

Quantitative Analysis of Androgen Receptor Binding

The efficacy of a competitive antagonist is largely determined by its binding affinity for the target receptor relative to the natural ligands. While peer-reviewed data on the precise binding affinity of this compound for the human androgen receptor is limited, available information suggests a high and specific affinity.

CompoundReceptorBinding Affinity (Ka)Binding Affinity (Ki)Relative Binding Affinity (vs. Testosterone)Source
This compound Human Androgen Receptor1.1 nM-~1.0[6] (non-peer-reviewed)
Testosterone Human Androgen Receptor~1.1 nM-1.0[6] (non-peer-reviewed)
Dihydrotestosterone (DHT) Human Androgen Receptor0.25 - 0.5 nM-~2-4x higher than Testosterone[7]
This compound Rat Androgen Receptor-26 ± 5 nM-[8] (forum post, citing a study)
RU 59063 (related compound) Rat Androgen Receptor-2.23 ± 0.5 nM-[8] (forum post, citing a study)

Note: The Ka value for this compound from the non-peer-reviewed source should be interpreted with caution. The Ki values are for the rat androgen receptor and may not directly translate to human receptor affinity.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay is fundamental to determining the binding affinity of this compound for the androgen receptor. The following is a generalized protocol based on common methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.

Materials:

  • Human androgen receptor (full-length or ligand-binding domain)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • This compound

  • Unlabeled testosterone and DHT (for comparison)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the human androgen receptor with a fixed concentration of the radiolabeled androgen in the assay buffer.

  • Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include control tubes with no competitor, and tubes with increasing concentrations of unlabeled testosterone and DHT for comparison.

  • Equilibrium: Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Androgen-Responsive Reporter Gene Assay

This cell-based assay assesses the functional consequence of this compound binding to the androgen receptor, specifically its ability to inhibit androgen-induced gene expression. The following protocol is based on the study by Pan et al. (1998).[2][4][5]

Objective: To evaluate the anti-androgenic activity of this compound by measuring its ability to suppress DHT-induced expression of a reporter gene under the control of an androgen-responsive promoter.

Materials:

  • PC3 human prostate cancer cells (or another suitable AR-negative cell line)

  • Expression vector for wild-type human androgen receptor (wtAR)

  • Reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene downstream of a mouse mammary tumor virus (MMTV) promoter with androgen response elements (MMTV-ARE-CAT).

  • Transfection reagent (e.g., calcium phosphate)

  • Dihydrotestosterone (DHT)

  • This compound

  • Hydroxyflutamide and Casodex (for comparison)

  • Cell culture medium and supplements

  • CAT assay kit

Procedure:

  • Cell Culture and Transfection: Culture PC3 cells in appropriate media. Co-transfect the cells with the wtAR expression vector and the MMTV-ARE-CAT reporter plasmid using a suitable transfection method.

  • Treatment: After transfection, treat the cells with various concentrations of DHT in the presence or absence of different concentrations of this compound, hydroxyflutamide, or Casodex. Include control groups with no treatment and with DHT alone.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) to allow for gene expression.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • CAT Assay: Measure the CAT enzyme activity in the cell lysates using a CAT assay kit. This typically involves incubating the lysate with [¹⁴C]-chloramphenicol and acetyl-CoA and then separating the acetylated and unacetylated forms of chloramphenicol by thin-layer chromatography, followed by quantification of radioactivity.

  • Data Analysis: Normalize the CAT activity to the total protein concentration in each lysate. Plot the CAT activity against the concentration of the test compounds. This will demonstrate the dose-dependent inhibition of DHT-induced reporter gene expression by this compound.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Inhibition by this compound

RU58841_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT / Testosterone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_HSP Binds AR_DHT AR-DHT Complex AR_HSP->AR_DHT Conformational Change & HSP Dissociation AR_RU58841 Inactive AR-RU58841 Complex AR_HSP->AR_RU58841 Forms Inactive Complex RU58841 This compound RU58841->AR_HSP Competitively Binds AR_Dimer AR Dimerization AR_DHT->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Androgen-Regulated Proteins mRNA->Protein Translation

Caption: Competitive antagonism of the androgen receptor by this compound.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis prep1 Prepare Androgen Receptor (e.g., from cell lysate) inc1 Mix AR, [³H]-DHT, and varying concentrations of this compound prep1->inc1 prep2 Prepare Radiolabeled Androgen (e.g., [³H]-DHT) prep2->inc1 prep3 Prepare Serial Dilutions of this compound prep3->inc1 inc2 Incubate to reach binding equilibrium inc1->inc2 sep1 Vacuum filter mixture through glass fiber filters inc2->sep1 sep2 Wash filters with cold buffer sep1->sep2 quant1 Place filters in scintillation vials sep2->quant1 quant2 Add scintillation cocktail and count radioactivity quant1->quant2 analysis Plot % Bound vs. [this compound] Calculate IC50 and Ki quant2->analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Non-Steroidal Anti-Androgen Action

Logical_Relationship androgen Androgen (Testosterone/DHT) binding Binding to AR androgen->binding ar Androgen Receptor (AR) ar->binding ru58841 This compound ru58841->binding Competes with Androgen activation AR Activation binding->activation If Androgen Binds no_activation No AR Activation binding->no_activation If this compound Binds transcription Androgen-Dependent Gene Transcription activation->transcription cellular_effect Cellular Effect (e.g., Hair Follicle Miniaturization) transcription->cellular_effect no_transcription Inhibition of Gene Transcription no_activation->no_transcription therapeutic_effect Therapeutic Effect (e.g., Prevention of Hair Loss) no_transcription->therapeutic_effect

Caption: Logical flow of this compound's anti-androgenic action.

Downstream Effects on Gene Expression

By competitively inhibiting the binding of androgens to the AR, this compound effectively blocks the transcription of androgen-regulated genes. In a study utilizing a reporter gene assay, this compound demonstrated a dose-dependent suppression of DHT-induced transcriptional activity.[2][4][5] This inhibitory effect is the molecular basis for its therapeutic potential in androgen-mediated conditions.

In the context of androgenetic alopecia, androgens are known to negatively impact dermal papilla cells, which play a crucial role in regulating the hair growth cycle. Testosterone has been shown to inhibit the proliferation of keratinocytes when co-cultured with dermal papilla cells from balding scalp, an effect that was abolished by this compound.[6] This suggests that this compound can counteract the androgen-mediated negative regulation of hair follicle cells. Studies have also identified genes in dermal papilla cells that are either suppressed or induced by testosterone, such as the down-regulation of Supervillin.[6] By blocking the action of testosterone, this compound would be expected to reverse these gene expression changes, thereby promoting a more favorable environment for hair growth.

Conclusion

This compound is a potent, non-steroidal anti-androgen that functions through direct competitive antagonism of the androgen receptor. Its high affinity for the receptor allows it to effectively block the binding of endogenous androgens like testosterone and DHT, thereby inhibiting the downstream signaling cascade that leads to androgen-dependent gene expression. This mechanism of action, coupled with its intended topical application to minimize systemic exposure, makes this compound a compound of significant interest for the treatment of androgen-mediated conditions such as androgenetic alopecia. Further research to fully elucidate its binding kinetics with the human androgen receptor and its specific effects on the transcriptome of target cells will be invaluable for its potential future clinical development.

References

RU 58841: A Technical Guide to Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions.[1][2][3] Developed in the 1980s by Roussel Uclaf, this compound acts as a competitive antagonist at the androgen receptor, making it a subject of research for topical treatments of conditions like androgenetic alopecia and acne.[1][4][5] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Chemical Properties and Characterization

This compound is a white to off-white crystalline solid.[3][6] A comprehensive summary of its chemical and physical properties is provided below.

Physicochemical Data
PropertyValueReference
IUPAC Name 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile[1]
CAS Number 154992-24-2[1]
Molecular Formula C₁₇H₁₈F₃N₃O₃[1]
Molecular Weight 369.34 g/mol [1]
Melting Point 102-103 °C[7][8]
Appearance White to off-white powder/crystalline solid[3][6]
Purity ≥98%[6]
Storage -20°C for long-term storage[6][9]
Stability ≥ 4 years at -20°C[6]
Solubility Data

This compound exhibits solubility in various organic solvents but is sparingly soluble in aqueous solutions.[3][6] For aqueous buffers, it is recommended to first dissolve the compound in ethanol.[6]

SolventSolubilityReference
Ethanol~33 mg/mL[6]
Dimethylformamide (DMF)~33 mg/mL[6]
Dimethyl sulfoxide (DMSO)~25 mg/mL[6]
1:5 solution of ethanol:PBS (pH 7.2)~0.16 mg/mL[6]
Spectral Data
TechniqueDataReference
UV/Vis (λmax) 262 nm[6]
Infrared (IR) (cm⁻¹) 3628 (OH), 2236 (C≡N), 1778-1724 (C=O), 1615-1575-1505 (aromatic)[7]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 1.52 (6H, s, CH₃), 1.64 (2H, m, CH₂-3), 1.82 (2H, m, CH₂-2), 2.12 (1H, s, OH), 3.39 (2H, t, CH₂-1, J=6), 3.68 (2H, t, CH₂-4, J=6), 7.89 (d, ArH₅, J=8), 7.98 (dd, ArH₆, J=2, J=8), 8.13 (d, ArH₂, J=2)[7]
High-Resolution Mass Spectrometry (HRMS) GC-(EI) TOF- Calculated for C₁₇H₁₈F₃N₃O₃ (M): 369.1300, Observed: 369.1294[7]
Elemental Analysis
ElementCalculated (%)Found (%)Reference
C 55.2855.19[7]
H 4.914.84[7]
N 11.3811.28[7]
F 15.43-[7]

Synthesis of this compound

There are two primary synthetic routes for this compound. The traditional method involves the use of phosgene, while a more recent, alternative synthesis avoids this toxic reagent.[10][11]

Traditional Synthesis Pathway

The traditional synthesis of this compound starts from 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.[7]

G A 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile C Deprotonation A->C 1. B NaH in dry DMF B->C E Alkylation C->E 2. D 4-bromobutyl acetate D->E F Intermediate E->F H Hydrolysis F->H 3. G NaOH, H₂O G->H I This compound H->I

Traditional Synthesis Workflow for this compound.

  • Deprotonation: Dissolve 1.00 g (3.37 mmol) of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile in 25 mL of dry N,N-dimethylformamide (DMF).[7] In a separate flask, wash 280 mg (7.00 mmol) of a 60% NaH suspension in mineral oil twice with 5 mL of dry n-hexane.[7] Add the benzonitrile solution to the NaH suspension and stir for 15 minutes until hydrogen gas evolution ceases.[7]

  • Alkylation: Add 680 mg (3.49 mmol) of 4-bromobutyl acetate to the reaction mixture and wash with an additional 25 mL of dry DMF.[7] Heat the mixture to 50°C and stir for 2 hours.[7]

  • Hydrolysis and Purification: Add a 200 mg pellet of NaOH and 45 mL of deionized water.[7] Evaporate the DMF and water to yield the crude product. Purify the residue by chromatography on silica gel using a methylene chloride-acetone (9:1) eluent.[7] Crystallization from isopropyl ether affords the final product, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (this compound).[7]

Alternative Phosgene-Free Synthesis

An alternative synthesis has been developed to avoid the use of highly toxic phosgene.[10] This method involves the stepwise construction of the hydantoin moiety around 3-trifluoromethyl-4-cyanoaniline.[10]

G A 3-Trifluoromethyl-4-cyanoaniline B Stepwise Amide Formation A->B C Long-chain double-amide intermediate B->C D Ring Closure (Heating in DMF) C->D E Hydantoin Synthon (6) D->E G Alkylation E->G F NaH / 4-bromobutyl acetate F->G I Deprotection G->I H NaOH H->I J This compound I->J

Alternative Phosgene-Free Synthesis of this compound.

This six-step synthesis begins with 3-trifluoromethyl-4-cyanoaniline and proceeds through a long-chain double-amide intermediate.[10] The key steps are:

  • Intermediate Formation: A series of reactions are performed to construct a double-amide intermediate from the starting aniline.[10]

  • Ring Closure: The intermediate undergoes ring closure upon heating in DMF at 110°C for 7 hours to form the hydantoin synthon.[10]

  • Alkylation and Deprotection: The hydantoin synthon is then alkylated using NaH and 4-bromobutyl acetate, followed by deprotection with NaOH in the same pot to yield this compound.[10] This alternative route achieves an overall yield of 33% on a small scale and avoids the need for flash chromatography.[10]

Mechanism of Action: Signaling Pathway

This compound functions as a non-steroidal antiandrogen by competitively binding to the androgen receptor (AR).[12][13] This prevents the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to androgen-regulated gene expression.[4][5]

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation RU58841 This compound RU58841->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Blocked Transcription Blocked AR_dimer->Blocked Gene Androgen-Regulated Gene Transcription ARE->Gene

Mechanism of Action of this compound at the Androgen Receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The data presented, including physicochemical properties, spectral analyses, and detailed synthetic protocols for both traditional and alternative routes, serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of its mechanism of action as a competitive androgen receptor antagonist underscores its therapeutic potential. Further research and clinical investigation are warranted to fully explore the applications of this compound.

References

RU 58841: A Technical Guide to its Androgen Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions. Its mechanism of action lies in its ability to competitively inhibit the binding of endogenous androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the AR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Binding Affinity and Selectivity

In the realm of pharmacology and drug development, two key parameters define the interaction of a ligand like this compound with its target receptor:

  • Binding Affinity: This quantitative measure indicates the strength of the binding interaction between a ligand and a receptor. It is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.

  • Selectivity: This refers to the preferential binding of a ligand to its intended target receptor over other receptors. High selectivity is a crucial attribute for a drug candidate as it minimizes off-target effects and potential side effects.

Quantitative Analysis of this compound Binding Affinity

One critical study published in the Journal of Steroid Biochemistry and Molecular Biology in January 1994 highlighted that this compound displays high affinity for the androgen receptor.[1] Further analysis from other sources suggests that the binding affinity of this compound for the androgen receptor is comparable to that of the natural ligand, testosterone. One source indicates an association constant (Ka) of 1.1 nM for this compound, which is in the same range as that of testosterone.[2] For context, the more potent androgen, dihydrotestosterone (DHT), exhibits a higher binding affinity for the AR, with reported Ka values in the range of 0.25 to 0.5 nM.[2]

To provide a clear comparison, the following table summarizes the available binding affinity data for this compound and key endogenous androgens for the androgen receptor.

CompoundBinding Affinity (Ka)Approximate Comparison to TestosteroneSource
This compound~1.1 nMEquivalent[2]
Testosterone~1.1 nM-[2]
Dihydrotestosterone (DHT)~0.25 - 0.5 nM2-3 times higher[2]

Note: The Ka value represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Ka indicates a higher binding affinity. The data presented is based on available information and should be interpreted with the understanding that direct comparative studies under identical experimental conditions are limited.

Selectivity Profile of this compound

A crucial aspect of a therapeutic agent's profile is its selectivity for its target receptor over other related receptors. For an anti-androgen like this compound, it is essential to assess its binding affinity for other steroid hormone receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).

Currently, there is a lack of publicly available, peer-reviewed quantitative data (Ki or IC50 values) detailing the binding affinity of this compound for these other steroid receptors. The primary focus of the existing research has been on its potent and specific action on the androgen receptor. The description of this compound as a "specific topical antiandrogen" in the scientific literature suggests a favorable selectivity profile, though quantitative confirmation is needed.[1]

Experimental Protocols

The determination of binding affinity and selectivity of compounds like this compound is typically achieved through in vitro competitive binding assays. The following is a generalized protocol for such an assay targeting the androgen receptor.

Objective:

To determine the binding affinity (IC50 and subsequently Ki) of this compound for the androgen receptor through a competitive radioligand binding assay.

Materials:
  • Radioligand: A high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone ([³H]-DHT).

  • Androgen Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat ventral prostate) or recombinant human androgen receptor expressed in a suitable cell line.

  • Test Compound: this compound of high purity.

  • Competitor (for non-specific binding): A high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881 or DHT).

  • Assay Buffer: A suitable buffer to maintain the stability and activity of the receptor (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and glycerol).

  • Separation Method: Method to separate receptor-bound from unbound radioligand, such as dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound over a wide concentration range.

    • Prepare the radioligand solution at a concentration typically at or below its dissociation constant (Kd) for the AR.

    • Prepare the androgen receptor preparation at a concentration that yields a sufficient and measurable signal.

  • Assay Setup (in triplicate):

    • Total Binding: Incubate the androgen receptor preparation with the radioligand.

    • Non-specific Binding: Incubate the androgen receptor preparation with the radioligand in the presence of a saturating concentration of the unlabeled competitor.

    • Competitive Binding: Incubate the androgen receptor preparation with the radioligand and varying concentrations of this compound.

  • Incubation: Incubate all tubes at a controlled temperature (typically 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using the chosen separation method.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for determining binding affinity.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds cluster_cytoplasm cluster_cytoplasm AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation cluster_nucleus cluster_nucleus HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Reagents (Radioligand, Receptor, this compound) Assay_Setup Set up Assay Tubes (Total, Non-specific, Competitive) Reagents->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Separate Separate Bound & Unbound Ligand Incubate->Separate Count Quantify Radioactivity Separate->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Competitive Binding Assay Workflow.

Conclusion

This compound is a potent non-steroidal anti-androgen with a high binding affinity for the androgen receptor, comparable to that of testosterone. This strong and specific interaction underpins its mechanism of action in blocking the effects of endogenous androgens. While quantitative data on its selectivity profile against other steroid receptors is currently limited in publicly accessible literature, its designation as a "specific" anti-androgen suggests a favorable profile. The standardized experimental protocol for competitive radioligand binding assays provides a robust framework for the continued investigation and characterization of this compound and other novel androgen receptor modulators. Further research to fully elucidate its selectivity will be invaluable for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

In Vitro Profile of RU58841 in Dermal Papilla Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU58841 is a non-steroidal anti-androgen that has garnered significant interest for its potential application in androgenetic alopecia. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR), thereby preventing the binding of dihydrotestosterone (DHT), a key driver of hair follicle miniaturization. While direct in vitro studies on the effects of RU58841 on human dermal papilla cells (DPCs) are limited in publicly available literature, this technical guide synthesizes the existing knowledge from related cell types and outlines the established experimental protocols for evaluating such compounds. This document serves as a resource for researchers investigating the therapeutic potential of RU58841 and other anti-androgens for hair loss.

Introduction

Dermal papilla cells, located at the base of the hair follicle, play a crucial role in regulating hair growth and cycling. In androgenetic alopecia, androgens such as DHT bind to androgen receptors in DPCs, leading to the production of factors that shorten the anagen (growth) phase of the hair cycle and cause follicle miniaturization. RU58841 is a potent antagonist of the androgen receptor, and its topical application is being explored as a means to counteract the effects of androgens directly at the hair follicle, minimizing systemic side effects.[1][2]

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of RU58841 is its action as a specific and competitive antagonist of the androgen receptor.[3] In vitro studies using human prostate cancer PC3 cells, which are a well-established model for studying androgen receptor activity, have demonstrated the potent anti-androgenic effects of RU58841. These studies show that RU58841 competitively inhibits the transcriptional activation of the androgen receptor induced by DHT.[1][2] The potency of RU58841 in these assays was found to be comparable to that of hydroxyflutamide, a known anti-androgen.[1][2]

A study involving a myristate prodrug of RU58841, termed RUM, has shown that cultured human male occipital scalp skin dermal papilla cells are capable of metabolizing the prodrug into the active RU58841 compound.[4] This finding confirms that DPCs possess the necessary enzymatic machinery to activate this class of compounds, making them a relevant target for topical anti-androgen therapy.[4]

Signaling Pathway

The binding of androgens like DHT to the androgen receptor in dermal papilla cells triggers a signaling cascade that ultimately leads to the expression of genes that negatively regulate hair growth. RU58841 acts by blocking the initial step in this pathway.

RU58841_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds to RU58841 RU58841 RU58841->AR Blocks DHT_AR DHT-AR Complex ARE Androgen Response Element (ARE) DHT_AR->ARE Translocates to Nucleus and Binds ARE Gene_Repression Transcription of Hair Growth Inhibitory Genes ARE->Gene_Repression Initiates

Caption: Mechanism of RU58841 action in dermal papilla cells.

Quantitative Data from In Vitro Studies

CompoundCell LineAssayEndpointResultReference
RU58841PC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter)Androgen Receptor Transcriptional ActivationCompetitive suppression of DHT-activated wt ARPotency comparable to hydroxyflutamide[1][2]
HydroxyflutamidePC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter)Androgen Receptor Transcriptional ActivationCompetitive suppression of DHT-activated wt ARPotent anti-androgen[1][2]
CasodexPC3 (co-transfected with wt AR and MMTV-ARE-CAT reporter)Androgen Receptor Transcriptional ActivationCompetitive suppression of DHT-activated wt ARPotent anti-androgen[1][2]

wt AR: wild-type Androgen Receptor; MMTV-ARE-CAT: Mouse Mammary Tumor Virus - Androgen Response Element - Chloramphenicol Acetyltransferase

Experimental Protocols for In Vitro Evaluation in Dermal Papilla Cells

The following protocols are standard methodologies for assessing the effects of compounds like RU58841 on cultured human dermal papilla cells.

Dermal Papilla Cell Culture
  • Isolation: Dermal papillae are micro-dissected from human hair follicles obtained from scalp tissue.

  • Plating: Isolated papillae are plated in cell culture flasks.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Androgen Receptor Competitive Binding Assay

This assay would quantify the ability of RU58841 to compete with a radiolabeled androgen for binding to the androgen receptor in DPC lysates.

Competitive_Binding_Assay_Workflow start DPC Culture homogenization Cell Lysis & Homogenization start->homogenization incubation Incubation with Radiolabeled Androgen & RU58841 homogenization->incubation separation Separation of Bound & Unbound Ligand incubation->separation quantification Quantification of Radioactivity separation->quantification end Determine IC50 quantification->end

Caption: Workflow for an androgen receptor competitive binding assay.
Dermal Papilla Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of RU58841 on the viability and proliferation of DPCs.

  • Seeding: DPCs are seeded in 96-well plates.

  • Treatment: After 24 hours, the cells are treated with varying concentrations of RU58841, with and without DHT.

  • Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

Gene Expression Analysis (RT-qPCR)

This method is used to determine the effect of RU58841 on the expression of genes involved in hair growth regulation.

  • Treatment: DPCs are treated with RU58841 and/or DHT for a specified time.

  • RNA Extraction: Total RNA is extracted from the cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qPCR: Quantitative polymerase chain reaction is performed using primers for target genes (e.g., IGF-1, VEGF, TGF-β1, DKK1) and a reference gene (e.g., GAPDH).

  • Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Gene_Expression_Analysis_Workflow start DPC Treatment with RU58841 +/- DHT rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end Relative Gene Expression data_analysis->end

Caption: Workflow for gene expression analysis in DPCs.

Conclusion

RU58841 is a potent androgen receptor antagonist with a clear mechanism of action relevant to the treatment of androgenetic alopecia. While direct in vitro data on its effects on dermal papilla cells is sparse, the available evidence from related cell types and prodrug activation studies in DPCs supports its potential as a targeted topical therapy. The experimental protocols outlined in this guide provide a framework for future in vitro studies to further elucidate the efficacy and molecular effects of RU58841 in the context of hair follicle biology. Further research focusing on gene expression changes and secreted growth factors in DPCs following RU58841 treatment is warranted to fully characterize its therapeutic profile.

References

Pharmacokinetics and Metabolism of RU 58841 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen (NSAA) that has been investigated for its potential as a topical treatment for androgen-dependent conditions such as androgenetic alopecia (male pattern baldness) and acne.[1] Its mechanism of action lies in its ability to competitively block androgen receptors, thereby preventing the binding of androgens like dihydrotestosterone (DHT) which are implicated in the miniaturization of hair follicles. This guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in various animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rats, with some data available from studies involving hamsters and macaques. A key characteristic of this compound is its rapid systemic clearance and low conversion to its active metabolite when administered intravenously, contributing to its favorable local activity with minimal systemic side effects.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound and its metabolite in animal models. It is important to note that publicly available data, particularly for topical administration, is limited.

ParameterThis compoundRU 56279 (Cyanonilutamide)Animal ModelAdministration Route & DoseSource
Elimination Half-life (t½) ~ 1 hourSignificantly slower than this compoundRatIntravenous, 10 mg/kg[2][]
Metabolic Conversion 1%-RatIntravenous, 10 mg/kg[2]
Systemic Absorption (Topical) Low/Negligible-Rat, Hamster, MacaqueTopical[4][5][6][7]

Metabolism

The metabolism of this compound has been studied in animals, revealing two primary metabolites.[1] The metabolic pathway is a crucial aspect of its pharmacological profile, directly influencing its systemic activity.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound involves N-dealkylation.

RU58841_Metabolism cluster_activity Biological Activity RU58841 This compound Metabolite1 Cyanonilutamide (RU 56279) (N-desalkyl derivative) RU58841->Metabolite1 N-dealkylation (1%) Metabolite2 RU 59416 RU58841->Metabolite2 Other metabolic pathways Metabolite1_Activity Significant Antiandrogenic Activity Metabolite1->Metabolite1_Activity Metabolite2_Activity Very Low Androgen Receptor Affinity Metabolite2->Metabolite2_Activity

Metabolic pathway of this compound in animal models.

The main metabolite, cyanonilutamide (RU 56279), is formed through N-dealkylation of the side chain.[2][8] While RU 56279 exhibits significant antiandrogenic activity, the conversion of this compound to this metabolite is very low (approximately 1% in rats after intravenous administration).[2] This limited conversion is a key factor in the predominantly local action of topically applied this compound and its low potential for systemic side effects.[2] Another identified metabolite is RU 59416, which has a very low affinity for the androgen receptor.[1]

Experimental Protocols

Detailed experimental protocols from the primary literature are scarce. However, based on the available information and standard practices in pharmacokinetic studies, the following methodologies can be inferred.

Intravenous Pharmacokinetic Study in Rats (Inferred Protocol)

This protocol is based on the study by Cousty-Berlin et al. (1994).

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous (IV) dose of 10 mg/kg of this compound is administered, likely via the tail vein. The vehicle for administration is not specified but would typically be a sterile, biocompatible solvent.

  • Sample Collection: Blood samples are collected at various time points post-administration. The exact time points are not detailed in the abstract but would typically range from a few minutes to several hours to accurately characterize the absorption, distribution, metabolism, and elimination phases. Blood is likely collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analytical Method: The concentrations of this compound and its metabolites in the plasma samples are quantified using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Topical Administration and Local Effect Studies (General Protocol)

Studies assessing the local efficacy and low systemic absorption of topical this compound have been conducted in hamsters and macaques.[4][7]

  • Animal Models: Syrian hamsters (for sebaceous gland studies) or stumptailed macaques (as a model for androgenetic alopecia).

  • Drug Formulation and Administration: this compound is formulated in a vehicle suitable for topical application, such as an ethanol or propylene glycol solution, at concentrations ranging from 0.5% to 5%. The formulation is applied daily to a specific skin area.

  • Efficacy Assessment:

    • Hamster Model: The size and activity of sebaceous glands in the treated area are histologically assessed.

    • Macaque Model: Hair growth parameters such as hair density, thickness, and length are monitored over several months.

  • Systemic Absorption Assessment: Blood samples are collected periodically to measure plasma levels of this compound and its metabolites to evaluate the extent of systemic absorption.

Bioanalytical Method: HPLC-MS/MS (Plausible Protocol)

A highly sensitive and specific method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) would be suitable for the quantification of this compound and its metabolites in biological matrices.

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification of the analytes from the plasma matrix can be achieved through these techniques to enhance sensitivity and reduce matrix effects.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system is used.

    • Column: A reverse-phase C18 column is commonly employed for the separation of small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate this compound and its metabolites.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Pharmacokinetic_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase A Animal Model Selection (e.g., Rat, Macaque) C Drug Administration A->C B Dose Formulation (Intravenous or Topical) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Extraction (e.g., Protein Precipitation, SPE) E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (t½, AUC, Cmax, etc.) H->I

Typical workflow for a preclinical pharmacokinetic study.

Androgen Receptor Signaling in Hair Follicle Dermal Papilla Cells

This compound exerts its effect by interfering with the androgen receptor (AR) signaling pathway in dermal papilla cells of the hair follicle. The binding of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), to the AR triggers a cascade of events that can lead to hair follicle miniaturization in genetically predisposed individuals.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Papilla Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase Enters cell DHT DHT FiveAlphaReductase->DHT Conversion AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_HSP Binds to AR AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus Translocation RU58841 This compound RU58841->AR_HSP Competitive Inhibition ARE Androgen Response Element (ARE) on DNA AR_DHT_nucleus->ARE Binds to DNA GeneTranscription Gene Transcription (e.g., DKK1, TGF-β) ARE->GeneTranscription Modulates HairGrowthInhibitors Hair Growth Inhibitory Factors GeneTranscription->HairGrowthInhibitors Leads to

Androgen receptor signaling pathway in hair follicle dermal papilla cells.

In this pathway, testosterone enters the dermal papilla cell and is converted to DHT by the enzyme 5α-reductase. DHT then binds to the androgen receptor, causing the dissociation of heat shock proteins and the translocation of the AR-DHT complex into the nucleus. In the nucleus, this complex binds to androgen response elements on the DNA, modulating the transcription of genes that can lead to the production of hair growth inhibitory factors. This compound acts as a competitive antagonist, binding to the androgen receptor in the cytoplasm and preventing the binding of DHT, thereby inhibiting this signaling cascade.

Conclusion

The available preclinical data on this compound in animal models suggest that it is a potent topical antiandrogen with a favorable pharmacokinetic profile for localized activity. Its rapid systemic clearance and minimal conversion to its active metabolite, cyanonilutamide, limit the potential for systemic side effects. While intravenous pharmacokinetic data in rats are available, there is a notable lack of comprehensive quantitative data for topical administration in the public domain, which would be crucial for a complete understanding of its absorption, distribution, metabolism, and excretion profile when applied to the skin. The mechanism of action through competitive inhibition of the androgen receptor in dermal papilla cells is well-understood and provides a strong rationale for its investigation in androgen-mediated conditions. Further research, particularly well-controlled pharmacokinetic studies following topical application in relevant animal models, would be invaluable for the continued development and potential clinical application of this compound.

References

The Rise and Fall of a Promising Hair Loss Compound: A Technical History of RU 58841

Author: BenchChem Technical Support Team. Date: December 2025

For decades, researchers have sought a topical treatment for androgenetic alopecia that could rival the efficacy of systemic therapies without their associated side effects. In the 1980s, a novel non-steroidal antiandrogen, RU 58841, emerged from the laboratories of the French pharmaceutical company Roussel Uclaf, showing immense promise in this pursuit. This technical guide delves into the discovery, development, and eventual discontinuation of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Initially synthesized as part of a program investigating treatments for prostate cancer, the potent and specific androgen receptor (AR) antagonist, this compound, quickly garnered attention for its potential in dermatological applications. Its mechanism of action, directly competing with dihydrotestosterone (DHT) for binding to the androgen receptor in hair follicles, offered a targeted approach to preventing hair miniaturization, the hallmark of pattern baldness.

Preclinical Efficacy: From Rodent Models to Primate Studies

Early in its development, this compound demonstrated significant local antiandrogenic activity with minimal systemic effects in various animal models. These promising initial findings led to more specific studies investigating its potential for hair growth.

Key Preclinical Studies

Two pivotal preclinical studies provided strong evidence for the efficacy of this compound in promoting hair growth:

  • Human Hair Follicle Grafts on Nude Mice: In a controlled study, human scalp grafts from balding men were transplanted onto testosterone-conditioned nude mice. Topical application of a 1% this compound solution resulted in a significant increase in the linear hair growth rate and a notable increase in the number of hair follicles entering a second anagen (growth) phase compared to a control group.[1][2][3]

  • Stumptailed Macaque Model: The stumptailed macaque, an animal model that exhibits androgen-dependent frontal baldness similar to humans, was instrumental in evaluating the efficacy of this compound.[4] Topical application of this compound solutions in varying concentrations (0.5%, 1%, 3%, and 5%) demonstrated a dose-dependent increase in hair density, thickness, and length.[5][6][7] The 5% solution was found to be the most effective, showing a remarkable 103% increase in anagen follicles.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

ParameterValueSpecies/ModelReference
IC50 (Androgen Receptor) 100 nMIn vitro assay
Ka (Androgen Receptor) 1.1 nMIn vitro assay
Study OutcomeThis compound (1% solution)Control (Ethanol)p-valueSpecies/ModelReference
Follicles entering 2nd Anagen Phase 28%7%< 0.05Human scalp grafts on nude mice[1][2][3]
Linear Hair Growth Rate Significantly Higher-< 0.04Human scalp grafts on nude mice[1][2][3]
ConcentrationOutcomeSpecies/ModelReference
5% 103% increase in anagen folliclesStumptailed Macaque[8]
0.5% - 5% Dose-dependent increase in hair density, thickness, and lengthStumptailed Macaque[5][6][7]

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. In androgenetic alopecia, the androgen dihydrotestosterone (DHT) binds to androgen receptors in the dermal papilla cells of genetically susceptible hair follicles. This binding event initiates a signaling cascade that ultimately leads to the miniaturization of the hair follicle and a shortened anagen phase. This compound, due to its high affinity for the androgen receptor, physically blocks DHT from binding, thereby preventing the downstream signaling that causes hair loss.

RU58841_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Dermal Papilla Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds RU58841 This compound RU58841->AR Blocks Binding ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Gene_Transcription Gene Transcription (Miniaturization Factors) ARE->Gene_Transcription Initiates Hair_Follicle_Miniaturization Hair_Follicle_Miniaturization Gene_Transcription->Hair_Follicle_Miniaturization Leads to

Mechanism of Action of this compound in a Dermal Papilla Cell.

Experimental Protocols

Synthesis of this compound (4-(3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)

A detailed, multi-step synthesis of this compound has been described in the literature. The following provides a general overview of a common synthetic route.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Acetone

  • Potassium cyanide

  • Ammonium carbonate

  • 4-Bromobutanol

  • Sodium hydride

  • Various solvents and reagents for reaction and purification

General Procedure:

  • Hydantoin Ring Formation: The synthesis typically begins with the formation of the 5,5-dimethylhydantoin ring structure from 4-amino-2-(trifluoromethyl)benzonitrile, acetone, potassium cyanide, and ammonium carbonate.

  • Alkylation: The hydantoin intermediate is then N-alkylated with 4-bromobutanol in the presence of a strong base such as sodium hydride to introduce the hydroxybutyl side chain.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

RU58841_Synthesis_Workflow Start Starting Materials: - 4-Amino-2-(trifluoromethyl)benzonitrile - Acetone - Potassium Cyanide - Ammonium Carbonate Step1 Step 1: Hydantoin Ring Formation (Bucherer-Bergs Reaction) Start->Step1 Intermediate Intermediate: 5,5-dimethyl-hydantoin derivative Step1->Intermediate Step2 Step 2: N-Alkylation (with 4-bromobutanol and NaH) Intermediate->Step2 Crude Crude this compound Step2->Crude Step3 Step 3: Purification (Column Chromatography & Recrystallization) Crude->Step3 Final Pure this compound Step3->Final

General Synthetic Workflow for this compound.
Preclinical Efficacy Testing in the Stumptailed Macaque

Objective: To evaluate the dose-dependent effect of topical this compound on hair regrowth in a primate model of androgenetic alopecia.

Methodology:

  • Animal Model: Adult male stumptailed macaques with visible frontal baldness were selected for the study.

  • Treatment Groups: Animals were divided into multiple groups, each receiving a different concentration of this compound solution (e.g., 0.5%, 1%, 3%, 5% in an ethanol/propylene glycol vehicle) or a vehicle control.

  • Application: The solutions were applied topically to the balding scalp area once or twice daily for a predetermined period (e.g., 6-12 months).

  • Efficacy Assessment: Hair growth was assessed at baseline and at regular intervals throughout the study. Assessment methods included:

    • Photogrammetry: Standardized photographs of the treatment area were taken to visually assess changes in hair coverage.

    • Macrophotography: Close-up images were used to count the number of anagen and telogen hairs in a defined area.

    • Hair Density and Thickness Measurements: Non-invasive techniques were employed to quantify changes in hair density and diameter.

  • Systemic Safety Assessment: Blood samples were collected periodically to monitor for any systemic absorption of this compound and to assess for changes in hormone levels (e.g., testosterone, DHT) and other relevant biomarkers.

Clinical Development and Discontinuation

Following the promising preclinical results, this compound, then renamed PSK-3841 by the company ProStrakan, entered early-phase clinical trials in the early 2000s. A Phase I safety and tolerability study was conducted, followed by a Phase II proof-of-concept study to evaluate its efficacy in men with androgenetic alopecia.[9][10][11]

Despite the completion of these trials, the results were never published in peer-reviewed journals. ProStrakan was later acquired by Kyowa Kirin, and the development of this compound was subsequently halted. The reasons for its discontinuation are not publicly known but are speculated to be related to financial and strategic business decisions rather than a lack of efficacy or safety concerns.

Conclusion

This compound represents a compelling chapter in the history of hair loss research. Its potent and selective antagonism of the androgen receptor, coupled with promising preclinical efficacy and a favorable local activity profile, positioned it as a strong candidate for the topical treatment of androgenetic alopecia. While its journey from the laboratory to the clinic was ultimately cut short, the story of this compound continues to be of significant interest to the research community. The available data suggests that targeted, topical antiandrogens hold considerable potential, and the lessons learned from the development of this compound may yet inform the discovery of future therapies for this common condition.

References

RU 58841: A Technical Guide to its Molecular Structure, Properties, and Anti-androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RU 58841 (also known as PSK-3841 or HMR-3841), a nonsteroidal antiandrogen (NSAA). The document details its molecular structure, physicochemical properties, mechanism of action, and summarizes key experimental findings that underscore its potential as a topical therapeutic agent.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic hydantoin derivative with a cyano and a trifluoromethyl group attached to the phenyl ring. These structural features are crucial for its high affinity and specificity to the androgen receptor.

PropertyValue
IUPAC Name 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Chemical Formula C₁₇H₁₈F₃N₃O₃
Molar Mass 369.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in water.
Storage Store at -20°C for long-term stability.
SMILES CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
InChI Key ARBYGDBJECGMGA-UHFFFAOYSA-N

Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a potent and specific competitive antagonist of the androgen receptor (AR). In androgen-responsive tissues, testosterone is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to the AR in the cytoplasm. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of androgen-dependent genes. This signaling cascade is implicated in the pathophysiology of conditions such as androgenetic alopecia (male pattern baldness) and acne.

This compound competes with DHT for binding to the AR. By occupying the ligand-binding pocket of the receptor without activating it, this compound prevents the conformational changes necessary for AR dimerization, nuclear translocation, and subsequent gene transcription. This effectively blocks the downstream effects of androgens in target tissues.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT Binds AR Androgen Receptor (AR) + Heat Shock Proteins AR->AR_DHT RU58841 This compound RU58841->AR Competitively Binds & Inhibits Activation AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Efficacy Data

The anti-androgenic activity of this compound has been quantified in various in vitro and in vivo models.

Assay TypeModel SystemKey Findings
Androgen Receptor Binding Hamster Prostate & Flank OrganThis compound exhibits a high binding affinity for the androgen receptor, comparable to the natural ligand testosterone.[1] Its affinity is approximately 150% that of testosterone and slightly less than dihydrotestosterone (DHT), which is around 180% of testosterone's affinity.
In Vivo Efficacy (Acne Model) Hamster Flank Organ AssayTopical application of this compound at a dose of 10 micrograms per day resulted in a maximal reduction of 60% in the size of sebaceous glands after 4 weeks of treatment, without systemic antiandrogenic effects.[2] In fuzzy rats, 1% topical this compound induced sebaceous gland regression equivalent to that of castration.[3]
In Vivo Efficacy (Hair Growth) Stumptailed Macaque ModelTopical application of 5% this compound on the bald scalp of stumptailed macaques led to a significant increase in the number of anagen (growing) follicles by an average of 103%, compared to an 88% increase with oral finasteride. The growth of vellus follicles to terminal size was 26% with this compound, versus 12% with finasteride.[4]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Methodology:

  • Preparation of Receptor Source:

    • Prostate tissue from male rats is homogenized in a buffer to create a cytosolic fraction containing the androgen receptors.

    • Alternatively, recombinant human androgen receptor expressed in a suitable cell line can be used.

  • Competitive Binding:

    • A constant concentration of a radiolabeled androgen, typically [³H]-R1881 (a synthetic androgen), is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay start Start prepare_receptor Prepare Receptor Source (e.g., rat prostate cytosol) start->prepare_receptor incubate Incubate Receptor with: - [³H]-R1881 (radioligand) - Increasing concentrations of this compound prepare_receptor->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a Competitive Androgen Receptor Binding Assay.

Hamster Flank Organ Assay

This in vivo model is used to assess the topical anti-androgenic activity of compounds by measuring their effect on the size of the androgen-sensitive sebaceous glands in the hamster flank organ.

Methodology:

  • Animal Model:

    • Mature male Syrian golden hamsters are used. These animals have well-developed flank organs with large sebaceous glands that are highly responsive to androgens.

  • Treatment:

    • A solution of the test compound (this compound) is applied topically to one of the flank organs daily for a specified period (e.g., 4 weeks).

    • The contralateral flank organ is often left untreated or treated with a vehicle control to assess systemic effects.

  • Measurement of Flank Organ Size:

    • The size of the pigmented spot of the flank organ can be measured non-invasively at regular intervals using a caliper.

  • Histological Analysis:

    • At the end of the treatment period, the animals are euthanized, and the flank organs are excised.

    • The tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

    • The size of the sebaceous glands is quantified using morphometric analysis.

  • Data Analysis:

    • The change in flank organ size and sebaceous gland area in the treated group is compared to the control group to determine the efficacy of the anti-androgen.

Experimental_Workflow_Hamster_Assay start Start select_animals Select Mature Male Syrian Golden Hamsters start->select_animals treatment Topical Application of this compound to one flank organ daily (e.g., 4 weeks) select_animals->treatment measure_size Measure Flank Organ Size (e.g., weekly with calipers) treatment->measure_size histology Excise and Prepare Flank Organs for Histological Analysis treatment->histology measure_size->histology quantify_glands Quantify Sebaceous Gland Size (Morphometry) histology->quantify_glands analyze Compare Treated vs. Control quantify_glands->analyze end End analyze->end

Workflow for the Hamster Flank Organ Assay.

Stumptailed Macaque Model for Androgenetic Alopecia

The stumptailed macaque is an excellent animal model for human androgenetic alopecia as they naturally develop frontal baldness after puberty.

Methodology:

  • Animal Model:

    • Post-pubertal stumptailed macaques (Macaca arctoides) with visible signs of frontal balding are selected.

  • Treatment:

    • A solution of the test compound (e.g., 5% this compound) is applied topically to a defined area of the bald scalp daily for an extended period (e.g., 6 months or longer).

    • A control group receives a vehicle solution.

  • Assessment of Hair Growth:

    • Photographic Documentation: Standardized photographs of the treatment area are taken at baseline and at regular intervals.

    • Hair Counts: The number of terminal and vellus hairs in a tattooed area of the scalp is counted.

    • Hair Weight: Hair clippings from a defined area are collected and weighed.

    • Phototrichogram: A small area of hair is clipped, and magnified images are taken to analyze hair density and the anagen-to-telogen ratio.

  • Biopsy and Histological Analysis:

    • Scalp biopsies may be taken before and after treatment to examine changes in hair follicle morphology and density.

  • Data Analysis:

    • Quantitative changes in hair counts, hair weight, and anagen/telogen ratio are statistically analyzed to compare the efficacy of the treatment with the control.

Experimental_Workflow_Macaque_Study start Start select_macaques Select Stumptailed Macaques with Androgenetic Alopecia start->select_macaques baseline_assessment Baseline Assessment: - Photographs - Hair Counts - Hair Weight select_macaques->baseline_assessment treatment Topical Application of this compound to Bald Scalp (e.g., daily for 6 months) baseline_assessment->treatment periodic_assessment Periodic Assessment of Hair Growth (e.g., monthly) treatment->periodic_assessment final_assessment Final Assessment at End of Study periodic_assessment->final_assessment data_analysis Statistical Analysis of Hair Growth Parameters final_assessment->data_analysis end End data_analysis->end

References

Preliminary Toxicological Profile of RU 58841: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available information regarding the preliminary toxicological and safety studies of RU 58841 (also known as PSK-3841 or HMR-3841). It is intended for researchers, scientists, and drug development professionals. The development of this compound was discontinued, and the full toxicological data from comprehensive studies and late-phase clinical trials have not been publicly released. Therefore, this guide is based on limited preclinical and early clinical data and should be interpreted with caution.

Introduction

This compound is a nonsteroidal antiandrogen that was investigated as a topical treatment for androgen-dependent conditions such as androgenetic alopecia and acne.[1] Its mechanism of action involves competitively blocking the androgen receptor, thereby inhibiting the effects of dihydrotestosterone (DHT) on hair follicles.[2] While early studies suggested a favorable safety profile with minimal systemic absorption, a complete toxicological evaluation is not available in the public domain.

Summary of Preclinical Safety Data

Preclinical studies on this compound were primarily focused on efficacy in animal models of androgenetic alopecia, with safety and tolerability being secondary endpoints. The available data is qualitative rather than quantitative, and specific toxicological metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) have not been published.

Table 1: Summary of Preclinical Safety Findings for this compound

Study TypeAnimal ModelRoute of AdministrationConcentration/DoseKey Safety/Toxicological ObservationsCitations
Efficacy & SafetyStumptailed MacaquesTopical0.5%, 1%, 3%, and 5% solutionsNo detectable systemic effects on body weight, hematology, blood chemistry, or serum hormone levels (testosterone, DHT, luteinizing hormone). Good dermal tolerance reported.[3][4]
Efficacy & SafetyNude mice with human scalp graftsTopical1% solutionNo systemic side effects were reported in the study.[5]
Prodrug EfficacyNot specifiedNot applicableNot applicableA prodrug, this compound-myristate, was developed to enhance follicular targeting and potentially reduce systemic absorption.[6]

Summary of Human Clinical Trial Safety Data

This compound underwent Phase I and a proof-of-concept Phase II clinical trial for alopecia.[2][3] However, the complete results of these trials were never published. Information available is from secondary sources and archived company statements.

Table 2: Summary of Human Clinical Trial Safety Findings for this compound

Trial PhaseNumber of ParticipantsRoute of AdministrationConcentration/DoseKey Safety/Toxicological ObservationsCitations
Phase I30 malesTopical5% solution twice daily for 4 weeksGood general and dermal tolerance. No systemic anti-androgenic activity was observed.[3]
Phase II (Proof of Concept)120 malesTopical2.5% and 5% solutions over 6 monthsGood general and dermal tolerance. No systemic anti-androgenic effect was observed (n=90).[2][3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The following are reconstructions of the methodologies used in key preclinical and clinical studies based on the available literature.

Preclinical Study in Stumptailed Macaques
  • Objective: To evaluate the long-term effects of topical this compound on hair growth and to monitor for systemic side effects.

  • Animal Model: Bald stumptailed macaques, an established model for androgenetic alopecia.

  • Methodology:

    • Animals were divided into groups receiving different concentrations of this compound (0.5%, 1%, 3%, and 5% solutions) and a vehicle control.

    • The solutions were applied topically to the bald scalp for a duration of 6 months, with some animals continuing treatment for up to 24 months.

    • Hair growth parameters (density, thickness, length) were periodically measured.

    • Systemic safety was monitored through regular checks of body weight, hematology, and blood chemistry.

    • Serum levels of testosterone, dihydrotestosterone, and luteinizing hormone were also assessed to detect any systemic anti-androgenic effects.[4]

Phase I Clinical Trial
  • Objective: To assess the safety and tolerability of topically applied this compound in healthy male volunteers with androgenetic alopecia.

  • Study Design: A double-blind, randomized, vehicle-controlled study.

  • Participants: 30 healthy Caucasian males with androgenetic alopecia.

  • Methodology:

    • Participants were randomized to receive either a 5% this compound solution or a vehicle control (70% ethanol).

    • The solution was administered topically to the scalp twice daily for four weeks.

    • The primary outcomes were the assessment of systemic and local safety and tolerance.

    • Safety monitoring included the evaluation of the pharmacodynamic endocrine profile (gonadotropins, steroids) on days 1, 15, and 28 of treatment.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

RU_58841_Mechanism_of_Action DHT Dihydrotestosterone (DHT) RU58841 This compound DHT_AR_Complex DHT-AR Complex DHT->DHT_AR_Complex AR Androgen Receptor (AR) in Hair Follicle Cell AR->DHT_AR_Complex No_Effect Inhibition of DHT Action AR->No_Effect Prevents DHT Binding RU58841->AR Binds to Gene_Transcription Gene Transcription (e.g., TGF-β) DHT_AR_Complex->Gene_Transcription Activates Hair_Follicle_Miniaturization Hair Follicle Miniaturization Gene_Transcription->Hair_Follicle_Miniaturization Preclinical_Safety_Workflow start Start: Animal Model Selection (e.g., Stumptailed Macaques) dose_ranging Dose-Ranging Studies start->dose_ranging topical_application Topical Application of this compound (Different Concentrations) dose_ranging->topical_application monitoring In-Life Monitoring topical_application->monitoring dermal_tolerance Dermal Tolerance Assessment (Erythema, Edema) monitoring->dermal_tolerance systemic_monitoring Systemic Safety Assessment monitoring->systemic_monitoring end End: Data Analysis and Safety Profile Assessment dermal_tolerance->end blood_collection Blood Collection systemic_monitoring->blood_collection hematology Hematology blood_collection->hematology blood_chemistry Blood Chemistry blood_collection->blood_chemistry hormone_levels Hormone Level Analysis (Testosterone, DHT) blood_collection->hormone_levels hematology->end blood_chemistry->end hormone_levels->end

References

Methodological & Application

Application Notes and Protocols for RU 58841 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841 is a non-steroidal anti-androgen compound that acts as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound prevents the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-mediated effects.[1][3] This mechanism makes this compound a compound of significant interest for research in androgen-dependent conditions, particularly in the context of dermatology and hair loss (androgenetic alopecia).[2][4]

These application notes provide detailed protocols for the preparation and use of this compound solutions in various in vitro assays to characterize its anti-androgenic activity. The protocols are designed to be a comprehensive resource for researchers, providing methodologies for assessing receptor binding, functional antagonism, and effects on downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating experimental design and data comparison.

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈F₃N₃O₃N/A
Molecular Weight 369.34 g/mol N/A
Solubility (DMSO) ~73-74 mg/mL (~200 mM)N/A
Solubility (Ethanol) ~73-74 mg/mLN/A
Water Solubility InsolubleN/A
Androgen Receptor Binding Affinity (Kd) ~1.1 nM (rat)N/A
IC50 ~100 nMN/A

Table 2: In Vitro Efficacy of this compound

AssayCell LineEndpointResultReference
Competitive Binding Hamster Flank Organ ARDisplacement of [³H]-metriboloneHigh affinity[5]
Reporter Gene Assay PC3 (co-transfected with wtAR)Inhibition of DHT-induced transcriptionPotent antagonist, comparable to hydroxyflutamide[3][6]
Hair Growth Balding scalp grafts on nude miceIncreased hair cycles and growth rateSignificant increase in anagen phase[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in a suitable organic solvent and subsequent dilution to create working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.69 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

G cluster_prep This compound Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solutions in Media thaw->dilute

Experimental workflow for this compound solution preparation.

Protocol 2: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

  • This compound working solutions

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • Recombinant human androgen receptor or cell lysates containing AR

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Unlabeled DHT (for determining non-specific binding)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the AR-containing preparation, a fixed concentration of [³H]-DHT, and varying concentrations of this compound or unlabeled DHT (for the standard curve).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand using a suitable method (e.g., dextran-coated charcoal, filter binding assay).

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Plot the percentage of [³H]-DHT displacement against the concentration of this compound to determine the IC50 value.

Protocol 3: AR-Mediated Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional antagonistic activity of this compound on androgen receptor-mediated gene transcription.[1][6] This protocol is adapted for PC3 cells, which are androgen receptor-negative and can be co-transfected with an AR expression vector and a reporter plasmid.[6]

Materials:

  • PC3 cells

  • Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)

  • Androgen receptor (AR) expression plasmid

  • Androgen-responsive reporter plasmid (e.g., MMTV-luciferase)

  • Transfection reagent

  • DHT

  • This compound working solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed PC3 cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection:

    • Co-transfect the cells with the AR expression plasmid and the androgen-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing a constant, sub-maximal concentration of DHT (e.g., 0.1 nM) and varying concentrations of this compound. Include appropriate controls (vehicle, DHT alone).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate.

    • Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of this compound to determine the IC50 value.

Signaling Pathway

Mechanism of action of this compound in androgen receptor signaling.

Disclaimer: this compound is a research chemical and is not approved for human use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Topical Formulation of RU-58841 for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen that has garnered significant interest for its potential as a topical treatment for androgenetic alopecia (AGA).[1] Unlike systemic anti-androgens that can cause undesirable side effects, RU-58841 is designed for localized action at the hair follicle. This document provides detailed application notes and protocols for the preparation and preclinical evaluation of topical RU-58841 formulations.

RU-58841 functions as a competitive antagonist of the androgen receptor (AR).[2] In individuals with AGA, the androgen dihydrotestosterone (DHT) binds to ARs in dermal papilla cells of the hair follicle, triggering a signaling cascade that leads to follicular miniaturization and eventual cessation of hair growth.[2][3] By competitively binding to these receptors, RU-58841 prevents DHT from exerting its effects, thereby potentially halting the progression of hair loss and promoting hair regrowth.[4][5]

Data Presentation

Table 1: Summary of Quantitative Efficacy Data from Preclinical Studies
Animal ModelFormulationConcentrationKey FindingsReference
Nude mice with human scalp grafts1% RU-58841 in ethanol1%28% of active follicles initiated a second hair cycle compared to 7% in the control group. Significantly higher linear hair growth rates (LHGR) (P < 0.04).[6][7]
Stump-tailed macaquesRU-58841 solution0.5% - 5%Dose-dependent increase in hair density, thickness, and length. A 5% solution showed a 103% increase in anagen follicles compared to 88% for finasteride. No significant systemic effects were detected.[5][8][9][10]
Table 2: Solubility of RU-58841
SolventSolubilityReference
Ethanol~33 mg/mL[11]
Dimethyl sulfoxide (DMSO)~25 mg/mL[11]
Dimethylformamide (DMF)~33 mg/mL[11]
1:5 solution of ethanol:PBS (pH 7.2)~0.16 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a Basic Topical RU-58841 Solution (5%)

Materials:

  • RU-58841 powder (≥99% purity)

  • Ethanol (95% or absolute)

  • Propylene glycol (PG)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

  • Analytical balance

  • pH meter

Procedure:

  • Weighing: Accurately weigh 500 mg of RU-58841 powder.

  • Dissolution: In a glass beaker, dissolve the RU-58841 powder in 5 mL of ethanol by stirring with a magnetic stirrer until fully dissolved. The use of a solvent is necessary as RU-58841 is sparingly soluble in aqueous solutions.[11]

  • Vehicle Preparation: In a separate beaker, mix 3 mL of propylene glycol with 2 mL of deionized water.

  • Mixing: Slowly add the RU-58841/ethanol solution to the propylene glycol/water mixture while continuously stirring.

  • Final Volume: Adjust the final volume to 10 mL with the appropriate vehicle components to achieve a 70:30 ethanol/propylene glycol ratio if desired, as this mixture has been reported to be effective for solubilizing RU-58841.

  • pH Measurement: Measure the pH of the final solution and adjust if necessary.

  • Storage: Store the solution in a tightly sealed, light-resistant container at a cool temperature (-20°C for long-term stability).[11] Aqueous solutions are not recommended for storage for more than one day.[11]

Protocol 2: In Vivo Hair Growth Study in a Mouse Model

Animal Model:

  • C57BL/6 mice are a commonly used strain for hair growth studies due to the pigmentation of their skin during the anagen phase, which allows for easy visual assessment of hair cycle stages.[12]

  • Male mice, 7 weeks of age, are typically used.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Depilation: Anesthetize the mice and carefully shave a defined area on the dorsal skin. Apply a cold wax strip to the shaved area to synchronize the hair follicles in the anagen phase.[12] An extra step to protect the animal's skin may be necessary to minimize injury.[12]

  • Grouping: Divide the mice into a control group (vehicle only) and a treatment group (topical RU-58841 formulation).

  • Application: Topically apply a specific volume (e.g., 100 µL) of the control or test formulation to the depilated area daily for a predefined period (e.g., 21 days).

  • Hair Growth Assessment:

    • Visual Monitoring: Document hair growth through daily photographs.

    • Hair Length Measurement: At the end of the study, pluck a random sample of hairs from the treated area and measure their length using a ruler under magnification.[13]

    • Histological Analysis: Collect skin biopsies from the treated area for histological analysis to determine the number and stage of hair follicles (anagen, catagen, telogen).[14] Anagen induction can be calculated using the formula: (number of follicles in subcutis) x 100 / (number of follicles in dermis).[14]

Protocol 3: In Vitro Dermal Papilla Cell Proliferation Assay

Cell Culture:

  • Human dermal papilla cells (DPCs) are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Procedure:

  • Cell Seeding: Seed DPCs into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of RU-58841 and a control (vehicle only). To assess the anti-androgenic effect, cells can be co-treated with DHT.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Proliferation Assay: Assess cell proliferation using a standard method such as the MTT assay or by measuring ³H-thymidine incorporation.[15]

  • Data Analysis: Calculate the percentage of cell proliferation relative to the control and determine the dose-response effect of RU-58841.

Mandatory Visualizations

Testosterone Testosterone SRD5A2 5-alpha reductase type 2 Testosterone->SRD5A2 Conversion DHT Dihydrotestosterone (DHT) SRD5A2->DHT AR Androgen Receptor (AR) DHT->AR Binds to AR_complex DHT-AR Complex AR->AR_complex RU58841 RU-58841 RU58841->AR Competitively Binds (Inhibition) Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Growth_Factors ↓ Growth Factors (e.g., TGF-β1, DKK-1) Gene_Transcription->Growth_Factors Follicle_Miniaturization Hair Follicle Miniaturization Growth_Factors->Follicle_Miniaturization

Caption: Androgenetic Alopecia Signaling Pathway and RU-58841 Mechanism.

start Start: Prepare Topical Formulations animal_prep Animal Preparation: - Acclimatization - Depilation start->animal_prep grouping Animal Grouping: - Control (Vehicle) - Treatment (RU-58841) animal_prep->grouping application Daily Topical Application grouping->application monitoring Hair Growth Monitoring: - Photography - Measurement application->monitoring data_collection Data Collection: - Hair Length - Histology monitoring->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

Caption: In Vivo Preclinical Experimental Workflow for RU-58841.

References

Application Notes and Protocols for Testing RU 58841 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of animal models to evaluate the efficacy of the topical anti-androgen, RU 58841, for the treatment of androgenetic alopecia (AGA).

Introduction to this compound

This compound, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen compound.[1][2] It functions by competitively binding to androgen receptors in hair follicles, thereby blocking the action of dihydrotestosterone (DHT), a key hormone implicated in the miniaturization of hair follicles in individuals with AGA.[3][4][5] Unlike systemic 5-alpha-reductase inhibitors such as finasteride, this compound is designed for topical application to exert its effects locally on the scalp, potentially minimizing systemic side effects.[4][6]

Animal Models for Androgenetic Alopecia Research

The selection of an appropriate animal model is critical for preclinical efficacy testing of anti-alopecia agents. The most relevant models for studying AGA and the efficacy of this compound are the stump-tailed macaque and rodent models, including xenograft models.

  • Stump-tailed Macaque (Macaca arctoides): This primate model is considered the gold standard for AGA research as it naturally develops post-adolescent balding in a pattern similar to humans.[7][8][9] Both male and female macaques experience this hair loss, making them an excellent model for studying the efficacy of treatments like this compound.[6][10]

  • Rodent Models (Mice): While mice do not naturally develop AGA, rodent models are valuable for studying general hair growth and for induced alopecia models.[7][11] Testosterone-induced alopecia models in certain mouse strains can be utilized to screen for the efficacy of anti-androgen compounds.[8] The C57BL/6 mouse is a commonly used strain for hair growth studies due to its synchronized hair follicle cycling.[12]

  • Xenograft Models: This model involves grafting human balding scalp tissue onto immunodeficient mice, such as nude mice.[13] This allows for the direct testing of compounds on human hair follicles in an in vivo environment.

Experimental Protocols

Stump-tailed Macaque Model

This protocol is based on studies evaluating the dose-dependent and long-term effects of this compound on hair regrowth in stump-tailed macaques.[6][14]

Objective: To assess the efficacy of different concentrations of topical this compound in promoting hair growth in naturally balding stump-tailed macaques.

Materials:

  • Adult stump-tailed macaques with visible signs of frontal alopecia.

  • This compound powder.

  • Vehicle solution (e.g., 70% ethanol, 30% propylene glycol).[15]

  • Topical applicators.

  • Tattooing equipment for marking treatment areas.

  • Camera for photographic documentation.

  • Biopsy punch (4 mm).

  • Formalin for tissue fixation.

  • Microscope for histological analysis.

Protocol:

  • Animal Selection and Acclimatization: Select adult male or female stump-tailed macaques exhibiting frontal baldness. Allow for an acclimatization period in a controlled environment.

  • Preparation of this compound Solutions: Prepare solutions of this compound at various concentrations (e.g., 0.5%, 1%, 3%, and 5%) in the vehicle.[6] A placebo group receiving only the vehicle should be included. A common vehicle is a mixture of ethanol and propylene glycol.[15] For a 5% solution, dissolve 2.5 grams of this compound powder in a final volume of 50 ml of vehicle (e.g., 35 ml ethanol and 15 ml propylene glycol).[6][15]

  • Treatment Area Demarcation: Mark a defined area on the balding scalp of each macaque for treatment application and monitoring. Tattoos can be used for permanent marking.

  • Baseline Data Collection: Before initiating treatment, document the baseline hair growth status through photography and by collecting a scalp biopsy from the marked area for histological analysis.

  • Topical Application: Apply the prepared this compound solutions or placebo to the designated scalp area once daily.[6]

  • Monitoring and Data Collection:

    • Photographic Evaluation: Capture high-resolution photographs of the treatment area at regular intervals (e.g., monthly) to visually assess hair regrowth.

    • Hair Follicle Analysis (Folliculogram): Collect scalp biopsies at specified time points (e.g., 2, 4, and 6 months) for histological analysis.[6] Process the tissue, stain with hematoxylin and eosin, and analyze the following parameters under a microscope:

      • Hair follicle density (number of follicles per mm²).

      • Percentage of anagen (growing) and telogen (resting) follicles.

      • Hair shaft thickness and length.[6][16]

  • Data Analysis: Compare the changes in hair growth parameters from baseline for each treatment group and against the placebo group.

Testosterone-Induced Alopecia in Mice Model

This protocol describes a method to induce alopecia in mice using testosterone, creating a model to test the efficacy of topical anti-androgens like this compound.

Objective: To evaluate the ability of this compound to prevent or reverse testosterone-induced hair loss in mice.

Materials:

  • Male mice (e.g., C57BL/6 strain).[17]

  • Testosterone propionate.

  • Sesame oil or other suitable vehicle for injection.

  • This compound topical solution (e.g., 1% or 5%).

  • Electric shaver.

  • Camera for photographic documentation.

  • Calipers for measuring skinfold thickness.

Protocol:

  • Animal Preparation: Shave a defined area on the dorsal skin of the mice.

  • Induction of Alopecia: Administer daily subcutaneous injections of testosterone propionate dissolved in a suitable vehicle to induce hair loss.[17]

  • Treatment Groups: Divide the mice into the following groups:

    • Control (vehicle for testosterone and vehicle for topical treatment).

    • Testosterone only.

    • Testosterone + topical this compound.

    • Testosterone + positive control (e.g., topical finasteride).

  • Topical Application: Apply the this compound solution or control vehicle to the shaved dorsal area daily.

  • Efficacy Evaluation:

    • Visual Assessment: Monitor and photograph the shaved area regularly to observe hair regrowth.

    • Hair Growth Score: Assign a visual score to the degree of hair regrowth.

    • Histological Analysis: At the end of the study, collect skin samples for histological analysis of hair follicle stage and density.[12][18][19]

Human Scalp Xenograft on Nude Mice Model

This protocol is adapted from a study that tested this compound on human balding scalp grafts.[13]

Objective: To assess the effect of this compound on hair growth from human balding scalp tissue in an in vivo setting.

Materials:

  • Immunodeficient nude mice.

  • Human scalp tissue from individuals with androgenetic alopecia.

  • Surgical instruments for grafting.

  • Testosterone propionate for conditioning the mice.

  • This compound topical solution (e.g., 1%).[13]

  • Ethanol (as a control vehicle).[13]

Protocol:

  • Grafting Procedure: Transplant full-thickness human scalp grafts onto the dorsal region of nude mice.

  • Testosterone Conditioning: Administer topical testosterone to the mice on a non-grafted area to create a hormonal environment that inhibits hair growth in the grafts.[13]

  • Treatment Application: Topically apply a 1% this compound solution in ethanol to the grafted scalp tissue on the experimental group, and ethanol alone to the control group, typically five days a week for several months.[13]

  • Hair Growth Monitoring:

    • Follicle Activity: Monitor the number of active hair follicles emerging from the grafts over time.

    • Hair Cycle Analysis: Record the number of follicles that initiate a second hair growth cycle.[13]

    • Linear Hair Growth Rate (LHGR): Measure the rate of hair growth from the grafts.[13]

  • Data Analysis: Compare the number of active follicles, the percentage of follicles entering a new growth cycle, and the LHGR between the this compound-treated and control groups.

Data Presentation

Quantitative data from studies on the efficacy of this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Efficacy of Topical this compound in Stump-tailed Macaques [6]

Treatment GroupChange in Hair Density (%)Change in Anagen Follicle Ratio (%)
Placebo--
0.5% this compound--
1% this compound--
3% this compound--
5% this compoundMarked IncreaseSignificant Increase
Finasteride (oral)-88% Increase
This compound (topical)103% Increase-

Note: Specific quantitative values for all parameters were not consistently available in the public domain for all concentrations. A 5% solution showed a marked increase in density, thickness, and length of hair.[6][14]

Table 2: Efficacy of 1% Topical this compound on Human Scalp Grafts in Nude Mice [13]

ParameterControl Group (Ethanol)1% this compound Group
Total Active Follicles2829
Follicles with a Second Hair Cycle2 (7%)8 (28%)
Linear Hair Growth Rate (LHGR)Significantly lowerSignificantly higher (P < 0.04)

Visualizations

Signaling Pathway

RU58841_Mechanism_of_Action Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneTranscription Gene Transcription AndrogenReceptor->GeneTranscription Activates HairGrowth Normal Hair Growth RU58841 This compound RU58841->AndrogenReceptor Blocks Miniaturization Hair Follicle Miniaturization GeneTranscription->Miniaturization

Caption: Mechanism of action of this compound in preventing androgenetic alopecia.

Experimental Workflow

Experimental_Workflow_Macaque cluster_Phase1 Pre-Treatment cluster_Phase2 Treatment cluster_Phase3 Post-Treatment Evaluation AnimalSelection Select Balding Macaques Baseline Baseline Data Collection (Photos, Biopsy) AnimalSelection->Baseline TreatmentApplication Daily Topical Application (this compound or Placebo) Baseline->TreatmentApplication Monitoring Monthly Photographic Monitoring TreatmentApplication->Monitoring Biopsy Periodic Biopsies (2, 4, 6 months) TreatmentApplication->Biopsy Analysis Histological & Data Analysis Monitoring->Analysis Biopsy->Analysis

References

Application Notes and Protocols for Dosage Determination of RU 58841 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and evaluation of the non-steroidal anti-androgen, RU 58841, in rodent models for hair growth research. The following protocols are synthesized from published preclinical studies and are intended for research purposes only.

Mechanism of Action

This compound is a potent antagonist of the androgen receptor (AR). In conditions such as androgenetic alopecia, dihydrotestosterone (DHT) binds to ARs in hair follicles, leading to follicular miniaturization and hair loss. This compound competitively binds to the AR, thereby preventing the binding of androgens like DHT and inhibiting their downstream signaling pathways that contribute to hair follicle regression.

Below is a diagram illustrating the mechanism of action of this compound at the cellular level.

RU58841_Mechanism cluster_cell Hair Follicle Cell cluster_nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds to RU58841 This compound RU58841->AR Competitively Binds & Blocks DHT Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR->ARE Binds to No_Transcription No Gene Transcription AR->No_Transcription Prevents translocation and binding to ARE Gene_Transcription Gene Transcription (Leading to Miniaturization) ARE->Gene_Transcription Initiates

Caption: Mechanism of this compound action in a hair follicle cell.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in various preclinical models as reported in scientific literature.

Rodent ModelHair Loss ModelThis compound ConcentrationVehicleApplication FrequencyStudy DurationKey Findings
Nude Mice (with human scalp grafts) Androgen-induced alopecia1% (w/v)Ethanol5 days/week6 monthsIncreased number of hair follicles entering a second growth cycle and higher linear hair growth rates compared to control.[1]
Fuzzy Rats Androgen-dependent sebaceous gland hyperplasia1% (w/v)Propylene glycol, alcohol, and waterDaily (specific duration not detailed)2 monthsInduced regression of sebaceous glands equivalent to castration, indicating potent local anti-androgenic activity.
Stump-tailed Macaques Androgenetic alopecia0.5%, 1%, 3%, 5% (w/v)Not specifiedOnce dailyUp to 2 years5% solution showed the most significant increase in hair density, thickness, and length. A 5% solution led to a 103% increase in anagen follicles compared to an 88% increase with finasteride.[2]

Experimental Protocols

Preparation of Topical this compound Solution (5% w/v)

This protocol describes the preparation of a 50 mL solution of 5% this compound in a standard vehicle of 70% ethanol and 30% propylene glycol. Adjustments can be made to the concentration and volume as required.

Materials:

  • This compound powder (2.5 g)

  • Ethanol (95% or higher purity), 35 mL

  • Propylene Glycol (PG), 15 mL

  • 50 mL graduated cylinder or volumetric flask

  • Beakers

  • Magnetic stirrer and stir bar (or glass stirring rod)

  • Weighing scale (accurate to 0.01 g)

Procedure:

  • Weighing this compound: Accurately weigh 2.5 g of this compound powder using a calibrated analytical balance.

  • Vehicle Preparation: In a beaker, measure 35 mL of ethanol.

  • Dissolving this compound: Add the weighed this compound powder to the ethanol. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the powder is completely dissolved. Gentle warming may aid in dissolution but should be done with caution due to the flammability of ethanol.

  • Adding Propylene Glycol: Once the this compound is fully dissolved in ethanol, add 15 mL of propylene glycol to the solution.

  • Final Mixing: Continue stirring until a clear, homogenous solution is obtained.

  • Storage: Store the final solution in a tightly sealed, light-resistant container at a controlled room temperature or as recommended by the supplier.

Solution_Preparation_Workflow start Start weigh_ru Weigh 2.5g This compound Powder start->weigh_ru measure_etoh Measure 35mL Ethanol start->measure_etoh dissolve Dissolve this compound in Ethanol weigh_ru->dissolve measure_etoh->dissolve measure_pg Measure 15mL Propylene Glycol dissolve->measure_pg add_pg Add Propylene Glycol to Solution measure_pg->add_pg mix Mix until Homogenous add_pg->mix store Store Solution mix->store end End store->end Hair_Growth_Evaluation_Workflow cluster_macro During Study cluster_histo Post-Study start Start of Evaluation macroscopic Macroscopic Evaluation start->macroscopic histological Histological Analysis (End of Study) start->histological visual_scoring Visual Scoring (Regularly) macroscopic->visual_scoring phototrichogram Phototrichogram (Quantitative) macroscopic->phototrichogram biopsy Skin Biopsy Collection histological->biopsy staining H&E Staining biopsy->staining analysis Microscopic Analysis: - Anagen/Telogen Ratio - Follicle Depth - Dermal Thickness staining->analysis

References

Application Note: Quantification of RU 58841 in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of RU 58841 in human plasma. This compound is a non-steroidal antiandrogen (NSAA) investigated for topical treatment of androgen-dependent conditions. This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately measure plasma concentrations of this compound. The protocol outlines a straightforward protein precipitation extraction procedure and subsequent analysis by reversed-phase HPLC with UV detection. The method is designed to be selective, accurate, and precise over a clinically relevant concentration range.

Introduction

This compound, also known as PSK-3841, is a potent non-steroidal antiandrogen.[1] Like other NSAAs such as flutamide and bicalutamide, it functions by competitively inhibiting the binding of androgens to the androgen receptor.[2][3] Developed for topical application, understanding its systemic absorption and pharmacokinetic profile is paramount for safety and efficacy assessments. A validated bioanalytical method for the quantification of this compound in plasma is therefore essential. This document provides a detailed protocol for a proposed HPLC-UV method, adapted from established methods for similar non-steroidal antiandrogen compounds.[4][5][6]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Bicalutamide

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 260 nm
Internal Standard (IS) Bicalutamide (10 µg/mL)
Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration curve and QC samples.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • LLOQ (Lower Limit of Quantification): 10 ng/mL

    • LQC (Low Quality Control): 30 ng/mL

    • MQC (Medium Quality Control): 300 ng/mL

    • HQC (High Quality Control): 1500 ng/mL

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Bicalutamide, 10 µg/mL).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Data Presentation

Method Validation Summary

The proposed HPLC method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Regression Equationy = mx + c

Table 2: Precision and Accuracy

QC SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ10< 15%< 15%85 - 115%
LQC30< 15%< 15%85 - 115%
MQC300< 15%< 15%85 - 115%
HQC1500< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC SampleConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC30> 80%90 - 110%
HQC1500> 80%90 - 110%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (260 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Validation

G MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability LLOQ LLOQ MethodValidation->LLOQ

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described HPLC-UV method provides a framework for the reliable quantification of this compound in human plasma. The protocol, based on established methodologies for similar analytes, is designed to be robust and suitable for pharmacokinetic and toxicokinetic studies. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. Adherence to the validation parameters outlined will ensure the generation of high-quality data for researchers in the field of drug development.

References

Application Notes and Protocols for Studying RU 58841 Effects Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841, a non-steroidal anti-androgen, has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions such as androgenetic alopecia (male pattern baldness) and acne.[1][2][3][4][5] Its mechanism of action lies in its ability to act as a competitive antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like dihydrotestosterone (DHT).[1][4][5][6] Understanding the cellular and molecular effects of this compound is crucial for its further development and validation. This document provides detailed application notes and experimental protocols for studying the effects of this compound in relevant cell culture models.

The primary cell types of interest for studying the effects of this compound, particularly in the context of hair loss, are human hair follicle dermal papilla cells (HFDPCs). These specialized mesenchymal cells reside in the hair bulb and play a pivotal role in regulating hair follicle growth and cycling. Androgens, through the AR expressed in HFDPCs, can lead to the miniaturization of hair follicles, a key feature of androgenetic alopecia. Therefore, HFDPCs serve as a critical in vitro model to assess the efficacy of anti-androgens like this compound.

Prostate cancer cell lines, such as PC3 and LNCaP, are also valuable tools for characterizing the anti-androgenic properties of this compound. While PC3 cells are androgen receptor-negative, they can be co-transfected with an AR expression vector and a reporter plasmid to study AR-mediated gene transcription. LNCaP cells, on the other hand, endogenously express a functional androgen receptor and are widely used to study androgen-regulated gene expression, such as the prostate-specific antigen (PSA) gene.

These application notes will detail key in vitro assays, including androgen receptor transcriptional activation assays, cell viability and proliferation assays, and gene expression analysis, to provide a comprehensive framework for investigating the biological activities of this compound.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound
Parameter Cell Line Assay Value Reference
AR Antagonistic Potency PC3 (co-transfected with wtAR)CAT Reporter AssayComparable to Hydroxyflutamide[1][4][5][6]
AR Binding Affinity (Ki) Not specifiedCompetitive Binding AssayHigh affinity (specific value not reported in reviewed literature)[7]

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the antagonistic effect of this compound on androgen-induced AR transcriptional activity. It is adapted from general protocols for screening AR antagonists and can be applied to cell lines like PC3 (co-transfected with AR) or 22Rv1 which endogenously express AR and are suitable for reporter assays.[8][9][10][11][12]

Materials:

  • PC3 or 22Rv1 cells

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

  • Charcoal-stripped FBS (for androgen-depleted conditions)

  • AR expression vector (e.g., pCMV-hAR) (for PC3 cells)

  • Androgen-responsive luciferase reporter vector (e.g., pGL4-ARE-luc2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • For transient transfection (PC3 cells): Seed 2 x 104 cells per well in a 96-well plate in complete growth medium. Allow cells to attach overnight.

    • For stably expressing cells (22Rv1): Seed ~20,000 cells per well in 100 µl of assay medium into a 96-well plate.[10] Incubate overnight.

  • Transfection (for PC3 cells):

    • On the following day, co-transfect the cells with the AR expression vector and the androgen-responsive luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, replace the medium with a medium containing charcoal-stripped FBS to create androgen-depleted conditions.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium (with charcoal-stripped FBS).

    • Prepare a solution of DHT in the assay medium. A final concentration of 1-10 nM is typically used to induce AR activity.

    • Add the this compound dilutions to the wells.

    • After a pre-incubation period of 1 hour, add the DHT solution to the wells (except for the negative control wells).

    • Include appropriate controls: vehicle control (DMSO), DHT only, and this compound only.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cell Viability Assay in Human Hair Follicle Dermal Papilla Cells (HFDPCs)

This protocol determines the effect of this compound on the viability of HFDPCs using a colorimetric assay such as MTT or WST-1.

Materials:

  • Human Hair Follicle Dermal Papilla Cells (HFDPCs)

  • Dermal Papilla Cell Growth Medium

  • This compound

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HFDPCs at a density of 5 x 103 cells per well in a 96-well plate in their specific growth medium.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to assess its cytotoxic effects.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Androgen-Regulated Gene Expression

This protocol is used to measure the effect of this compound on the mRNA expression of AR target genes in LNCaP cells or HFDPCs.

Materials:

  • LNCaP cells or HFDPCs

  • Appropriate cell culture medium

  • This compound

  • DHT

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PSA, FKBP5 for LNCaP; DKK1, TGF-β1, IL-6 for HFDPCs) and a housekeeping gene (e.g., GAPDH, ACTB).[13]

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • For androgen-dependent gene expression, culture the cells in a medium with charcoal-stripped FBS for 24 hours prior to treatment.

    • Treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with DHT (e.g., 10 nM) for 24 hours. Include appropriate controls.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in this compound-treated cells to the DHT-stimulated control to determine the inhibitory effect.

Visualization of Signaling Pathways and Workflows

RU58841_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_complex Androgen Receptor (AR) + Heat Shock Proteins DHT->AR_complex Binds AR_dimer Activated AR Dimer AR_complex->AR_dimer Conformational Change & Translocation Inhibition Inhibition of Transcription RU58841 This compound RU58841->AR_complex ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Transcription of Target Genes (e.g., DKK1, TGF-β1, IL-6) ARE->Gene_Transcription Activates AR_Signaling_Dermal_Papilla DHT DHT AR Androgen Receptor DHT->AR AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation RU58841 This compound RU58841->AR Inhibits ARE_Binding Binding to AREs AR_Activation->ARE_Binding Gene_Expression Altered Gene Expression ARE_Binding->Gene_Expression DKK1 ↑ DKK1 Gene_Expression->DKK1 TGF_beta1 ↑ TGF-β1 Gene_Expression->TGF_beta1 IL6 ↑ IL-6 Gene_Expression->IL6 Hair_Follicle_Miniaturization Hair Follicle Miniaturization DKK1->Hair_Follicle_Miniaturization TGF_beta1->Hair_Follicle_Miniaturization IL6->Hair_Follicle_Miniaturization Experimental_Workflow_AR_Antagonist_Screening cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., PC3, 22Rv1) Transfection 2. Transfect with AR & Luciferase Reporter (if necessary) Cell_Culture->Transfection Add_RU58841 3. Add this compound (Serial Dilutions) Transfection->Add_RU58841 Add_DHT 4. Add DHT (AR Agonist) Add_RU58841->Add_DHT Incubation 5. Incubate 24h Add_DHT->Incubation Luminescence 6. Measure Luminescence Incubation->Luminescence Data_Analysis 7. Calculate % Inhibition & Determine IC50 Luminescence->Data_Analysis

References

Application Notes and Protocols for RU 58841 in Androgen Receptor Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58841 is a potent non-steroidal antiandrogen (NSAA) that has garnered significant interest in the study of androgen receptor (AR) signaling pathways. Its high specificity and competitive antagonism of the AR make it a valuable tool for elucidating the mechanisms of androgen action in various physiological and pathological processes, including androgenetic alopecia, acne, and prostate cancer. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its binding affinity, and detailed protocols for its use in key experimental models.

Mechanism of Action

This compound exerts its effects by directly competing with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.[1][2] Unlike native androgens, the binding of this compound to the AR does not induce the conformational changes necessary for receptor activation. Consequently, this compound prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on target genes, and the subsequent recruitment of coactivators, thereby inhibiting the transcription of androgen-dependent genes.[3][4] This targeted blockade of AR signaling makes this compound a highly specific tool for investigating androgen-mediated cellular responses.

Data Presentation

The following table summarizes the quantitative data for this compound's interaction with the androgen receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 1.1 nMNot Specified[2]
Relative Binding Affinity Equivalent to TestosteroneNot Specified[2][5]
Solubility in Ethanol ~33 mg/mLN/A[6]
Solubility in DMSO ~25 mg/mLN/A[6]
Solubility in DMF ~33 mg/mLN/A[6]
Aqueous Solubility Sparingly solubleN/A[6]

Visualizations

Androgen Receptor Signaling Pathway and Inhibition by this compound```dot

AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs Heat Shock Proteins ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription RU58841 This compound RU58841->AR Competitively Binds & Inhibits Activation

Caption: In vitro reporter assay workflow.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the androgen receptor through competitive displacement of a radiolabeled androgen.

Materials:

  • Purified recombinant human androgen receptor (AR)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • This compound

  • Unlabeled DHT (for positive control)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and scintillation fluid

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, combine the purified AR protein, a fixed concentration of [³H]-DHT (typically at or below its Kd), and varying concentrations of either this compound or unlabeled DHT. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled DHT (non-specific binding).

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Transfer the incubation mixture to a 96-well filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

  • Punch out the filters from the plate into scintillation vials.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

In Vitro Androgen Receptor Reporter Gene Assay

This protocol assesses the antagonist activity of this compound on androgen-induced gene transcription. [7][8][9][10] Materials:

  • Human prostate cancer cells (e.g., PC3 or DU145, which have low to no endogenous AR expression)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Androgen receptor (AR) expression vector

  • Androgen response element (ARE)-driven luciferase reporter vector (e.g., MMTV-ARE-luc)

  • Transfection reagent

  • Dihydrotestosterone (DHT)

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed PC3 or DU145 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • The following day, co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with medium containing charcoal-stripped FBS.

  • Treat the cells with a fixed concentration of DHT (e.g., 1 nM) in the presence of increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include controls for vehicle, DHT alone, and this compound alone.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

  • Normalize the luciferase activity to the total protein concentration in each well.

  • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value for the inhibition of DHT-induced AR transcriptional activity.

In Vivo Study in a Mouse Model of Androgenetic Alopecia

This protocol describes a method to evaluate the efficacy of topically applied this compound in preventing androgen-induced hair growth inhibition. [11] Materials:

  • Nude mice

  • Human scalp grafts from individuals with androgenetic alopecia

  • Testosterone propionate

  • This compound (e.g., 1% solution in ethanol)

  • Vehicle control (e.g., ethanol)

  • Surgical tools for grafting

  • Calipers for measuring hair growth

Procedure:

  • Graft human scalp sections onto the dorsal region of nude mice. Allow for a healing and hair growth observation period (e.g., 2 months).

  • Condition the mice with daily topical application of testosterone propionate (e.g., 300 µg in 10 µL) to a non-grafted area to induce systemic androgen levels that inhibit hair growth on the grafts. [11]3. Divide the mice into two groups: a control group receiving topical application of the vehicle on the scalp graft, and a treatment group receiving topical application of 1% this compound solution on the scalp graft. [11]4. Apply the treatments five days a week for a period of several months (e.g., 6 months). [11]5. Monitor hair growth on the grafts monthly. This can be done by measuring the linear hair growth rate (LHGR) and counting the number of active follicles.

  • At the end of the study, the grafts can be excised for histological analysis to assess follicle morphology and cycling stages.

  • Statistically analyze the differences in hair growth parameters between the control and this compound-treated groups.

Conclusion

This compound is a powerful and specific tool for researchers studying the androgen receptor signaling pathway. The protocols outlined above provide a framework for investigating its binding characteristics, its functional effects on AR-mediated transcription in vitro, and its potential therapeutic efficacy in an in vivo model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of androgen action in health and disease.

References

Application of RU58841 in Hair Follicle Tissue Engineering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles, a process heavily influenced by androgens, particularly dihydrotestosterone (DHT). RU58841 is a non-steroidal anti-androgen that acts as a potent and specific antagonist of the androgen receptor (AR).[1][2] Unlike systemic anti-androgens such as finasteride and dutasteride, which inhibit the 5-alpha-reductase enzyme responsible for DHT synthesis, RU58841 acts locally at the hair follicle to competitively block the binding of DHT to the AR.[3][4] This localized mechanism of action makes RU58841 a compelling candidate for therapeutic applications in hair loss, potentially minimizing systemic side effects.[4] This document provides detailed application notes and protocols for the use of RU58841 in the context of hair follicle tissue engineering, a rapidly advancing field that aims to generate functional hair follicles in vitro.

Mechanism of Action and Signaling Pathways

RU58841 exerts its effect by directly competing with androgens like testosterone and DHT for the ligand-binding domain of the androgen receptor within dermal papilla cells of the hair follicle.[5] The binding affinity of RU58841 to the androgen receptor is reported to be comparable to or slightly greater than that of testosterone.[3] By occupying the receptor, RU58841 prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.

In androgenetic alopecia, the binding of DHT to the androgen receptor in dermal papilla cells is a key initiating event. This interaction leads to the secretion of factors that shorten the anagen (growth) phase and prolong the telogen (resting) phase of the hair cycle, ultimately leading to follicle miniaturization. One of the critical signaling pathways implicated in this process is the Wnt/β-catenin pathway, which is essential for hair follicle morphogenesis, development, and regeneration.[6][7][8] Androgens are known to upregulate the expression of Dickkopf-1 (DKK1), a potent inhibitor of the Wnt/β-catenin signaling pathway, in dermal papilla cells.[9] By blocking the androgen receptor, RU58841 is hypothesized to prevent the androgen-induced upregulation of DKK1, thereby maintaining the activity of the Wnt/β-catenin pathway, which is crucial for promoting hair follicle growth and maintaining the anagen phase.

RU58841_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Papilla Cell DHT DHT AR Androgen Receptor (inactive) DHT->AR Binds AR_active Androgen Receptor (active) AR->AR_active Activation DKK1 DKK1 (Inhibitor) AR_active->DKK1 Upregulates Miniaturization Follicle Miniaturization AR_active->Miniaturization Leads to RU58841 RU58841 RU58841->AR Blocks Binding Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP beta_catenin β-catenin Frizzled->beta_catenin Stabilizes DKK1->LRP Inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Gene_Transcription Gene Transcription (Hair Growth & Proliferation) TCF_LEF->Gene_Transcription Activates

Caption: Simplified signaling pathway of RU58841 in dermal papilla cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of RU58841 on human hair production in a xenograft model.

ParameterControl Group (Ethanol)RU58841 (1% in Ethanol)SignificanceReference
Active Follicles 2829Not Specified[10]
Follicles Initiating a Second Hair Cycle 2 (7%)8 (28%)Not Specified[10]
Linear Hair Growth Rate (LHGR) LowerSignificantly HigherP < 0.04[10]

Note: The study was conducted on balding scalp grafts from men, maintained on testosterone-conditioned nude mice for 8 months.[10]

Experimental Protocols

Protocol 1: Preparation of RU58841 Solution for In Vitro Studies

Materials:

  • RU58841 powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • RU58841 is soluble in organic solvents such as ethanol and DMSO.[11]

    • To prepare a stock solution, dissolve RU58841 powder in DMSO or ethanol. The solubility is approximately 25 mg/mL in DMSO and 33 mg/mL in ethanol.[11]

    • For example, to make a 10 mM stock solution in DMSO (Molar Mass of RU58841 = 369.34 g/mol ), weigh 3.69 mg of RU58841 and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

    • It is crucial to keep the final concentration of the solvent (DMSO or ethanol) in the culture medium low, typically below 0.1% (v/v), as higher concentrations can be cytotoxic.[12][13]

    • For aqueous buffers, RU58841 is sparingly soluble. To maximize solubility, first dissolve it in ethanol and then dilute with the aqueous buffer. A 1:5 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.16 mg/mL.[11] It is not recommended to store the aqueous solution for more than one day.[11]

RU58841_Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh RU58841 Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot dilute Dilute in Cell Culture Medium (Solvent < 0.1%) thaw->dilute use Use Immediately in Experiment dilute->use Organoid_Culture_Workflow cluster_prep Cell Preparation cluster_assembly Organoid Assembly cluster_treatment RU58841 Treatment cluster_analysis Analysis culture_dpc Culture DPCs form_spheroids Form DPC Spheroids culture_dpc->form_spheroids culture_kc Culture Keratinocytes mix_cells Mix Spheroids & Keratinocytes in Matrigel culture_kc->mix_cells form_spheroids->mix_cells plate_gel Plate & Solidify Gel mix_cells->plate_gel add_medium Add Culture Medium plate_gel->add_medium add_ru58841 Add RU58841 or Vehicle add_medium->add_ru58841 culture_organoids Culture for 10-21 days (change medium regularly) add_ru58841->culture_organoids morphology Morphological Analysis culture_organoids->morphology immunofluorescence Immunofluorescence culture_organoids->immunofluorescence quantification Quantitative Analysis culture_organoids->quantification gene_expression Gene Expression (RT-qPCR) culture_organoids->gene_expression

References

Standard operating procedures for handling RU 58841 powder

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Introduction

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen (NSAA).[1] It functions as a competitive antagonist of the androgen receptor (AR), with a high binding affinity.[2] Unlike systemic anti-androgens such as finasteride, which inhibit the 5-alpha-reductase enzyme to reduce dihydrotestosterone (DHT) levels throughout the body, this compound is designed for topical application to exert its effects locally at the hair follicle.[3] Its primary mechanism involves preventing DHT from binding to androgen receptors in the scalp, thereby inhibiting the downstream signaling that leads to androgenetic alopecia.[1][4] These application notes provide standard operating procedures for the handling, storage, and experimental use of this compound powder in a research setting.

Physicochemical Properties and Storage

This compound is typically supplied as a white to off-white crystalline solid.[2] Proper storage is critical to maintain its stability and efficacy for research applications. The powder is stable for at least four years when stored at -20°C.[2]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue
Chemical Name 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)-benzonitrile
Molecular Formula C₁₇H₁₈F₃N₃O₃
Formula Weight 369.3 g/mol
Purity ≥98%
Appearance Crystalline Solid
UV/Vis Maximum (λmax) 262 nm
Storage Temperature -20°C (Powder, Long-term)[2][5], 4°C (Solutions, Short-term)[5]
Solubility (Ethanol) ~33 mg/mL[2]
Solubility (DMSO) ~25 mg/mL[2]
Solubility (DMF) ~33 mg/mL[2]
Aqueous Solubility Sparingly soluble. For aqueous buffers, dissolve in ethanol first. (~0.16 mg/mL in 1:5 ethanol:PBS, pH 7.2). Aqueous solutions should not be stored for more than one day.[2]

Safety, Handling, and Disposal

2.1 Personal Protective Equipment (PPE) this compound should be considered a hazardous substance as its toxicological properties are not fully characterized.[2][5] All handling must be performed by trained personnel.

  • Gloves: Always wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation.[5]

2.2 Handling Procedures

  • All manipulations of this compound powder (e.g., weighing, preparing stock solutions) should be conducted in a laboratory fume hood to minimize inhalation exposure.[5]

  • Avoid all contact with skin, eyes, and clothing.[2][5] In case of accidental contact, wash the affected area thoroughly with water.

  • Do not ingest or inhale.[2]

  • After handling, wash hands and any exposed skin thoroughly.[2]

2.3 Waste Disposal

  • Disposal procedures must comply with local, state, and federal regulations.

  • One safety data sheet indicates that small quantities may be disposed of with household waste and that the compound is classified as "slightly hazardous for water" (Water hazard class 1).

  • However, as a standard laboratory practice for research chemicals, it is recommended to treat all this compound waste (including contaminated consumables) as chemical waste to be collected by an approved hazardous waste disposal service.

Mechanism of Action: Androgen Receptor Antagonism

This compound is a direct competitive antagonist of the androgen receptor (AR). In target tissues like dermal papilla cells of the hair follicle, dihydrotestosterone (DHT) binds to the AR. This hormone-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes. This process initiates the transcription of genes that contribute to the miniaturization of the hair follicle, shortening the anagen (growth) phase and leading to hair loss. This compound competes with DHT for the same binding site on the AR, but its binding does not activate the receptor. This prevents nuclear translocation and subsequent gene transcription, thereby blocking the androgenic signal.

RU58841_Mechanism Androgen Receptor Signaling and this compound Inhibition cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds RU This compound RU->AR Competitively Binds & Blocks AR_Active Active DHT-AR Complex AR->AR_Active   DHT AR_Inactive Inactive RU-AR Complex AR->AR_Inactive This compound ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates Miniaturization Hair Follicle Miniaturization Transcription->Miniaturization Leads to AR_Active->ARE Translocates & Binds

Caption: Mechanism of this compound as a competitive androgen receptor antagonist.

Experimental Protocols

4.1 Protocol 1: Preparation of a 5% (w/v) Topical Solution

This protocol describes the preparation of a 50 mL solution of 5% this compound (50 mg/mL) in a standard vehicle of 70% ethanol and 30% propylene glycol.[6]

Materials:

  • This compound powder

  • Ethanol (95% or higher, e.g., Everclear)[7]

  • Propylene Glycol (PG)

  • Analytical balance (readable to 0.001 g)

  • 50 mL or 100 mL glass beaker

  • Graduated cylinders or serological pipettes

  • Magnetic stirrer and stir bar (optional)

  • 50 mL amber glass storage bottle with dropper cap

Workflow Diagram:

Protocol_SolutionPrep Workflow for 5% this compound Topical Solution Preparation start Start weigh 1. Weigh 2.5 g This compound Powder start->weigh measure_eth 2. Measure 35 mL Ethanol weigh->measure_eth measure_pg 3. Measure 15 mL Propylene Glycol measure_eth->measure_pg mix 4. Combine & Mix (RU + Ethanol + PG) until fully dissolved measure_pg->mix store 5. Transfer to Amber Bottle & Store at 4°C mix->store end End store->end

Caption: Workflow for preparing a 5% topical solution of this compound.

Procedure:

  • Weigh this compound: In a fume hood, place a glass beaker on the analytical balance and tare the weight. Carefully weigh 2.5 grams of this compound powder into the beaker.[6]

  • Add Ethanol: Measure 35 mL of ethanol using a graduated cylinder or pipette and add it to the beaker containing the this compound powder.[6]

  • Initial Dissolution: Gently swirl the beaker or use a magnetic stirrer on a low setting to begin dissolving the powder in the ethanol.

  • Add Propylene Glycol: Measure 15 mL of propylene glycol and add it to the solution.[6]

  • Final Mixing: Continue to mix the solution until all this compound powder is completely dissolved. The final solution should be clear. If slight warming is needed to aid dissolution, a warm water bath (<40°C) can be used sparingly.

  • Storage: Transfer the final 50 mL solution into a labeled amber glass bottle to protect it from light. Store the solution in a refrigerator at 4°C.

4.2 Protocol 2: In Vitro Androgen Receptor Competition Assay

This protocol is based on studies evaluating the anti-androgenic activity of this compound in a cell-based reporter assay.[1][4][8][9] It determines the ability of this compound to inhibit DHT-mediated activation of the androgen receptor.

Materials:

  • PC-3 human prostate cancer cells (or other suitable AR-negative cell line)

  • Expression vector for wild-type human Androgen Receptor (wtAR)

  • Androgen-responsive reporter plasmid (e.g., MMTV-ARE-CAT or MMTV-LUC)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)

  • Dihydrotestosterone (DHT)

  • This compound

  • Lysis buffer and reporter assay substrate (e.g., for CAT or Luciferase)

  • 96-well cell culture plates

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding: Seed PC-3 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection: Co-transfect the cells with the wtAR expression vector and the MMTV-ARE reporter plasmid according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.

  • Treatment:

    • Prepare a dose-response curve of this compound (e.g., 10⁻¹¹ M to 10⁻⁷ M).

    • Prepare a constant, activating concentration of DHT (e.g., 1 nM).

    • Aspirate the transfection medium and replace it with fresh medium containing DHT and the varying concentrations of this compound. Include controls for vehicle, DHT alone, and this compound alone.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis & Assay: Lyse the cells and perform the reporter assay (e.g., Luciferase assay) according to the manufacturer's instructions. Measure the signal using a plate reader.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the reporter activity against the log concentration of this compound to determine the IC₅₀ value (the concentration at which this compound inhibits 50% of the DHT-induced signal).

4.3 Protocol 3: In Vivo Topical Hair Growth Study (Animal Model)

This protocol provides a general framework for evaluating the efficacy of topical this compound on hair growth, based on published studies in stumptailed macaques and nude mice with human scalp grafts.[3][10] Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Stumptailed macaques (a model for androgenetic alopecia) or nude mice with grafted human balding scalp.

  • Topical this compound solution (e.g., 1% or 5% in an appropriate vehicle).[3][10]

  • Vehicle control solution (e.g., 70% ethanol, 30% PG).

  • Positive control (optional, e.g., topical minoxidil or oral finasteride).

  • Micropipette or dropper for application.

  • Digital camera and software for phototrichogram analysis.

  • Tattooing equipment for marking test sites.

Procedure:

  • Animal Acclimation & Grouping: Acclimate animals to the housing facility. Randomly assign animals to treatment groups (e.g., Vehicle Control, 5% this compound).

  • Site Preparation: On each animal, define and mark a specific area of the scalp (e.g., 1 cm²) for treatment and analysis using a permanent or semi-permanent tattoo. Carefully trim the hair in this area.

  • Baseline Measurement: Obtain baseline measurements. This includes taking high-resolution photographs of the marked area for hair density and thickness analysis.

  • Topical Application: Apply a standardized volume of the test solution (e.g., 1 mL of 5% this compound) to the designated scalp area once daily, five days a week.[10] Ensure the solution is spread evenly. Wear appropriate PPE during application.

  • Monitoring: Conduct the treatment for a predefined period (e.g., 2-6 months). Monitor the animals daily for any signs of skin irritation or systemic side effects.

  • Follow-up Measurements: At regular intervals (e.g., monthly), repeat the photographic documentation of the treatment sites.

  • Data Analysis: Analyze the photographs to quantify changes from baseline in hair count, hair thickness (diameter), and the ratio of anagen (growing) to telogen (resting) hairs. Compare the results between the this compound group and the vehicle control group using appropriate statistical tests.

Quantitative Efficacy and Binding Data

Table 2: Androgen Receptor Binding Affinity (Kd)

Species / TissueKd (nM)
Human Prostate1.8
Rat Prostate1.1
Mouse Prostate5.6
Hamster Prostate1.3
Hamster Flank Organ Receptors1.4
(Data sourced from Cayman Chemical product information, citing Battmann, T., et al. 1994)[2]

Table 3: Summary of In Vivo Efficacy Data

Animal ModelTreatmentDurationKey ResultReference
Stumptailed Macaque5% Topical this compound2 Months103% increase in anagen follicles (compared to 88% for oral finasteride).[11][12]Uno, H., et al. (as cited in reviews)
Stumptailed Macaque5% Topical this compound6 MonthsMarked increase in hair density, thickness, and length.Uno, H., et al.[3]
Nude Mice with Grafts1% Topical this compound6 Months28% of active follicles initiated a second growth cycle (vs. 7% for vehicle control).[10]De Brouwer, B., et al. 1997[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RU 58841 Solubility in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of RU 58841 in topical vehicles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound for topical applications?

A1: The most commonly used solvent system for this compound is a binary mixture of ethanol and propylene glycol (PG). Typically, a ratio of 70% ethanol to 30% propylene glycol is reported to be effective. Ethanol acts as the primary solvent, while propylene glycol serves as a co-solvent and penetration enhancer, which also helps to reduce the rapid evaporation of ethanol upon application.

Q2: Why is my this compound crashing out or recrystallizing in the formulation?

A2: Recrystallization of this compound can be attributed to several factors:

  • Supersaturation: The concentration of this compound may exceed its saturation solubility in the chosen vehicle.

  • Low Temperature: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Evaporation of Solvent: If the vehicle contains a volatile solvent like ethanol, its evaporation can increase the concentration of this compound beyond its solubility limit.

  • Presence of Water: this compound has poor solubility in aqueous solutions. The presence of water in the formulation, even in small amounts, can significantly reduce its solubility and cause it to precipitate.

Q3: What is the role of propylene glycol in this compound formulations?

A3: Propylene glycol in this compound formulations serves multiple purposes:

  • Co-solvent: It helps to increase the solubility of this compound in the vehicle.

  • Penetration Enhancer: It facilitates the transport of this compound across the stratum corneum of the skin.

  • Humectant: It helps to retain moisture and prevents the rapid drying of the formulation on the skin, allowing more time for drug absorption.

Q4: Can I use other solvents to dissolve this compound?

A4: Yes, other organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can dissolve this compound. However, for topical applications, the safety and skin compatibility of these solvents must be carefully considered. Ethanol and propylene glycol are generally preferred due to their established safety profiles in topical formulations.

Section 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving completely. 1. Insufficient solvent volume.2. Inadequate mixing.3. Low temperature.1. Ensure the correct ratio of this compound to solvent is used. Refer to the solubility data in Table 1.2. Use a magnetic stirrer or vortex mixer to ensure thorough mixing. Gentle warming (e.g., to 30-40°C) can aid dissolution.3. Perform the dissolution at a controlled room temperature or with gentle warming.
This compound precipitates out of solution after a short period. 1. The solution is supersaturated.2. The storage temperature is too low.3. Evaporation of a volatile solvent component (e.g., ethanol).1. Prepare a solution with a concentration below the saturation point at the intended storage temperature.2. Store the solution at a controlled room temperature and avoid refrigeration unless stability data suggests otherwise.3. Store the solution in a tightly sealed, airtight container to minimize solvent evaporation.
The final formulation is cloudy or hazy. 1. Incomplete dissolution of this compound.2. Presence of insoluble impurities.3. Contamination with water.1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.2. Ensure the this compound raw material is of high purity.3. Use anhydrous solvents and protect the formulation from atmospheric moisture.
Inconsistent experimental results between batches. 1. Inaccurate weighing of this compound or solvent components.2. Variation in solvent quality or composition.3. Fluctuation in ambient temperature during preparation.1. Use a calibrated analytical balance for all weighing steps.2. Use high-purity, anhydrous solvents from a reliable source.3. Prepare all batches under controlled and consistent temperature conditions.

Section 3: Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~33Not Specified
Dimethylformamide (DMF)~33Not Specified
Dimethyl Sulfoxide (DMSO)~25Not Specified
1:5 (v/v) Ethanol:PBS (pH 7.2)~0.16Not Specified

Note: The solubility of this compound in ethanol/propylene glycol mixtures is highly dependent on the ratio of the two solvents and the temperature. Researchers should experimentally determine the saturation solubility for their specific vehicle composition and storage conditions.

Section 4: Experimental Protocols

Protocol for Determining the Saturation Solubility of this compound (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a given topical vehicle.

Materials:

  • This compound powder

  • Selected topical vehicle (e.g., 70:30 ethanol:propylene glycol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the vehicle)

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the topical vehicle. The excess solid should be clearly visible.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually confirm the presence of undissolved solid in each vial.

  • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the saturation solubility in mg/mL.

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. The specific parameters may need to be optimized for your particular instrument and formulation.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength determined by a UV scan of this compound (a reported λmax is 262 nm).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution and record the peak area.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_formulation Formulation Troubleshooting cluster_outcome Outcome RU58841 This compound Powder Mix Mix & Equilibrate (Shake-Flask) RU58841->Mix Vehicle Topical Vehicle Vehicle->Mix Filter Filter Mix->Filter 24-48h Analyze Analyze (HPLC) Filter->Analyze Check Precipitation? Analyze->Check Stable Stable Solution Check->Stable No Adjust Adjust Formulation Check->Adjust Yes Adjust->Mix Reformulate

Caption: Workflow for solubility determination and troubleshooting.

signaling_pathway Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds GeneExpression Gene Expression (Hair Follicle Miniaturization) AR->GeneExpression Activates RU58841 This compound RU58841->AR Competitively Binds BlockedAR Blocked AR FiveAlphaReductase->DHT BlockedAR->GeneExpression Prevents Activation

Caption: Mechanism of action of this compound.

Troubleshooting inconsistent results in RU 58841 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 58841. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that can lead to inconsistent or unexpected results in this compound experiments.

Q1: Why am I observing variable efficacy of this compound in my hair growth studies?

Inconsistent efficacy can stem from several factors related to the compound's stability, the experimental setup, and the biological model.

  • Compound Stability and Storage: this compound is susceptible to degradation. Solutions should be stored in airtight, light-protected containers and refrigerated.[1][2] Some researchers suggest that solutions are stable for up to a year at low temperatures, while the powder form can be stable for up to two years when refrigerated.[1][3] Inconsistent storage conditions can lead to reduced potency and variable results.

  • Vehicle Composition: The vehicle used to dissolve this compound significantly impacts its solubility and skin penetration. A common vehicle is a mixture of ethanol and propylene glycol, often in a 70:30 ratio.[4][5] The concentration of ethanol can affect absorption; one study on minoxidil suggested that penetration increases with higher ethanol concentrations.[6] Variations in vehicle preparation can lead to inconsistent delivery of the active compound.

  • Purity of the Compound: As this compound is often sourced as a research chemical, its purity can vary between suppliers.[7] Impurities may affect the compound's activity or introduce confounding variables. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure purity.

  • Application and Dosage: Inconsistent application techniques can result in variable dosing. For topical applications, ensure the solution is applied directly to the scalp and not absorbed by the hair.[8] The dosage used in studies on stumptailed macaques ranged from 0.5% to 5% solutions, with the 5% solution showing the most significant effects.[7][9]

Q2: I am observing unexpected systemic side effects in my animal models. What could be the cause?

While this compound is designed for topical application with minimal systemic absorption, reports of systemic side effects exist.[3][10]

  • Excessive Dosage: Applying a high concentration or a large volume of the solution can increase the likelihood of systemic absorption.

  • Vehicle Penetration Enhancers: Certain components in the vehicle may enhance penetration through the skin, leading to higher systemic exposure.

  • Metabolites: this compound is metabolized into other compounds, such as RU-59416 and cyanonilutamide (RU-56279).[11][12] While RU-59416 has low affinity for the androgen receptor, cyanonilutamide shows anti-androgenic activity in animals and could contribute to systemic effects.[11][12]

Q3: My in vitro experiments show conflicting results regarding the binding affinity of this compound.

The reported binding affinity of this compound to the androgen receptor (AR) can be inconsistent across different sources. Some studies suggest its affinity is comparable to or slightly greater than testosterone, while others indicate it is significantly lower than dihydrotestosterone (DHT).[13][14]

  • Competitive Binding Assays: The results of competitive binding assays can be influenced by the experimental conditions, such as the source of the AR (e.g., human vs. hamster) and the radioligand used.[15]

  • Concentration: Due to its competitive antagonist nature, the concentration of this compound used in experiments is critical. A sufficiently high concentration is needed to outcompete endogenous androgens like DHT for binding to the AR.[13][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of this compound.

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal anti-androgen.[16][17][18] It functions as a competitive antagonist of the androgen receptor (AR).[18] When applied topically, it binds to ARs in the hair follicles, preventing the binding of androgens like dihydrotestosterone (DHT).[16][19][20] This blockage of DHT action helps to prevent hair follicle miniaturization and can promote hair growth.[16] Unlike 5-alpha-reductase inhibitors such as finasteride, this compound does not reduce systemic DHT levels.[17][18]

Q2: What are the recommended concentrations for in vivo and in vitro experiments?

  • In vivo (Animal Studies): Studies on stumptailed macaques have used topical solutions with concentrations ranging from 0.5% to 5%.[7][9] The 5% solution was found to be the most effective at increasing hair density, thickness, and length.[7][9] A study on human scalp grafts on mice used a 1% solution.[21]

  • In vitro: The optimal concentration for in vitro studies will depend on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the most effective concentration for your system.

Q3: How should I prepare and store this compound solutions?

This compound is typically supplied as a powder. To prepare a solution, it is commonly dissolved in a vehicle of ethanol and propylene glycol.[4] A popular ratio is 70% ethanol to 30% propylene glycol.[4]

  • Preparation Example (for a 5% solution): To make a 50 ml solution, you would dissolve 2.5 grams of this compound powder in 35 ml of ethanol and then add 15 ml of propylene glycol.[4]

  • Storage: The powder should be stored in a freezer.[3] The prepared solution should be kept in a refrigerator in a dark, airtight container to prevent degradation from light and oxidation.[3][22]

Q4: What is the known stability of this compound?

The stability of this compound is a common concern. While some anecdotal reports suggest it is unstable, a study on the structurally similar compound nilutamide showed it was stable under neutral, acidic, and thermal stress conditions but degraded under basic and photolytic stress.[22] It is recommended to protect this compound solutions from light.[22] Some sources claim that pre-mixed solutions are not stable.[8]

Data Presentation

Table 1: Summary of this compound Efficacy in Animal Models

Animal ModelTreatment GroupObservationOutcomeReference
Stumptailed Macaques5% this compoundIncreased hair density, thickness, and lengthMarked improvement in hair growth[7][9]
Stumptailed Macaques5% this compoundIncrease in anagen follicles103% increase after 2 months[9][17]
Stumptailed MacaquesFinasteride (1mg/kg/day)Increase in anagen follicles88% increase after 2 months[9]
Nude mice with human scalp grafts1% this compoundInitiation of a second hair cycle28% of active follicles[21]
Nude mice with human scalp graftsEthanol (Control)Initiation of a second hair cycle7% of active follicles[21]

Table 2: Reported Binding Affinity of this compound

LigandRelative Binding Affinity for Androgen ReceptorReference
Dihydrotestosterone (DHT)180[14]
This compound 150[14]
Testosterone100[14]
This compound ~5% of DHT's affinity[13]
This compound Similar to or slightly greater than testosterone[13]

Note: Binding affinity data can vary depending on the experimental method.

Experimental Protocols

Protocol 1: Preparation of a 5% this compound Topical Solution

Materials:

  • This compound powder

  • Ethanol (95% or higher)

  • Propylene glycol

  • Milligram scale

  • Graduated cylinders or pipettes

  • Beaker or glass vial

  • Stirring rod or magnetic stirrer

  • Airtight, light-blocking storage bottle

Procedure:

  • Weigh the desired amount of this compound powder. For a 50 ml solution at 5%, weigh 2.5 grams.[4]

  • Measure the required volumes of ethanol and propylene glycol. For a 70:30 ratio in a 50 ml solution, use 35 ml of ethanol and 15 ml of propylene glycol.[4]

  • In a beaker, add the weighed this compound powder.

  • Add the ethanol to the beaker and stir until the powder is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Once the powder is dissolved, add the propylene glycol to the solution and mix thoroughly.

  • Transfer the final solution to an airtight, light-blocking bottle for storage.

  • Store the solution in a refrigerator.

Mandatory Visualization

RU58841_Mechanism_of_Action cluster_Cell Hair Follicle Cell cluster_Extracellular Extracellular Space AR Androgen Receptor GeneExpression Gene Expression (Miniaturization) AR->GeneExpression Activation DHT DHT DHT->AR Binds RU58841 This compound RU58841->AR Binds & Blocks

Caption: Mechanism of action of this compound in preventing hair follicle miniaturization.

RU58841_Troubleshooting_Workflow cluster_Actions Corrective Actions Start Inconsistent Experimental Results CheckPurity Verify Compound Purity (CoA) Start->CheckPurity CheckPreparation Review Solution Preparation Protocol CheckPurity->CheckPreparation Purity Confirmed SourceNew Source New Compound CheckPurity->SourceNew Purity Questionable CheckStorage Assess Storage Conditions (Temp, Light, Air) CheckPreparation->CheckStorage Preparation Correct Reprepare Reprepare Solution CheckPreparation->Reprepare Error in Preparation CheckApplication Evaluate Application/Dosing Technique CheckStorage->CheckApplication Storage Appropriate AdjustStorage Adjust Storage CheckStorage->AdjustStorage Improper Storage ConsistentResults Consistent Results Achieved CheckApplication->ConsistentResults Technique Optimized RefineTechnique Refine Technique CheckApplication->RefineTechnique Inconsistent Application SourceNew->CheckPurity Reprepare->CheckPreparation AdjustStorage->CheckStorage RefineTechnique->CheckApplication

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Optimization of RU 58841 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions, troubleshooting advice, and experimental protocols related to the optimization of RU 58841 dosage for maximum efficacy in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a non-steroidal anti-androgen.[1] Its primary mechanism involves competitively binding to androgen receptors (AR) in tissues like hair follicles.[2][3] By occupying the receptor, it prevents potent androgens such as dihydrotestosterone (DHT) from binding and activating the receptor.[1][4] This blockade inhibits the downstream signaling cascade that leads to the miniaturization of hair follicles, a key process in androgenetic alopecia.[2][4] Unlike 5-alpha-reductase inhibitors (e.g., finasteride), this compound does not reduce systemic DHT levels; it acts locally at the receptor site.[1][5]

RU58841_Mechanism Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR Conversion DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds Five_AR->DHT Complex DHT-AR Complex AR->Complex RU58841 This compound Block Competitive Inhibition RU58841->Block Nucleus Cell Nucleus Complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Miniaturization Follicle Miniaturization Gene_Transcription->Miniaturization Leads to Block->AR Blocks DHT Binding

Caption: Mechanism of this compound as a competitive androgen receptor antagonist.

Q2: What is the most commonly cited effective concentration of this compound in preclinical studies?

The most frequently referenced concentration for significant efficacy in animal models is a 5% solution.[6][7][8] Studies on stumptailed macaques, a relevant model for androgenetic alopecia, have shown that a 5% topical solution produces a marked increase in hair density, thickness, and length.[9][10] Lower concentrations (0.5% and 1%) showed minimal to moderate effects, indicating a dose-dependent response.[3][9]

Q3: What is a standard vehicle composition for dissolving this compound powder?

A common vehicle for preparing this compound solutions for experimental use is a combination of ethanol and propylene glycol (PG).[11] A frequently cited ratio is 70% ethanol to 30% propylene glycol.[11][12] Ethanol acts as the primary solvent, while propylene glycol can serve as a penetration enhancer. The compound should be stirred until the solution is completely clear, indicating it has fully dissolved.[11][13] For stability reasons, some protocols suggest using vehicles without any water.[8][14]

Q4: What is the recommended application frequency in research protocols?

Most anecdotal and user-based protocols suggest once-daily application.[7] However, given the reported short half-life of this compound (approximately 1 hour), some sources propose that a twice-daily application of a lower volume (e.g., 0.5 mL) may yield better results by maintaining a more consistent local concentration at the androgen receptor.[8] Phase I/II human trials, though unpublished, reportedly involved twice-daily application of a 5% solution.[3][10]

Q5: What are the best practices for storing this compound powder and solutions?

For long-term storage, this compound raw powder should be kept in a freezer.[8] Prepared solutions are typically stored in a refrigerator to maintain stability, though some sources suggest stability for several months at room temperature if protected from light.[15][16] It is advisable to prepare smaller batches of the solution (e.g., weekly or monthly) from the frozen powder to minimize potential degradation.[12]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Action
Suboptimal or inconsistent efficacy in animal models. 1. Inadequate Concentration: The dose may be too low for the specific model. Efficacy is dose-dependent.[9][17]Refer to the dose-response data (Table 1). Consider titrating the concentration, with 5% being the most effective in macaque studies.[3][9]
2. Improper Vehicle Formulation: Poor solubility or skin penetration can limit the compound's local bioavailability.Ensure the correct solvent ratio (e.g., 70% Ethanol / 30% PG) is used and that the powder is fully dissolved.[11] Consider penetration enhancers if results remain poor.[12]
3. Compound Degradation: The stability of this compound can be compromised by improper storage or formulation (e.g., presence of water, exposure to light).[8][18]Store powder in a freezer and solutions in a dark, refrigerated container.[8] Prepare fresh batches frequently.[12]
4. Insufficient Application Frequency: Due to a short half-life, once-daily application may not maintain therapeutic levels at the receptor.[8]Consider a twice-daily application protocol to ensure more consistent receptor blockade.[8]
Solution is cloudy or powder does not fully dissolve. Incorrect Solvent Ratio or Saturation: The powder may not be fully soluble if the ethanol concentration is too low or if the solution is supersaturated.Prepare the vehicle first (e.g., 70% ethanol, 30% PG).[11] Slowly add the this compound powder while stirring. If cloudiness persists, a slight, measured addition of more ethanol may be required.[11]
Observed systemic anti-androgenic effects in animal models. Excessive Dosage or High Systemic Absorption: While designed for topical action, high concentrations or certain vehicle compositions could lead to systemic uptake.Reduce the total applied dose or concentration. Monitor for systemic side effects, as comprehensive safety data is lacking.[1][19] Note that human clinical trials reported good dermal and systemic tolerance with no systemic anti-androgenic effects.[9]
Reduced efficacy over a long-term study period. Androgen Receptor Upregulation (Theoretical): A theoretical cause for diminished effect over time is the upregulation of androgen receptors in response to prolonged blockade.This is a known challenge with anti-androgen therapies. Currently, there is no established protocol to mitigate this. Monitoring AR expression levels in tissue samples could be a valuable data point in long-term studies.

Data Presentation

Table 1: Dose-Response Relationship of this compound in Stumptailed Macaques

Summary of findings from studies investigating various concentrations.

ConcentrationObserved EfficacySource
0.5% Minimal to moderate effects on hair growth.[3][9]
1.0% Minimal to moderate effects on hair growth.[9]
3.0% Moderate effects on hair growth.[3][9]
5.0% Marked increase in hair density, thickness, and length. A significant increase in the number of follicles in the anagen (growth) phase.[3][9][10]
Table 2: Comparative Efficacy of this compound (5%) vs. Oral Finasteride

Data from a comparative study in stumptailed macaques.

Efficacy Metric5% Topical this compoundOral FinasterideSource
Increase in Anagen Follicles 103%88%[5][10][17]
Vellus to Terminal Hair Growth 26%12%[17]
Effect on Serum DHT Levels No significant change~70% decrease[5][20]

Experimental Protocols

Protocol 1: Topical this compound Efficacy Assessment in a Macaque Model

This protocol is a synthesized methodology based on published preclinical studies.[9][17]

  • Model Selection: Adult male stumptailed macaques (Macaca arctoides) with visible androgenetic alopecia. This species is a well-regarded model for human male pattern baldness.[3]

  • Acclimatization: House animals under standard conditions for a minimum of 4 weeks before the experiment begins.

  • Group Allocation: Randomly assign animals to treatment groups (n ≥ 3 per group):

    • Group A: Vehicle Control (e.g., 70% Ethanol, 30% Propylene Glycol).

    • Group B: 1% this compound in vehicle.

    • Group C: 5% this compound in vehicle.

    • Group D (Optional Comparator): Oral Finasteride (e.g., 1 mg/kg/day).[17]

  • Solution Preparation:

    • Prepare a 70:30 (v/v) solution of ethanol and propylene glycol.

    • Dissolve this compound powder to achieve the target concentrations (1% and 5% w/v).

    • Ensure complete dissolution by stirring. Store the solution in a dark, airtight container at 4°C.

  • Administration:

    • Apply 1 mL of the assigned topical solution to the designated balding area of the scalp once daily, five days a week.[21]

    • Wear gloves during application to prevent researcher exposure.[6]

  • Duration: Continue the treatment for a minimum of 6 months.[9][17]

  • Efficacy Endpoints & Measurement:

    • Photographic Documentation: Take high-resolution images of the treatment area at baseline and at monthly intervals.

    • Hair Follicle Analysis (Phototrichogram): At baseline and specified time points (e.g., 3 and 6 months), clip a small area of hair. Use digital imaging software to quantify:

      • Hair Density (hairs/cm²).

      • Hair Thickness (diameter in µm).

      • Anagen (growing) vs. Telogen (resting) hair ratio.[10]

    • Linear Hair Growth Rate (LHGR): Measure the rate of hair growth over a set period.[21]

  • Safety Monitoring:

    • Conduct regular veterinary check-ups.

    • Collect blood samples at baseline and end-of-study to analyze serum hormone levels (Testosterone, DHT) and standard clinical chemistry panels to assess systemic effects.[5]

Experimental_Workflow cluster_groups Treatment Groups cluster_monitoring Data Collection start Start model Select Animal Model (e.g., Stumptailed Macaque) start->model acclimate Acclimatization Period model->acclimate group Randomize into Treatment Groups acclimate->group administer Daily Topical Administration (6 Months) group->administer g1 Vehicle Control g2 This compound (e.g., 5%) g3 Comparator (e.g., Finasteride) monitor Monthly Monitoring administer->monitor analysis Data Analysis & Statistical Comparison monitor->analysis photo Photography tricho Phototrichogram (Hair Density/Thickness) blood Blood Analysis (Hormones, Safety) end End analysis->end Solution_Preparation start Start: Prepare 5% Solution weigh Weigh 2.5g This compound Powder start->weigh measure_eth Measure 35mL Ethanol start->measure_eth measure_pg Measure 15mL Propylene Glycol start->measure_pg mix Combine RU Powder and Ethanol in Beaker weigh->mix measure_eth->mix add_pg Add Propylene Glycol to Solution measure_pg->add_pg dissolve Stir Until Completely Dissolved mix->dissolve dissolve->add_pg Yes mix_final Stir for 5-10 mins for Homogeneity add_pg->mix_final transfer Transfer to Dark Storage Bottle mix_final->transfer store Store in Refrigerator (2-8°C) transfer->store end End: Solution Ready store->end

References

Minimizing systemic absorption of topical RU 58841

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the topical application of RU58841, with a focus on minimizing systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of RU58841?

A1: RU58841 is a non-steroidal anti-androgen. Its mechanism of action involves competitively binding to androgen receptors, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). This localized blockade of androgen receptors is the basis for its therapeutic potential in androgen-dependent conditions.

Q2: What are the main strategies to minimize systemic absorption of topical RU58841?

A2: Minimizing systemic absorption is crucial for reducing potential side effects. Key strategies include:

  • Topical Formulation Optimization: Utilizing vehicles that enhance dermal targeting while limiting transdermal penetration. This can include the use of liposomes or solid lipid nanoparticles (SLNs).

  • Concentration Adjustment: Employing the lowest effective concentration to achieve the desired local effect without introducing an excessive amount of the compound that could be absorbed systemically.

  • Prodrug Approach: Using a prodrug form, such as RU58841-myristate, which is converted to the active RU58841 by enzymes in the skin. This can improve follicular targeting and limit systemic exposure.[1][2]

  • Application Volume and Area: Carefully controlling the volume of the solution applied and limiting the application to the target area can reduce the total amount of drug available for systemic absorption.

Q3: What is known about the metabolism and pharmacokinetics of RU58841?

A3: RU58841 has a relatively short plasma half-life of approximately one hour in rats.[3] It is metabolized into at least two known compounds: RU56279 (cyanonilutamide) and RU59416.[4] The systemic antiandrogenic activity appears to be linked to the formation of RU56279.[3] However, RU58841 has a low propensity to form this metabolite, with studies in rats showing only about 1% conversion.[3] This metabolic profile contributes to its potent local activity with minimal systemic effects.[1][3]

Q4: Are there any known stability issues with RU58841 solutions?

A4: Like many investigational compounds, the stability of RU58841 in solution can be a concern. Factors that can affect stability include the choice of solvent, storage temperature, and exposure to light and air. It is recommended to prepare fresh solutions for experiments and store any stock solutions in airtight, light-protected containers at low temperatures (e.g., -20°C).

Troubleshooting Guides

Formulation and Application Issues
Problem Possible Causes Troubleshooting Steps
Precipitation of RU58841 in the vehicle - The concentration of RU58841 exceeds its solubility in the chosen solvent system.- The temperature of the solution has decreased, reducing solubility.- Incompatible components in the formulation.- Verify Solubility: Ensure the intended concentration is below the known solubility limit of RU58841 in your vehicle. You may need to perform solubility studies with different solvent ratios.- Optimize Solvent System: A common vehicle is a mixture of ethanol and propylene glycol (e.g., 70:30 v/v). Adjusting the ratio or adding a co-solvent might improve solubility.- Control Temperature: Prepare the formulation at a controlled room temperature. If precipitation occurs upon cooling, consider if the formulation can be gently warmed before application in your experimental setup.- Check for Interactions: Ensure all excipients are compatible.
Inconsistent results between experimental batches - Variability in the preparation of the topical solution.- Inconsistent application technique.- Degradation of RU58841 in the formulation.- Standardize Formulation Protocol: Document and strictly follow a standard operating procedure (SOP) for preparing the RU58841 solution, including weighing, mixing order, and duration.- Standardize Application: Use a calibrated pipette or applicator to apply a precise volume of the solution to a defined surface area in each experiment.- Assess Stability: If storing solutions, conduct a stability study to determine the shelf-life under your storage conditions. Prepare fresh solutions if stability is a concern.
Skin irritation in animal models - The vehicle itself may be causing irritation (e.g., high ethanol concentration).- The pH of the formulation is not in a physiologically acceptable range.- Vehicle Control Group: Always include a control group that receives the vehicle without RU58841 to assess baseline irritation.- Modify Vehicle: Consider reducing the concentration of potentially irritating components like ethanol or exploring alternative, more biocompatible vehicles.- Measure and Adjust pH: Ensure the pH of the final formulation is within a range suitable for dermal application (typically pH 5-7).
In Vitro Skin Permeation (Franz Diffusion Cell) Issues
Problem Possible Causes Troubleshooting Steps
High variability in permeation data - Inconsistent skin membrane thickness or quality.- Air bubbles trapped between the membrane and the receptor fluid.- Inconsistent dosing or sampling.- Leaks in the Franz cell setup.- Standardize Membrane Preparation: Use a dermatome for consistent skin thickness. Visually inspect membranes for any defects before mounting.- Proper Cell Assembly: Carefully assemble the Franz cells to ensure no air bubbles are trapped. Tilting the cell during filling can help.- Consistent Dosing and Sampling: Use a positive displacement pipette for accurate dosing of viscous formulations. Adhere to a strict sampling schedule.- Check for Leaks: Ensure the cell components are properly clamped and sealed.
Low or no detectable permeation - Low solubility of RU58841 in the receptor fluid, leading to non-sink conditions.- The formulation is not releasing the drug.- The analytical method is not sensitive enough.- Ensure Sink Conditions: The concentration of RU58841 in the receptor fluid should not exceed 10% of its solubility in that medium. You may need to add a solubilizing agent (e.g., a small percentage of ethanol or a surfactant) to the receptor fluid or increase the sampling frequency.- Evaluate Formulation: The drug needs to be released from the vehicle to permeate the skin. You may need to adjust the formulation to facilitate drug release.- Validate Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) has a limit of quantification low enough to detect the permeated drug.
Unexpectedly high permeation - Damaged skin membrane.- The formulation is disrupting the skin barrier more than anticipated.- Assess Membrane Integrity: Measure the trans-epidermal water loss (TEWL) or electrical resistance of the skin before the experiment to ensure the barrier is intact.- Evaluate Vehicle Effects: The vehicle itself can enhance penetration. Run a control with a simpler, well-characterized vehicle to understand the formulation's impact on permeation.

Data Presentation

Physicochemical Properties of RU58841
PropertyValue
Molecular Formula C₁₇H₁₈F₃N₃O₃
Molecular Weight 369.34 g/mol
LogP 1.39
Solubility - Sparingly soluble in water- Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)
Pharmacokinetic Parameters of RU58841 and its Metabolite RU56279 in Rats
ParameterRU58841RU56279
Elimination Half-life ~1 hourSignificantly longer than RU58841
Metabolic Conversion ~1% conversion to RU56279-
Systemic Antiandrogenic Activity LowClearly antiandrogenic

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

Objective: To evaluate the permeation of RU58841 from a topical formulation through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, human cadaver skin)

  • RU58841 topical formulation

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 37°C

  • Micropipettes

  • HPLC or LC-MS/MS for analysis

Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and remove any underlying subcutaneous fat and connective tissue. If required, use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 500 µm).

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring there are no air bubbles beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a heating block or water bath maintained at 37°C and allow the skin to equilibrate for at least 30 minutes.

  • Dosing: Apply a precise amount of the RU58841 formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor fluid via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for the concentration of RU58841 using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of RU58841 permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Quantification of RU58841 and Metabolites in Plasma by LC-MS/MS

Objective: To determine the concentration of RU58841 and its major metabolites (RU56279, RU59416) in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

  • Plasma samples

  • RU58841, RU56279, and RU59416 analytical standards

  • Internal standard (IS)

  • Acetonitrile, methanol, formic acid (or other appropriate mobile phase components)

  • Protein precipitation solvent (e.g., acetonitrile with IS)

  • Centrifuge

  • Autosampler vials

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of RU58841, RU56279, and RU59416 into blank plasma.

  • Sample Preparation: a. To a small volume of plasma sample (e.g., 50 µL), add a larger volume of cold protein precipitation solvent containing the internal standard (e.g., 150 µL of acetonitrile with IS). b. Vortex the samples vigorously to precipitate plasma proteins. c. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis: a. Inject a small volume of the supernatant (e.g., 5-10 µL) onto the LC-MS/MS system. b. Use a suitable gradient elution program to separate RU58841, its metabolites, and the IS on the analytical column. c. Use multiple reaction monitoring (MRM) in the mass spectrometer to detect and quantify the specific parent-to-daughter ion transitions for each analyte and the IS.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration for the calibration standards. b. Determine the concentration of RU58841 and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Application cluster_analysis Analysis cluster_evaluation Evaluation formulation Prepare RU58841 Topical Formulation application Apply to Skin Model (In Vitro or In Vivo) formulation->application sampling Collect Samples (Receptor Fluid/Plasma) application->sampling quantification Quantify RU58841 & Metabolites (LC-MS/MS) sampling->quantification permeation Assess Skin Permeation (In Vitro) quantification->permeation absorption Determine Systemic Absorption (In Vivo) quantification->absorption

Caption: Experimental workflow for assessing topical RU58841.

signaling_pathway DHT DHT AR Androgen Receptor DHT->AR Binds & Activates ARE Androgen Response Element AR->ARE Binds RU58841 RU58841 RU58841->AR Competitively Binds & Inhibits DHT Binding Gene Gene Transcription ARE->Gene Initiates

Caption: RU58841 mechanism of action at the androgen receptor.

logical_relationship cluster_strategy Strategies to Minimize Systemic Absorption cluster_outcome Desired Outcomes Formulation Optimized Formulation (e.g., Liposomes, SLNs) Local High Local Concentration in Skin/Follicle Formulation->Local Concentration Lower Concentration Systemic Low Systemic Concentration Concentration->Systemic Prodrug Prodrug Approach (RU58841-myristate) Prodrug->Local Efficacy Maximized Local Efficacy Local->Efficacy Safety Minimized Systemic Side Effects Systemic->Safety

Caption: Strategies and outcomes for minimizing systemic RU58841.

References

Technical Support Center: RU 58841 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of RU 58841 in solution.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed crystals. What is the cause and how can I resolve it?

A1: Crystallization of this compound in solution is a common issue, often indicating that the compound is precipitating out of the solvent. This can be caused by several factors:

  • Inappropriate Solvent System: this compound has poor solubility in aqueous solutions.[1][2] The presence of water in the solvent system is a primary cause of crystallization. The recommended solvent system is a mixture of ethanol and propylene glycol (PG), often in a 70:30 ratio.[3][4]

  • Low Temperature Storage: While cold storage is recommended to prevent degradation, storing mixed solutions in a freezer can sometimes cause the this compound to crystallize.[5][6] If this occurs, allowing the solution to return to room temperature and gentle shaking should redissolve the compound.[5] Storing mixed solutions in a refrigerator is often a better compromise to minimize degradation while avoiding crystallization.[5][6]

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will lead to precipitation.

To resolve this, you can try:

  • Gently warming the solution and shaking it to redissolve the crystals.

  • Adding a small amount of pure ethanol to the solution to increase the solvent's capacity to dissolve this compound.[3]

Q2: What are the optimal storage conditions for this compound raw powder and prepared solutions?

A2: To maximize the shelf-life and maintain the potency of this compound, the following storage conditions are recommended:

  • Raw Powder: Should be stored in a freezer in a sealed container to protect it from moisture and light.[3][5][7]

  • Prepared Solutions: Should be stored in a refrigerator, in a tightly sealed, light-resistant container.[3][5][6] While a freezer offers the greatest longevity, it may cause crystallization.[5][6] Room temperature storage is the least ideal and should be for the shortest possible time, in a cool, dark place.[3]

Q3: What factors can cause the degradation of this compound in solution?

A3: Based on its chemical structure and comparisons to similar compounds like nilutamide, the primary factors that can cause degradation of this compound are:

  • Presence of Water: Can lead to hydrolysis, especially under basic (alkaline) conditions.[8]

  • Light Exposure: Photolytic degradation can occur upon exposure to light, particularly UV light.[8]

  • High Temperatures: While some anecdotal evidence suggests stability at room temperature for some time, elevated temperatures can accelerate degradation.[9][10]

  • pH: Solutions with a basic pH are likely to significantly increase the rate of hydrolysis.[8]

Q4: What is the recommended solvent system for preparing this compound solutions?

A4: The most commonly recommended solvent system is a mixture of ethanol and propylene glycol (PG).[3][4] A common ratio is 70% ethanol to 30% propylene glycol.[3] Ethanol acts as the primary solvent for the powdered compound, while propylene glycol serves as a carrier and may enhance skin penetration. It is crucial to use anhydrous (water-free) solvents to prevent precipitation and potential hydrolysis.[2]

Q5: Is there any evidence for the instability of this compound in solution?

A5: While the instability of this compound is a widely discussed topic in non-professional forums, there is a lack of published, peer-reviewed studies that have specifically quantified its stability in common solvent systems.[8] Much of the concern appears to be inferred from the stability profile of structurally similar molecules, such as nilutamide, which is known to degrade under basic hydrolysis and photolytic stress.[8] However, nilutamide is reported to be stable under neutral and acidic aqueous conditions, as well as thermal stress.[8]

Data Presentation

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound in solution. The following tables summarize the available solubility and qualitative stability information.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~33 mg/mL[1]
Dimethylformamide (DMF)~33 mg/mL[1]
Dimethyl sulfoxide (DMSO)~25 mg/mL[1]
Aqueous BuffersSparingly soluble[1]
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[1]

Table 2: Summary of Factors Affecting this compound Stability in Solution

FactorEffect on StabilityRecommendationsReferences
Temperature Higher temperatures are expected to increase degradation rates.Store solutions in the refrigerator. Store raw powder in the freezer.[3][5][6]
Light Exposure to light, particularly UV, can cause photolytic degradation.Store in a dark, light-resistant container.[5][6][8]
pH Basic (alkaline) conditions are likely to cause significant degradation via hydrolysis. Neutral and acidic conditions are expected to be more stable.Avoid basic conditions in the solvent system.[8]
Water Promotes crystallization and is a reactant in hydrolysis.Use anhydrous solvents. Avoid aqueous solutions for long-term storage.[2][4][8]

Experimental Protocols

For researchers wishing to conduct their own stability studies on this compound, the following is a generalized protocol for a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is based on standard pharmaceutical industry practices and the known chemical properties of similar compounds.

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and to identify its degradation products under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble, such as ethanol or a mixture of ethanol and propylene glycol.

  • From the stock solution, prepare working solutions at a known concentration for HPLC analysis.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid this compound powder and the solution to dry heat (e.g., 60°C).

  • Photolytic Degradation: Expose the this compound solution to UV light.

  • For each condition, a control sample (unstressed) should be analyzed concurrently.

3. Development of a Stability-Indicating HPLC Method:

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent drug from its degradation products.

  • Detection: A photodiode array (PDA) detector is recommended to identify the maximum absorbance wavelength for this compound and to check for peak purity.

  • Method Optimization: The goal is to achieve a good resolution between the peak for this compound and the peaks of all degradation products.

4. Method Validation:

  • The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_resolution Start This compound Solution Stability Issue Identified Crystals Crystals Observed? Start->Crystals Check_Solvent Verify Solvent System (e.g., 70% EtOH / 30% PG) Crystals->Check_Solvent Yes Check_Storage Review Storage Conditions Crystals->Check_Storage No Warm_Shake Gently Warm and Shake Solution Check_Solvent->Warm_Shake Store_Fridge Store in Refrigerator, Not Freezer Check_Storage->Store_Fridge Resolved Issue Resolved Warm_Shake->Resolved Protect_Light Ensure Protection from Light Store_Fridge->Protect_Light Not_Resolved Issue Not Resolved (Consider Degradation) Protect_Light->Not_Resolved cluster_factors Degradation Factors RU58841 This compound in Solution Water Water (Hydrolysis) RU58841->Water Light Light (Photolysis) RU58841->Light Heat Heat (Thermal Degradation) RU58841->Heat pH Basic pH (Accelerated Hydrolysis) RU58841->pH Degradation Degradation Products Water->Degradation Light->Degradation Heat->Degradation pH->Degradation

References

Navigating the Frontier of Androgen Receptor Inhibition: A Technical Guide to RU 58841 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers investigating RU 58841, a potent non-steroidal anti-androgen. Here, you will find troubleshooting advice for common experimental hurdles, frequently asked questions regarding formulation and stability, and detailed protocols for the development and evaluation of targeted delivery systems. Our aim is to facilitate the refinement of this compound application to maximize its therapeutic potential while minimizing systemic exposure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and experimental application of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - Poor solvent selection: this compound has low solubility in aqueous solutions. The presence of water in vehicles like standard minoxidil solutions can cause it to crystallize. - Supersaturation: Attempting to dissolve too much this compound in a given solvent volume. - Temperature fluctuations: Cooling of a saturated solution can lead to precipitation.- Utilize a vehicle with a higher concentration of organic solvents such as a 70/30 ethanol/propylene glycol mixture. Avoid formulations with a significant water content. - Consult solubility data to ensure you are working within the saturation limits of your chosen solvent system. - Prepare solutions at a controlled room temperature and avoid storing them in conditions with significant temperature swings. For long-term storage, refrigeration in an airtight, light-protected container is advisable.
Inconsistent results in hair growth studies - Inadequate scalp penetration: The vehicle may not be optimized for delivering this compound to the hair follicle. - Degradation of this compound: The compound can be unstable in certain formulations, especially when exposed to light or non-neutral pH. - Systemic absorption: If the formulation is not optimized for local delivery, systemic uptake can reduce the concentration at the target site and lead to off-target effects.- Employ penetration enhancers in your vehicle, or consider advanced delivery systems like liposomes or solid lipid nanoparticles (SLNs) to target the hair follicle. - Prepare fresh solutions regularly and store them in dark, airtight containers. Consider conducting stability studies on your formulation. - Utilize delivery systems designed for follicular targeting, such as SLNs. Franz diffusion cell experiments can be used to assess and minimize transdermal permeation.
Low entrapment efficiency in nanoparticle formulations - Suboptimal formulation parameters: Incorrect lipid or surfactant concentrations, or an inappropriate drug-to-lipid ratio. - Inefficient preparation method: The chosen method (e.g., homogenization speed, sonication time) may not be optimized for encapsulating this compound. - Poor lipid solubility of this compound: The native form of this compound may have limited solubility in the lipid matrix of the nanoparticles.- Systematically vary the concentrations of lipids, surfactants, and this compound to find the optimal ratio for encapsulation. - Adjust the parameters of your preparation method, such as increasing homogenization pressure or optimizing sonication duration. - Consider using a more lipophilic prodrug of this compound, such as this compound-myristate, which has been shown to be more readily incorporated into solid lipid nanoparticles.
Phase separation or instability of topical formulation - Incompatible excipients: The chosen emulsifiers, gelling agents, or other excipients may not be compatible, leading to a breakdown of the formulation over time. - Incorrect processing parameters: Inappropriate mixing speeds, heating/cooling rates, or order of ingredient addition can result in an unstable emulsion or gel.- Conduct compatibility studies with all excipients in your formulation. - Carefully control critical process parameters during formulation. For emulsions, ensure proper homogenization and that the oil and water phases are at similar temperatures when mixed.

Frequently Asked Questions (FAQs)

Formulation and Solubility

  • Q: What are the best solvents for dissolving this compound for topical formulations? A: this compound is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For topical applications, a mixture of ethanol and propylene glycol (e.g., 70:30) is commonly used to enhance solubility and skin penetration while minimizing the use of more aggressive solvents. It is sparingly soluble in aqueous buffers, and the presence of water can lead to precipitation.

  • Q: Can I mix this compound directly into a commercial minoxidil solution? A: This is not recommended. Many commercial minoxidil solutions contain water, which can cause this compound to precipitate out of the solution, leading to a non-homogeneous mixture and inconsistent dosing. It is advisable to prepare a separate this compound solution in an appropriate water-free vehicle.

Stability and Storage

  • Q: How stable is this compound in solution, and what are the optimal storage conditions? A: While some anecdotal reports suggest instability, studies on similar non-steroidal anti-androgens indicate that they are relatively stable under neutral and acidic conditions but can degrade under alkaline conditions or with prolonged exposure to UV light. It is recommended to store this compound powder and solutions in a cool, dark place in an airtight container. Preparing fresh solutions periodically (e.g., every few weeks) is a good practice to ensure potency.

Advanced Delivery Systems

  • Q: What are the advantages of using liposomes or solid lipid nanoparticles (SLNs) for this compound delivery? A: Both liposomes and SLNs can encapsulate this compound, potentially offering several advantages:

    • Targeted Delivery: These nanoparticles can be designed to preferentially accumulate in hair follicles, increasing the local concentration of the drug at the target site.

    • Reduced Systemic Absorption: By targeting the hair follicle, less of the drug is available to permeate through the skin into the bloodstream, which can reduce the risk of systemic side effects.

    • Improved Stability: Encapsulation within a lipid matrix can protect this compound from degradation.

    • Controlled Release: These systems can be engineered to release the drug over a sustained period.

  • Q: What is a prodrug approach for this compound, and why is it used? A: A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body. For this compound, a more lipophilic prodrug, this compound-myristate, has been developed.[1] This increased lipophilicity allows for better incorporation into the lipid core of nanoparticles like SLNs, improving drug loading and formulation stability.[1] The prodrug is then metabolized to the active this compound by enzymes in the skin.[1]

Quantitative Data on this compound Efficacy and Delivery

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Efficacy of Topical this compound in Animal Models

Study Animal Formulation Treatment Duration Key Efficacy Endpoint(s) Result(s) Reference
Stumptailed Macaques5% this compound Solution4 monthsIncrease in anagen follicles103% increase[2][3]
Stumptailed MacaquesOral Finasteride (1 mg/kg/day)6 monthsIncrease in anagen follicles88% increase[2][3]
Stumptailed Macaques5% this compound Solution4 monthsGrowth of vellus follicles to terminal size26% increase[4]
Stumptailed MacaquesOral Finasteride (1 mg/kg/day)6 monthsGrowth of vellus follicles to terminal size12% increase[4]
Nude mice with human scalp grafts1% this compound in ethanol6 monthsFollicles initiating a second hair cycle28% (vs. 7% in control)[5]
Nude mice with human scalp grafts1% this compound in ethanol6 monthsLinear hair growth rateSignificantly higher than control (P < 0.04)[5]

Table 2: Characterization of this compound Delivery Systems

Delivery System Drug Form Key Characterization Parameter Result Reference
Solid Lipid Nanoparticles (SLNs)This compound-myristate (prodrug)Skin Permeation (Franz Diffusion Cell)Negligible permeation of reconstructed epidermis and excised porcine skin within 6 hours.[1]
LiposomesThis compoundIn vitro percutaneous absorptionLiposomes considerably reduce percutaneous absorption compared to a standard solution.[6]
LiposomesThis compoundIn vivo cutaneous distribution (hairless rat)Liposomes lead to drug localization primarily in the sebaceous glands, whereas a standard solution localizes mainly in the stratum corneum/epidermis.[7]

Experimental Protocols

1. Preparation of this compound-myristate Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from the methodology described for the preparation of a prodrug of this compound loaded into SLNs.[1]

  • Materials:

    • This compound-myristate (RUM)

    • Solid lipid (e.g., glyceryl behenate)

    • Surfactant (e.g., poloxamer 188)

    • Purified water

    • High-shear homogenizer

    • Ultrasonicator (optional)

  • Procedure:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound-myristate in the molten lipid.

    • In a separate vessel, heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000 rpm for 1 minute) to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3 cycles at 500 bar) to reduce the particle size.

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

    • The SLN dispersion can be further characterized for particle size, zeta potential, and entrapment efficiency.

2. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general framework for assessing the transdermal delivery of this compound from various formulations.

  • Materials:

    • Franz diffusion cells

    • Excised skin membrane (e.g., human or porcine skin)

    • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for this compound)

    • This compound formulation to be tested

    • Magnetic stirrer

    • Water bath for temperature control

    • HPLC or other suitable analytical method for quantifying this compound

  • Procedure:

    • Mount the excised skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor solution at 32°C ± 1°C to mimic physiological skin temperature.

    • Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh receptor solution to maintain sink conditions.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

    • Calculate the cumulative amount of this compound permeated per unit area over time to determine the permeation profile.

Visualizations

Signaling Pathway of Androgenetic Alopecia and this compound Action

Androgenetic Alopecia Pathway cluster_0 Testosterone Testosterone FiveAlphaReductase 5-α-reductase Testosterone->FiveAlphaReductase DHT DHT (Dihydrotestosterone) FiveAlphaReductase->DHT AndrogenReceptor Androgen Receptor (in hair follicle) DHT->AndrogenReceptor Binds to DHT_AR_Complex DHT-AR Complex GeneTranscription Gene Transcription (Miniaturization genes) DHT_AR_Complex->GeneTranscription Activates Miniaturization Hair Follicle Miniaturization GeneTranscription->Miniaturization Leads to RU58841 This compound RU58841->AndrogenReceptor Competitively binds to (Blocks DHT)

Caption: Mechanism of this compound in preventing hair follicle miniaturization.

Experimental Workflow for SLN Formulation and Evaluation

SLN Workflow Start Start: this compound Prodrug (e.g., this compound-myristate) LipidPhase Lipid Phase Preparation (Melt lipid, dissolve prodrug) Start->LipidPhase AqueousPhase Aqueous Phase Preparation (Heat water with surfactant) Homogenization Hot Homogenization (High-shear mixing) LipidPhase->Homogenization AqueousPhase->Homogenization Cooling Cooling & SLN Formation Homogenization->Cooling Characterization Characterization (Size, Zeta Potential, EE) Cooling->Characterization PermeationStudy In Vitro Permeation Study (Franz Diffusion Cell) Characterization->PermeationStudy EfficacyStudy In Vivo Efficacy Study (Animal Model) Characterization->EfficacyStudy End End: Data Analysis PermeationStudy->End EfficacyStudy->End

Caption: Workflow for this compound-loaded SLN preparation and testing.

Logical Relationship of Formulation Challenges

Formulation Challenges RU58841 This compound Properties Solubility Low Aqueous Solubility RU58841->Solubility Stability Potential Instability (Light, pH) RU58841->Stability Vehicle Vehicle Selection Solubility->Vehicle Influences Stability->Vehicle Influences DeliverySystem Advanced Delivery System (Liposomes, SLNs) Vehicle->DeliverySystem Leads to consideration of Targeting Follicular Targeting DeliverySystem->Targeting Enables Systemic Reduced Systemic Absorption Targeting->Systemic Results in Efficacy Enhanced Efficacy Targeting->Efficacy Results in

Caption: Interplay of this compound properties and formulation strategies.

References

Technical Support Center: Overcoming RU 58841 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the non-steroidal anti-androgen, RU 58841, in their cell line experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Decreased or No Response to this compound Treatment

  • Question: My androgen-sensitive cell line (e.g., LNCaP) is showing a reduced or no response to this compound, even at previously effective concentrations. What could be the cause?

  • Answer: This could be due to several factors:

    • Development of Resistance: Prolonged exposure to this compound may have led to the selection of a resistant cell population.

    • Cell Line Integrity: The cell line may have undergone genetic drift over multiple passages, altering its androgen receptor (AR) expression or signaling pathways.

    • Experimental Error: Issues with the this compound compound, cell culture conditions, or assay procedures can lead to apparent resistance.

  • Troubleshooting Steps:

    • Confirm Cell Line Identity and AR Expression:

      • Perform cell line authentication (e.g., Short Tandem Repeat profiling).

      • Verify AR expression levels via Western blot or qPCR and compare them to earlier passages. LNCaP cells are known to express high levels of AR, while cell lines like PC-3 have low to negligible AR expression.[1][2][3][4][5]

    • Verify this compound Compound Integrity:

      • Use a fresh stock of this compound.

      • Confirm the solvent and storage conditions are appropriate.

    • Optimize Experimental Conditions:

      • Ensure consistent cell seeding density and growth phase.

      • Use charcoal-stripped serum to minimize the influence of endogenous androgens.

    • Assess for Contamination:

      • Regularly test for mycoplasma contamination, which can alter cellular responses.

Issue 2: Inconsistent Results Between Replicates

  • Question: I am observing high variability in the response to this compound across my replicate wells or plates. What are the likely causes?

  • Answer: High variability can stem from technical inconsistencies or biological heterogeneity.

  • Troubleshooting Steps:

    • Pipetting and Seeding: Ensure accurate and consistent pipetting of cells and this compound. Uneven cell distribution can lead to varied responses.

    • Edge Effects: Avoid using the outer wells of microplates, as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) to maintain humidity.

    • Clonal Heterogeneity: Your cell population may consist of subclones with varying sensitivity to this compound. Consider single-cell cloning to isolate and characterize these subpopulations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This blockage inhibits the conformational changes required for AR activation and its subsequent translocation to the nucleus, ultimately preventing the transcription of androgen-responsive genes.[6][7][8][9]

Q2: What are the potential mechanisms of acquired resistance to this compound in cell lines?

A2: While specific resistance mechanisms to this compound have not been extensively documented, they are likely to be similar to those observed for other anti-androgens that target the AR.[10][11] These potential mechanisms include:

  • AR Gene Mutations: Mutations in the ligand-binding domain of the AR could reduce the binding affinity of this compound or even convert it into an agonist.

  • AR Overexpression: An increase in the cellular concentration of the AR protein can titrate out the inhibitory effect of this compound.

  • Expression of AR Splice Variants: The expression of truncated AR variants that lack the ligand-binding domain can lead to constitutive AR signaling that is not inhibited by this compound.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways (e.g., PI3K/Akt, Wnt) can promote cell survival and proliferation independently of AR signaling.[10]

  • Increased Drug Efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.

Q3: Which cell lines are suitable for studying this compound activity and resistance?

A3:

  • Androgen-Sensitive: LNCaP is a commonly used androgen-sensitive human prostate cancer cell line that expresses a functional AR and is responsive to androgens and anti-androgens.[1][2][3][4][5]

  • Androgen-Insensitive/Low AR: PC-3 and DU-145 are human prostate cancer cell lines with very low to undetectable levels of AR expression and are generally unresponsive to androgens, making them suitable as negative controls.[1][2][4]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 100 nMPC-3 (co-transfected with wild-type AR)[12]
Ka (dissociation constant) 1.1 nMNot specified[12]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.[13][14]

  • Determine the Initial IC50:

    • Culture the parental androgen-sensitive cell line (e.g., LNCaP) in its recommended growth medium.

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • Maintain the cells in this medium, passaging them as they reach confluence.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).

    • This process may take several months.

  • Maintenance and Verification of Resistant Phenotype:

    • Once the desired level of resistance is achieved (e.g., the cells can tolerate a significantly higher concentration of this compound), maintain the resistant cell line in a medium containing a selective pressure of this compound.

    • Periodically confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line. A significant increase in the IC50 indicates the development of resistance.[13]

Protocol 2: Western Blot Analysis of Androgen Receptor Expression

  • Cell Lysis:

    • Lyse parental and this compound-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Visualizations

G This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds RU58841 This compound RU58841->AR Competitively Binds (Antagonist) BlockedTranscription Transcription Blocked HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR->BlockedTranscription Translocation Inhibited ARE Androgen Response Element (ARE) AR_dimer->ARE Binds GeneTranscription Gene Transcription (e.g., PSA, TMPRSS2) ARE->GeneTranscription

Caption: Mechanism of action of this compound as a competitive antagonist of the androgen receptor.

G Workflow for Generating and Characterizing this compound-Resistant Cell Lines start Start with Androgen-Sensitive Parental Cell Line (e.g., LNCaP) ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells with IC50 concentration of this compound ic50->culture increase_dose Gradually Increase This compound Concentration culture->increase_dose increase_dose->culture Repeat until resistance develops resistant_line Establish Stable This compound-Resistant Cell Line increase_dose->resistant_line characterization Characterize Resistance Mechanisms resistant_line->characterization ar_expression Analyze AR Expression (Western Blot, qPCR) characterization->ar_expression ar_sequencing Sequence AR Gene (for mutations) characterization->ar_sequencing arv_analysis Analyze AR Splice Variant Expression characterization->arv_analysis pathway_analysis Investigate Bypass Signaling Pathways characterization->pathway_analysis

Caption: Experimental workflow for developing and analyzing this compound-resistant cell lines.

G Potential Mechanisms of this compound Resistance cluster_ar_dependent AR-Dependent Mechanisms cluster_ar_independent AR-Independent Mechanisms Resistance This compound Resistance AR_Mutation AR Gene Mutation (Altered LBD) Resistance->AR_Mutation AR_Overexpression AR Overexpression Resistance->AR_Overexpression AR_Splice_Variants AR Splice Variants (Constitutively Active) Resistance->AR_Splice_Variants Bypass_Pathways Activation of Bypass Pathways (e.g., PI3K/Akt) Resistance->Bypass_Pathways Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux

Caption: Potential mechanisms leading to the development of resistance to this compound.

References

RU-58841 Storage & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of RU-58841 to prevent its degradation. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for RU-58841 raw powder?

A1: Unmixed RU-58841 raw powder should always be stored in a freezer.[1][2][3] To prevent degradation from moisture and air, it is critical to keep the powder in a tightly sealed container. For enhanced protection, consider double-bagging the container in sealed zip-lock bags before placing it in the freezer.[1][2]

Q2: How should I store RU-58841 that has been mixed into a solution?

A2: Mixed solutions of RU-58841 should be stored in a refrigerator.[1][2] This provides a cold environment to minimize degradation without the risk of the compound crystallizing out of the solution, which can occur at freezer temperatures.[1][2] The solution should be kept in a sealed, light-proof container to protect it from light-induced degradation.[1][2][4] While the freezer offers the greatest longevity for the raw powder, the refrigerator is the ideal balance of preservation and convenience for mixed solutions.[1][2]

Q3: Can I store mixed RU-58841 solutions at room temperature?

A3: While RU-58841 can remain potent at room temperature for a short period, it is not recommended for storage.[2][5] To maximize shelf life and prevent degradation, storing solutions in a cool, dry, and dark place, ideally a refrigerator, is strongly advised.[5]

Q4: What solvents are recommended for dissolving RU-58841?

A4: RU-58841 is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[6] A common vehicle for topical solutions is a mixture of ethanol and propylene glycol (PG), often in a 70:30 ratio.[7][8] It has very limited solubility in aqueous buffers; to dissolve it in an aqueous medium, it should first be dissolved in ethanol and then diluted.[6] Storing aqueous solutions for more than one day is not recommended.[6]

Q5: What are the primary causes of RU-58841 degradation?

A5: The primary factors leading to RU-58841 degradation are exposure to light (photolytic stress), reactive compounds, and potentially hydrolysis, especially under basic (alkaline) conditions.[4] While stable under neutral, acidic, and thermal stress, its structural similarity to Nilutamide suggests a vulnerability to alkaline hydrolysis.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Crystallization in Solution The storage temperature is too low (e.g., freezer storage).Store the mixed solution in the refrigerator instead of the freezer.[1][2] If crystallization occurs, allow the solution to sit at room temperature for 10-15 minutes and shake gently to redissolve the particles before use.[2]
Reduced Potency or Efficacy The compound has degraded due to improper storage.Review storage protocols. Ensure raw powder is in the freezer and solutions are in the fridge, both protected from light and moisture.[1][2][4] Prepare fresh solutions more frequently if degradation is suspected.
Solution Discoloration This may indicate chemical degradation or contamination.Discard the solution. Prepare a new solution using fresh powder and solvents. Ensure all glassware and tools are clean and dry.
Incomplete Dissolution The solvent system is inadequate or saturated.Ensure the correct solvent and ratio are being used (e.g., 70% ethanol, 30% PG).[8] If powder is not fully dissolving, you can add a few more milliliters of the solvent mixture to further dilute the solution.[5]

Experimental Protocols

Protocol: Stability Assessment of RU-58841 via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of an RU-58841 solution over time.

1. Objective: To quantify the concentration of RU-58841 in a solution at various time points and storage conditions to determine its degradation rate.

2. Materials:

  • RU-58841 standard of known purity

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid or other appropriate mobile phase modifier

  • C18 HPLC column

  • HPLC system with UV detector (detection wavelength ~262 nm[6])

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Methodology:

  • Standard Preparation: Prepare a stock solution of RU-58841 standard in a suitable solvent (e.g., ethanol) at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare your experimental RU-58841 solution in the desired vehicle. Divide the solution into multiple aliquots for storage under different conditions (e.g., freezer, refrigerator, room temperature, exposed to light).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using the HPLC method to establish the initial concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 262 nm

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. Allow it to reach room temperature before analysis.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of RU-58841 in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of RU-58841 remaining at each time point relative to the initial (T=0) concentration.

Visualizations

G RU-58841 Storage Troubleshooting Logic start Issue Detected with RU-58841 Solution issue_type What is the issue? start->issue_type crystals Crystallization in Solution issue_type->crystals Visible Particles potency Reduced Potency issue_type->potency Poor Results cause_crystals Cause: Storage temp too low (e.g., Freezer) crystals->cause_crystals cause_potency Cause: Chemical Degradation potency->cause_potency solution_crystals Action: Store in refrigerator. Warm to RT and shake to redissolve. cause_crystals->solution_crystals check_storage Action: Verify storage conditions. (Fridge, sealed, no light) Prepare fresh solution. cause_potency->check_storage

Caption: A flowchart for troubleshooting common RU-58841 solution issues.

G Recommended Storage Workflow cluster_powder Raw Powder Handling cluster_solution Solution Handling powder_start Receive RU-58841 Raw Powder powder_seal Seal in airtight container (double bag recommended) powder_start->powder_seal powder_store Store in Freezer (≤ -20°C) powder_seal->powder_store solution_prep Prepare Solution (e.g., Ethanol/PG Vehicle) powder_store->solution_prep Use as needed solution_seal Store in sealed, light-proof container solution_prep->solution_seal solution_store Store in Refrigerator (2-8°C) solution_seal->solution_store

Caption: Workflow for optimal storage of RU-58841 powder and solutions.

References

Technical Support Center: Enhancing RU58841 Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of RU58841 in animal studies.

FAQs: General Questions

Q1: What is RU58841 and what is its primary mechanism of action?

RU58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen.[1] Its primary mechanism of action is to act as a competitive antagonist at the androgen receptor (AR).[1] By binding to the AR in hair follicles, it prevents dihydrotestosterone (DHT), a key androgen implicated in hair loss, from binding and initiating the signaling cascade that leads to hair follicle miniaturization.[1] Unlike systemic anti-androgens like finasteride, which inhibit the 5-alpha-reductase enzyme to reduce overall DHT levels, RU58841 is designed for topical application to exert its effects locally at the scalp with minimal systemic absorption.[1]

Q2: Why is improving the bioavailability of topical RU58841 a key challenge in animal studies?

Improving the bioavailability of topical RU58841 is crucial for obtaining accurate and reproducible results in animal studies. The primary challenges include:

  • Limited Skin Penetration: The outer layer of the skin, the stratum corneum, acts as a significant barrier, limiting the amount of RU58841 that reaches the hair follicles in the dermis.

  • Short Half-Life: RU58841 has a short in vivo half-life of less than one hour, requiring a formulation that ensures sustained release and prolonged local activity.[2]

  • Systemic Absorption: While designed for local action, some degree of systemic absorption is possible, which can lead to undesirable side effects and complicates the interpretation of local efficacy. Minimizing systemic uptake while maximizing dermal retention is a key formulation goal.

  • Chemical Instability: RU58841 can be unstable in certain vehicles, particularly aqueous solutions, leading to degradation and reduced efficacy.

Q3: What are the most common animal models used for studying the efficacy of RU58841?

The most frequently cited animal models for RU58841 research are:

  • Stumptailed Macaques: These primates exhibit androgenetic alopecia in a pattern similar to humans, making them a highly relevant model for hair growth studies.

  • Mice: Various mouse models are used, including nude mice grafted with human balding scalp tissue to assess the effect on human hair follicles directly.[2]

  • Rats: Rats, such as the fuzzy rat model, are used to study the effects of androgens and anti-androgens on sebaceous glands, which are also relevant to androgen-dependent skin conditions.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with RU58841.

Problem Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Efficacy (Hair Growth) 1. Poor Formulation/Vehicle Choice: The vehicle may not effectively deliver RU58841 to the hair follicles. The compound may have poor solubility or stability in the chosen vehicle. 2. Insufficient Drug Concentration: The concentration of RU58841 in the formulation may be too low to elicit a significant response. 3. Degradation of RU58841: The compound may have degraded due to improper storage or instability in the prepared solution. 4. Incorrect Application Technique: Improper application may result in uneven distribution or insufficient dose delivery.1. Optimize Vehicle Composition: Consider using a vehicle with penetration-enhancing properties, such as a combination of ethanol and propylene glycol (e.g., 70:30 ratio). For controlled release and improved dermal targeting, explore advanced formulations like liposomes or solid lipid nanoparticles (SLNs). The vehicle can significantly impact skin penetration.[3][4] 2. Perform Dose-Ranging Studies: Conduct pilot studies with varying concentrations of RU58841 (e.g., 1%, 3%, 5%) to determine the optimal dose for the specific animal model. 3. Ensure Proper Storage and Handling: Store RU58841 powder in a cool, dark, and dry place, preferably refrigerated or frozen for long-term storage. Prepare solutions fresh or conduct stability studies for the chosen formulation. Avoid exposure to light and air. 4. Standardize Application Procedure: Ensure consistent application volume, area, and frequency. For small animals, use a micropipette for accurate dosing. Ensure the formulation is applied directly to the skin and not just the fur.
Signs of Systemic Side Effects (e.g., changes in body weight, organ weight, or hormone levels) 1. High Systemic Absorption: The formulation may be promoting excessive transdermal absorption of RU58841. 2. High Dose: The applied dose may be too high, leading to significant systemic exposure despite topical application.1. Reformulate for Dermal Targeting: Utilize delivery systems like liposomes or SLNs, which have been shown to increase the retention of the drug in the epidermis and dermis while reducing percutaneous absorption.[5] 2. Reduce Concentration or Application Frequency: If systemic effects are observed, consider lowering the concentration of RU58841 in the formulation or reducing the frequency of application. 3. Monitor Plasma Levels: If possible, conduct pharmacokinetic studies to measure the plasma concentration of RU58841 and its metabolites to quantify systemic exposure.
Skin Irritation or Inflammation at the Application Site 1. Vehicle-Induced Irritation: Components of the vehicle, such as high concentrations of ethanol or propylene glycol, can cause skin irritation in some animals. 2. RU58841-Induced Irritation: Although less common, the active compound itself may cause local irritation at high concentrations.1. Modify Vehicle Composition: Reduce the concentration of potentially irritating solvents. Consider alternative, more biocompatible vehicles or encapsulating RU58841 in liposomes or SLNs to reduce direct contact with the skin surface. 2. Perform a Patch Test: Before starting a long-term study, apply the formulation to a small area of skin to assess for any adverse reactions. 3. Reduce Concentration: If irritation persists, consider lowering the concentration of RU58841.
Inconsistent Results Within the Same Experimental Group 1. Variability in Application: Inconsistent application of the topical formulation among animals. 2. Biological Variability: Natural variation in the response of individual animals. 3. Inaccurate Dosing: Errors in preparing the formulation or administering the dose.1. Ensure Uniform Application: Have a single, well-trained individual apply the formulation to all animals to ensure consistency. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability. 3. Verify Formulation Concentration: Before starting the study, analytically verify the concentration of RU58841 in the prepared formulation. Use calibrated equipment for all measurements.

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from preclinical studies on RU58841.

Table 1: Efficacy of RU58841 in Stumptailed Macaques

Parameter Vehicle RU58841 Concentration Duration Results Reference
Anagen Follicle Increase-5%2 months103% increase (compared to 88% with finasteride)--INVALID-LINK--
Hair Density, Thickness, and Length-5%3-5 monthsMarked increase in all parameters; 2- to 3-fold increase in scalp follicles after 5 months--INVALID-LINK--
Hair Density, Thickness, and Length-0.5%, 1%, 3%6 monthsNoticeable growth, but less promising than the 5% group--INVALID-LINK--

Table 2: Efficacy of RU58841 in Mice with Human Scalp Grafts

Parameter Vehicle RU58841 Concentration Duration Results Reference
Initiation of Second Hair CycleEthanol1%6 months28% of active follicles initiated a second cycle (compared to 7% in the control group)--INVALID-LINK--
Linear Hair Growth Rate (LHGR)Ethanol1%6 monthsSignificantly higher LHGR compared to the control group (P < 0.04)--INVALID-LINK--

Experimental Protocols

1. Preparation of a Standard RU58841 Topical Solution (5%)

This protocol describes the preparation of a commonly used ethanol and propylene glycol-based solution.

  • Materials:

    • RU58841 powder

    • Ethanol (95% or higher)

    • Propylene glycol (PG)

    • Glass beaker

    • Magnetic stirrer and stir bar

    • Weighing scale

    • Graduated cylinders or pipettes

  • Procedure:

    • For a 50 ml solution, weigh 2.5 grams of RU58841 powder.

    • In a glass beaker, add 35 ml of ethanol.

    • Add the weighed RU58841 powder to the ethanol.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

    • Add 15 ml of propylene glycol to the solution.

    • Continue stirring until the solution is homogeneous.

    • Store the final solution in a tightly sealed, light-resistant container in a cool, dark place.

2. Preparation of RU58841-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general methodology for preparing SLNs for improved topical delivery.

  • Materials:

    • RU58841 powder

    • Solid lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

    • Surfactant (e.g., Tween® 80, Poloxamer 188)

    • Purified water

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • High-pressure homogenizer (optional, for smaller particle size)

    • Water bath

  • Procedure:

    • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the desired amount of RU58841 to the molten lipid and stir until a clear solution is obtained.

    • Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

    • Formation of a Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

    • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range. The number of cycles and pressure will need to be optimized for the specific formulation.

    • Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

    • Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

3. Quantification of RU58841 in Plasma and Skin Samples

This section outlines a general approach for the analysis of RU58841 in biological matrices.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The supernatant containing RU58841 can then be collected.

    • Skin Biopsy: Homogenize the skin tissue in a suitable buffer. Perform liquid-liquid extraction or solid-phase extraction to isolate RU58841 from the tissue homogenate.

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the preferred methods for the quantification of RU58841 due to their sensitivity and selectivity.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

      • Detection: UV detection at the λmax of RU58841 (approximately 262 nm).[6]

    • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard guidelines.

Visualizations

Signaling Pathways

RU58841_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hair Follicle Cell (Dermal Papilla) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-reductase 5a-reductase Testosterone->5a-reductase Conversion DHT DHT AR Androgen Receptor (AR) DHT->AR Binds and Activates RU58841 RU58841 RU58841->AR Binds and Blocks 5a-reductase->DHT ARE Androgen Response Element AR->ARE Translocates to Nucleus and Binds DNA Gene_Transcription Transcription of Target Genes ARE->Gene_Transcription DKK1_TGFb Upregulation of DKK-1, TGF-β Gene_Transcription->DKK1_TGFb Miniaturization Hair Follicle Miniaturization DKK1_TGFb->Miniaturization

Caption: Mechanism of action of RU58841 in preventing hair follicle miniaturization.

Experimental Workflow

Experimental_Workflow Start Formulation RU58841 Formulation (e.g., Solution, Liposomes, SLNs) Start->Formulation Animal_Model Animal Model Selection (e.g., Macaque, Mouse) Formulation->Animal_Model Dosing Topical Application (Dose, Frequency, Duration) Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (Hair Growth, Follicle Count) Dosing->Efficacy_Assessment Bioavailability_Assessment Bioavailability Assessment (Plasma & Skin Samples) Dosing->Bioavailability_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis Bioavailability_Assessment->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for in vivo studies of RU58841.

References

RU 58841 Synthesis and Purification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of RU 58841.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Troubleshooting

Question Possible Causes Troubleshooting Steps
Why is my reaction yield significantly lower than expected? - Incomplete reaction: The reaction may not have gone to completion. - Side reactions: Formation of unwanted byproducts. - Degradation of starting materials or product: Instability of compounds under reaction conditions. - Mechanical loss: Loss of product during workup and transfers.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry of reactants) to minimize side reactions. A study reported an alternative synthesis with a 33% overall yield.[1] - Ensure starting materials are pure and dry. Use anhydrous solvents where necessary.[2] - Handle the product carefully during extraction, filtration, and other workup steps to minimize physical loss.
My NMR spectrum shows unexpected peaks. What could they be? - Residual solvent: Solvents used in the reaction or purification may still be present. - Unreacted starting materials: The reaction did not go to completion. - Byproducts or impurities: Formation of side products during the synthesis. One alternative synthesis of this compound aimed to reduce impurities by avoiding steps like flash chromatography.[1]- Dry the sample under high vacuum to remove residual solvents. - Compare the spectrum with the known spectra of starting materials to identify any unreacted components. - Purify the product further using techniques like recrystallization or column chromatography to remove impurities.
The reaction is not proceeding as expected. What should I check? - Reagent quality: Purity and activity of reagents may be compromised. - Reaction conditions: Incorrect temperature, pressure, or atmosphere. - Catalyst issues: If a catalyst is used, it may be inactive or poisoned.- Use freshly opened or properly stored reagents. Verify the purity of critical starting materials. - Double-check and calibrate temperature controllers and other equipment. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reaction is sensitive to air or moisture.[1] - Use a fresh batch of catalyst or regenerate the existing one if possible.

Purification Troubleshooting

Question Possible Causes Troubleshooting Steps
My compound is not crystallizing from the chosen solvent system. - Solution is not supersaturated: The concentration of the compound is too low. - Presence of impurities: Impurities can inhibit crystal formation. - Inappropriate solvent system: The chosen solvent(s) may not be suitable for crystallization.- Concentrate the solution by slowly evaporating the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform a pre-purification step like column chromatography to remove impurities. - Experiment with different solvent systems (e.g., mixtures of polar and non-polar solvents).
I am seeing multiple spots on my TLC plate after purification. - Incomplete separation: The purification method was not effective in separating the product from impurities. - Product degradation: The product may be degrading on the stationary phase (e.g., silica gel).- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different purification technique, such as preparative HPLC. - If degradation is suspected, try using a less acidic or basic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
How can I confirm the purity of my final product? - Presence of residual impurities not detected by a single method. - Utilize multiple analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for detecting and quantifying impurities.[3] - Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of even small amounts of impurities with distinct signals.[3] - Elemental analysis provides the percentage composition of elements, which should match the theoretical values for a pure compound.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, purification, and handling of this compound.

Q1: What are the common synthetic routes for this compound?

A1: this compound can be synthesized through various routes. One common method involves the N-alkylation of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile with a suitable 4-halobutyl derivative.[2] An alternative synthesis has been developed to avoid the use of hazardous reagents like phosgene and to simplify the purification process by eliminating the need for flash chromatography.[1] This alternative route involves the stepwise construction of the hydantoin moiety.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control include:

  • Reaction Temperature: Maintaining the optimal temperature is crucial for reaction kinetics and minimizing side product formation.

  • Inert Atmosphere: Some steps in the synthesis are sensitive to air and moisture, requiring an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.[1]

  • Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential for achieving good yields and minimizing impurities.[2]

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound are:

  • Crystallization: This is a common technique for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals.

  • Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase.[1]

Q4: How should I store the synthesized this compound?

A4: While there are anecdotal reports about the instability of this compound in solution at room temperature, some sources suggest it is relatively stable.[4][5] However, for long-term storage, it is generally recommended to store the solid compound in a cool, dark, and dry place. Solutions of this compound are often recommended to be refrigerated to minimize potential degradation.[5][6]

Q5: What analytical techniques are used to characterize and confirm the identity of this compound?

A5: The following analytical techniques are essential for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis: Confirms the elemental composition of the compound.[2]

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol is based on a described synthetic method.[2]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To this suspension, add a solution of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile in anhydrous DMF dropwise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases.

  • Alkylation: Add 1-bromo-4-chlorobutane (or a similar alkylating agent) to the reaction mixture.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 70°C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈F₃N₃O₃
Molar Mass 369.34 g/mol
Appearance White to off-white solid
Melting Point 102-104 °C[1][2]
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water[3][7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (e.g., 4-bromo-2-(trifluoromethyl)aniline) Intermediate1 Hydantoin Ring Formation Start->Intermediate1 Reaction 1 Intermediate2 N-Alkylation Intermediate1->Intermediate2 Reaction 2 Crude_Product Crude this compound Intermediate2->Crude_Product Reaction 3 Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, IR, Elemental Analysis) Pure_Product->Analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Synthesis Problem Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Synthesis Problem Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Synthesis Problem Optimize_Purification Optimize Purification Method (Solvent, Stationary Phase) Start->Optimize_Purification Purification Problem Check_Stability Assess Product Stability Start->Check_Stability Purification Problem Solution Implement Corrective Actions Check_Reagents->Solution Check_Conditions->Solution Monitor_Reaction->Solution Optimize_Purification->Solution Check_Stability->Solution

Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis and purification.

References

Validation & Comparative

RU 58841 vs. Finasteride: A Comparative Analysis of Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development for androgenetic alopecia, understanding the comparative efficacy of novel compounds against established treatments is paramount. This guide provides an objective comparison of RU 58841, a non-steroidal anti-androgen, and finasteride, a 5-alpha-reductase inhibitor, based on available data from animal models.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and finasteride in promoting hair growth.

Stumptailed Macaque Model

The stumptailed macaque is a well-established animal model for androgenetic alopecia as they exhibit a similar pattern of hair loss to humans.

Parameter5% this compound (Topical)1 mg/kg/day Finasteride (Oral)Vehicle/PlaceboStudy Duration
Increase in Anagen Follicles 103%88%No significant effectThis compound: 4 months, Finasteride: 6 months
Vellus to Terminal Hair Growth 26%12%No significant effectThis compound: 4 months, Finasteride: 6 months
Serum DHT Levels No significant impact~70% decreaseNo significant change6 months
Nude Mice with Human Scalp Grafts

This model allows for the direct assessment of a compound's effect on human hair follicles.

Parameter1% this compound (Topical)Ethanol ControlStudy Duration
Follicles Initiating a Second Hair Cycle 28% (8 out of 29 active follicles)7% (2 out of 28 active follicles)6 months
Linear Hair Growth Rate (LHGR) Significantly higher (P < 0.04)Lower6 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the available information from published studies.

Stumptailed Macaque Study
  • Animal Model: Adult male stumptailed macaques (Macaca arctoides) with visible frontal baldness.

  • Grouping: Animals were divided into treatment groups:

    • Topical 5% this compound solution.

    • Oral finasteride (1 mg/kg/day).

    • Vehicle/placebo controls.

  • Drug Administration:

    • This compound: The 5% solution was applied topically to the bald scalp area, typically once daily. The exact vehicle composition is not specified in the abstracts but is likely an ethanol-based solution.

    • Finasteride: Administered orally at a dose of 1 mg/kg per day.

  • Efficacy Evaluation:

    • Hair Growth: Assessed through methods such as phototrichograms to determine the percentage of follicles in the anagen (growth) phase and the conversion of vellus (fine) hairs to terminal (thick) hairs.

    • Hormonal Analysis: Serum levels of dihydrotestosterone (DHT) were measured to assess the systemic effects of the treatments.

  • Study Duration: The effects of this compound were evaluated over 4 months, while finasteride was assessed over a 6-month period.

Nude Mice with Human Scalp Grafts Study
  • Animal Model: Nude mice, which lack an immune system to prevent rejection of foreign tissue, were used as hosts for human scalp grafts.

  • Grafting Procedure: Full-thickness human scalp grafts obtained from balding men were surgically grafted onto the backs of the nude mice.[1]

  • Androgen Conditioning: To mimic the hormonal environment of androgenetic alopecia, the mice were conditioned with testosterone.[1]

  • Grouping: The mice with viable grafts were divided into two groups:

    • Topical 1% this compound in an ethanol solution.[1]

    • Topical ethanol solution (control).[1]

  • Drug Administration: The solutions were applied topically to the grafted scalp area five days a week for six months.[1]

  • Efficacy Evaluation:

    • Hair Cycle Analysis: The number of active hair follicles and the percentage of those that initiated a second growth cycle were quantified.[1]

    • Linear Hair Growth Rate (LHGR): The rate of hair growth was measured to determine the impact of the treatment.[1]

  • Study Duration: The experiment was conducted over a period of six months.[1]

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental processes.

cluster_0 Androgen Signaling in Hair Follicle cluster_1 Drug Intervention Testosterone Testosterone FiveAlphaReductase 5-alpha-reductase Testosterone->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT Conversion AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneTranscription Gene Transcription (Miniaturization) AndrogenReceptor->GeneTranscription Activates Finasteride Finasteride Finasteride->FiveAlphaReductase Inhibits RU58841 This compound RU58841->AndrogenReceptor Blocks cluster_workflow Experimental Workflow for Hair Growth Studies in Animal Models A Animal Model Selection (e.g., Stumptailed Macaque, Nude Mice) B Induction of Hair Loss (if necessary) (e.g., Androgen Conditioning in Mice) A->B C Baseline Measurements (e.g., Phototrichogram, Hair Weight, Hormone Levels) B->C D Group Allocation (Treatment, Control/Vehicle) C->D E Drug Administration (Topical or Systemic) D->E F Monitoring & Data Collection (Regular Intervals) E->F G Final Efficacy Assessment (e.g., Hair Density, Anagen/Telogen Ratio, LHGR) F->G H Hormonal & Safety Analysis (e.g., Serum DHT, Histopathology) G->H I Statistical Analysis H->I

References

Validation of RU 58841's Mechanism of Action: A Comparative Analysis with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RU 58841 is a non-steroidal anti-androgen that has garnered significant interest for its potential in treating androgenetic alopecia. Its purported mechanism of action is the competitive inhibition of the androgen receptor (AR), thereby preventing the binding of dihydrotestosterone (DHT) and subsequent downstream signaling that leads to hair follicle miniaturization. While direct knockout (KO) studies specifically validating the mechanism of this compound are not available in the public domain, the fundamental role of the androgen receptor in hair loss is well-established through extensive research, including studies on androgen receptor knockout mice. These genetic studies provide a strong theoretical foundation for the efficacy of potent AR antagonists like this compound.

This guide provides a comprehensive comparison of this compound with other established treatments for androgenetic alopecia, namely finasteride, dutasteride, and minoxidil. The comparison is based on available pre-clinical and clinical data, focusing on their mechanisms of action, efficacy, and hormonal effects. Detailed experimental protocols for key studies that have evaluated this compound are also provided to facilitate reproducibility and further research.

Indirect Validation of Mechanism through Androgen Receptor Knockout Studies

The rationale for using an androgen receptor antagonist like this compound for androgenetic alopecia is strongly supported by studies on mice with a knockout of the androgen receptor gene. These studies have demonstrated that androgen signaling is crucial for the development and maintenance of male sexual characteristics, and its inhibition can prevent androgen-mediated processes. In the context of hair follicles, the absence of a functional androgen receptor would theoretically render them insensitive to the miniaturizing effects of DHT. While not a direct validation of this compound, these genetic studies confirm that the androgen receptor is the correct therapeutic target for androgenetic alopecia.

Comparative Analysis of this compound and Alternatives

The following tables summarize the key characteristics and performance metrics of this compound in comparison to finasteride, dutasteride, and minoxidil.

Parameter This compound Finasteride Dutasteride Minoxidil
Mechanism of Action Androgen Receptor Antagonist5α-reductase type II inhibitor5α-reductase type I & II inhibitorPotassium channel opener, vasodilator
Primary Target Androgen Receptor5α-reductase enzyme5α-reductase enzymeATP-sensitive potassium channels in hair follicles
Administration TopicalOralOralTopical
FDA Approval for Alopecia No[1][2]Yes[3]No (approved for BPH)Yes

Table 1: General Comparison of Hair Loss Treatments

Parameter This compound Finasteride Dutasteride
Androgen Receptor Binding Affinity High (comparable to testosterone)[4]N/A (does not bind to AR)N/A (does not bind to AR)
Effect on Serum DHT No significant change[5]~70% reduction[2][6]>90% reduction[7]
Effect on Scalp DHT Not reported~65% reduction (at 0.5mg/day)[6]~51% reduction (at 0.5mg/day)[8]

Table 2: Hormonal and Receptor Interaction Comparison

Study Type This compound Finasteride Dutasteride Minoxidil
Pre-clinical (Stumptailed Macaques) 103% increase in anagen follicles[5]88% increase in anagen follicles[5]Not directly compared in the same studyNot directly compared in the same study
Clinical (Human Trials) Limited data, not FDA approved[1]Significant improvement in hair count[9]Significant increase in hair count (12.2/cm²) vs. placebo (4.7/cm²)[10]Significant hair regrowth[1]

Table 3: Efficacy Data from Pre-clinical and Clinical Studies

Experimental Protocols

In Vitro: Androgen Receptor Competition Assay in PC3 Cells

This protocol is based on studies evaluating the anti-androgenic activity of compounds in a cellular context.[11]

Objective: To determine the ability of this compound to competitively inhibit the binding of a potent androgen (e.g., DHT) to the androgen receptor in a human prostate cancer cell line (PC3) that is engineered to express the androgen receptor.

Materials:

  • PC3 cells (androgen receptor negative)[12][13]

  • Androgen receptor expression vector

  • Reporter plasmid containing an androgen-responsive element (e.g., MMTV-luciferase)

  • Transfection reagent (e.g., Lipofectamine)[14]

  • Cell culture medium and supplements

  • Dihydrotestosterone (DHT)

  • This compound

  • Lysis buffer and luciferase assay substrate

Procedure:

  • Cell Culture and Transfection:

    • Culture PC3 cells in appropriate medium.

    • Co-transfect the cells with the androgen receptor expression vector and the reporter plasmid using a suitable transfection reagent.[15][16]

    • Allow cells to recover and express the proteins for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with a fixed concentration of DHT.

    • Concurrently, treat the cells with increasing concentrations of this compound.

    • Include control groups (vehicle control, DHT only).

  • Reporter Gene Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity, which is proportional to the activation of the androgen receptor.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHT-induced luciferase activity by this compound at each concentration.

    • Determine the IC50 value of this compound.

In Vivo: Hair Growth Study in Stumptailed Macaques

This protocol is a generalized representation of studies conducted to evaluate the efficacy of topical hair growth treatments in a relevant animal model.[17][18][19]

Objective: To assess the dose-dependent effect of topically applied this compound on hair growth in the bald scalp of stumptailed macaques, a species that exhibits androgenetic alopecia similar to humans.[20]

Animals:

  • Adult male stumptailed macaques with visible frontal baldness.

Materials:

  • This compound solutions at various concentrations (e.g., 0.5%, 1%, 3%, 5%) in a suitable vehicle (e.g., ethanol/propylene glycol).

  • Placebo solution (vehicle only).

  • Clippers and tattoo machine for marking the treatment area.

  • Camera for global photography.

  • Biopsy punch for histological analysis.

Procedure:

  • Acclimatization and Baseline Measurements:

    • Acclimatize animals to the housing conditions.

    • Document the baseline degree of baldness using global photography.

    • Tattoo a small area on the scalp for consistent measurement of hair growth.

    • Collect baseline scalp biopsies.

  • Treatment Application:

    • Divide the animals into different treatment groups (different concentrations of this compound and placebo).

    • Apply the assigned solution topically to the bald scalp once daily for a specified period (e.g., 6 months).[5]

  • Efficacy Assessment:

    • Global Photography: Take photographs of the scalp at regular intervals (e.g., monthly) to visually assess changes in hair growth.

    • Hair Follicle Counts: At the end of the study, collect scalp biopsies from the treated area.

    • Histological Analysis: Process the biopsies to determine the number of anagen and telogen hair follicles.

  • Data Analysis:

    • Compare the change in anagen-to-telogen ratio between the treatment and placebo groups.

    • Analyze the global photographs for visible improvements in hair density.

Visualizations

Androgen_Signaling_Pathway_in_Hair_Follicle Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR FiveAlphaReductase->DHT AR_DHT_Complex AR-DHT Complex AR->AR_DHT_Complex Nucleus Nucleus AR_DHT_Complex->Nucleus GeneExpression Gene Expression Changes Nucleus->GeneExpression Miniaturization Hair Follicle Miniaturization GeneExpression->Miniaturization

Caption: Androgen signaling pathway leading to hair follicle miniaturization.

Mechanism_of_Action_Comparison cluster_RU58841 This compound cluster_Finasteride_Dutasteride Finasteride / Dutasteride cluster_Minoxidil Minoxidil RU58841 This compound AR_RU Androgen Receptor RU58841->AR_RU Blocks Finasteride Finasteride/ Dutasteride FiveAlphaReductase_FD 5α-reductase Finasteride->FiveAlphaReductase_FD Inhibits Minoxidil Minoxidil K_Channel ATP-sensitive K+ Channel Minoxidil->K_Channel Opens Vasodilation Vasodilation & Increased Blood Flow K_Channel->Vasodilation

Caption: Comparative mechanisms of action for different hair loss treatments.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy PC3_cells PC3 Cells (AR-negative) Transfection Transfect with AR & Reporter Genes PC3_cells->Transfection Treatment_IV Treat with DHT & this compound Transfection->Treatment_IV Luciferase_Assay Measure Luciferase Activity (AR Activation) Treatment_IV->Luciferase_Assay Macaques Stumptailed Macaques (with baldness) Baseline Baseline Assessment (Photos, Biopsies) Macaques->Baseline Treatment_IVV Topical Application (this compound vs. Placebo) Baseline->Treatment_IVV FollowUp Regular Follow-up (Photos) Treatment_IVV->FollowUp Final_Analysis Final Biopsies & Histological Analysis FollowUp->Final_Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound.

References

Comparative Analysis of RU 58841 with Other Non-Steroidal Antiandrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of RU 58841 and other prominent non-steroidal antiandrogens (NSAAs), including bicalutamide, enzalutamide, and apalutamide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, binding affinities, and experimental evaluation.

Introduction to Non-Steroidal Antiandrogens (NSAAs)

Non-steroidal antiandrogens are a class of compounds that competitively inhibit the action of androgens, such as testosterone and dihydrotestosterone (DHT), at the androgen receptor (AR). Unlike steroidal antiandrogens, NSAAs are not structurally related to testosterone, which can reduce the likelihood of off-target hormonal effects. These compounds are of significant interest for their therapeutic potential in a range of androgen-dependent conditions, from prostate cancer to androgenetic alopecia (male and female pattern hair loss).

This compound, also known as PSK-3841 or HMR-3841, is a topical NSAA that has been investigated for its potential in treating hair loss.[1][2] It is designed to act locally on the scalp's hair follicles, thereby minimizing systemic side effects.[1] Other notable NSAAs, such as bicalutamide, enzalutamide, and apalutamide, are primarily used in the treatment of prostate cancer.

Mechanism of Action

The primary mechanism of action for all these NSAAs involves binding to the ligand-binding domain (LBD) of the androgen receptor. However, there are nuances in their downstream effects on the AR signaling pathway.

This compound: As a competitive antagonist, this compound binds to the androgen receptors in hair follicles, preventing DHT from binding and exerting its miniaturizing effect on the hair follicle.[1][3] This localized action is intended to prevent hair loss and potentially stimulate regrowth without significantly affecting systemic DHT levels.[1]

Bicalutamide: This first-generation NSAA acts as a selective competitive antagonist of the AR.[4] It competes with endogenous androgens for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.[5] However, under certain conditions, such as AR overexpression or mutation, bicalutamide can exhibit partial agonist activity.[6]

Enzalutamide and Apalutamide: These second-generation NSAAs exhibit a more comprehensive inhibition of the AR signaling pathway. In addition to competitively inhibiting androgen binding, they also prevent the nuclear translocation of the AR, impair the binding of the AR to DNA, and block the recruitment of coactivator proteins.[2][7][8][9] This multi-faceted approach leads to a more potent and complete shutdown of androgen signaling.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of inhibition by these NSAAs.

Androgen Receptor Signaling Pathway and NSAA Inhibition cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-reductase 5α-reductase Testosterone->5a-reductase Conversion DHT DHT 5a-reductase->DHT AR Androgen Receptor (AR) DHT->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR Stabilization NSAAs This compound Bicalutamide Enzalutamide Apalutamide NSAAs->AR Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Hair Follicle Miniaturization) Protein->Cellular_Response Enza/Apa_Inhibition Enzalutamide & Apalutamide Inhibition Enza/Apa_Inhibition->AR_dimer Enza/Apa_Inhibition->ARE Inhibit DNA Binding

Caption: Androgen Receptor Signaling Pathway and NSAA Inhibition.

Comparative Data of Non-Steroidal Antiandrogens

The following table summarizes the key characteristics of this compound and other selected NSAAs. Direct comparative studies for all these compounds under identical conditions are limited; therefore, the data is compiled from various sources.

FeatureThis compoundBicalutamideEnzalutamideApalutamide
Primary Indication Androgenetic Alopecia (Investigational)Prostate CancerProstate CancerProstate Cancer
Administration TopicalOralOralOral
Mechanism of Action Competitive AR antagonistSelective competitive AR antagonistAR signaling inhibitor (inhibits binding, nuclear translocation, and DNA binding)AR signaling inhibitor (inhibits binding, nuclear translocation, and DNA binding)
Relative AR Binding Affinity Reportedly similar to or slightly greater than testosterone.[9][10]Lower than DHT.[4][11]5- to 8-fold higher than bicalutamide.[12][13]7- to 10-fold higher than bicalutamide.[9][14]
IC50 for AR Not consistently reported in comparative studies~159–243 nM[4]~16 nM (in a cell-free assay)~16 nM (in a cell-free assay)
Systemic Activity Designed for local action with minimal systemic absorption[1]Systemically activeSystemically activeSystemically active
Chemical Structure C₁₇H₁₈F₃N₃O₃C₁₈H₁₄F₄N₂O₄SC₂₁H₁₆F₄N₄O₂SC₂₁H₁₅F₄N₅O₂S[14]

Experimental Protocols

The evaluation of non-steroidal antiandrogens typically involves a series of in vitro and in vivo experiments to characterize their binding affinity, efficacy, and safety profile.

Androgen Receptor Binding Assay (In Vitro)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the androgen receptor.

Materials:

  • Androgen receptor source (e.g., cytosol from rat prostate or recombinant human AR)

  • Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone)

  • Test compound (e.g., this compound, bicalutamide)

  • Assay buffer

  • Wash buffer

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the radiolabeled ligand in the assay buffer.

  • Incubation: In a 96-well plate, combine the androgen receptor source, the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand). Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as filtration or precipitation followed by centrifugation.

  • Detection: Quantify the amount of bound radioligand in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Model for Androgenetic Alopecia

The stump-tailed macaque (Macaca artoides) is a well-established animal model for androgenetic alopecia as they exhibit a similar pattern of hair loss to humans. Rodent models, including transgenic mice overexpressing the human androgen receptor, are also utilized.

Objective: To evaluate the efficacy of a topical non-steroidal antiandrogen in promoting hair growth and preventing hair loss.

Model: Stump-tailed macaques with visible signs of androgenetic alopecia.

Procedure:

  • Acclimatization and Baseline: Acclimatize the animals to the housing conditions. Document the baseline hair growth in the target scalp area using photography and phototrichogram analysis (measuring hair density, thickness, and anagen/telogen ratio).

  • Treatment Groups: Divide the animals into treatment groups:

    • Vehicle control (e.g., ethanol/propylene glycol solution)

    • Test compound (e.g., this compound in vehicle at various concentrations)

    • Positive control (e.g., topical minoxidil or oral finasteride)

  • Dosing: Apply the assigned treatment topically to the designated scalp area once or twice daily for a predetermined period (e.g., 6 months).

  • Efficacy Assessment: At regular intervals (e.g., monthly), assess hair growth using the same methods as at baseline.

  • Safety Assessment: Monitor the animals for any signs of local irritation or systemic side effects. Blood samples can be collected to measure hormone levels (testosterone, DHT) and assess for systemic absorption of the test compound.

  • Data Analysis: Compare the changes in hair growth parameters from baseline among the different treatment groups using appropriate statistical methods.

The following diagram illustrates a typical experimental workflow for screening and evaluating non-steroidal antiandrogens.

Experimental Workflow for NSAA Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Compound_Library Compound Library AR_Binding_Assay Androgen Receptor Binding Assay Compound_Library->AR_Binding_Assay Reporter_Gene_Assay AR Reporter Gene Assay AR_Binding_Assay->Reporter_Gene_Assay Active Compounds Hit_Identification Hit Identification Reporter_Gene_Assay->Hit_Identification Confirmed Hits Animal_Model Animal Model Selection (e.g., Macaque, Transgenic Mouse) Hit_Identification->Animal_Model Efficacy_Study Efficacy Study (Topical Application) Animal_Model->Efficacy_Study Safety_Study Safety & Toxicology (Local & Systemic) Efficacy_Study->Safety_Study Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution) Safety_Study->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Phase_I Phase I (Safety & Dosage) Lead_Optimization->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Comparison) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Experimental Workflow for NSAA Evaluation.

Conclusion

This compound represents a targeted approach for the topical treatment of androgenetic alopecia by directly antagonizing the androgen receptor in the scalp. In comparison to systemically administered NSAAs like bicalutamide, enzalutamide, and apalutamide, which are primarily utilized for prostate cancer, this compound's key differentiator is its intended localized action to minimize systemic side effects. While enzalutamide and apalutamide demonstrate higher binding affinities and a more comprehensive inhibition of the AR signaling pathway, their systemic administration makes them unsuitable for treating hair loss. The development of this compound was halted before completion of extensive clinical trials, and as such, comprehensive, publicly available data on its long-term safety and efficacy in humans is limited. Further research, including well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to other established treatments for androgen-dependent conditions.

References

A Comparative Review of Early RU 58841 Research for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the early preclinical data on RU 58841, a non-steroidal anti-androgen, with other topical treatments for androgenetic alopecia. Due to the discontinuation of formal research, this guide focuses on the foundational studies that initially demonstrated its potential, offering a comparative perspective based on available experimental data.

Executive Summary

This compound, also known as PSK-3841, emerged as a promising topical anti-androgen for androgenetic alopecia in the 1990s. Early preclinical studies suggested its efficacy in promoting hair growth by directly blocking the androgen receptors in the hair follicles, thereby preventing the miniaturizing effects of dihydrotestosterone (DHT). Unlike systemic treatments such as oral finasteride, this compound was designed for localized action to minimize systemic side effects. Research into this compound did not proceed to large-scale, published clinical trials, and the compound is not an approved medical treatment. This guide revisits the early data and compares it with established and emerging topical alternatives.

Comparative Data of Topical Hair Loss Treatments

The following tables summarize the quantitative data from key preclinical and clinical studies of this compound and its alternatives.

Table 1: Efficacy of this compound in Preclinical Models

Study ModelTreatment GroupConcentrationDurationKey Finding
Stumptailed MacaquesThis compound5%2 months103% average increase in anagen follicles.[1]
Finasteride (oral)1mg/kg/day6 months88% average increase in anagen follicles.[1]
Vehicle-4 monthsNo significant change.
Human Hair Grafts on Nude MiceThis compound1%6 months28% of active follicles initiated a second hair cycle.[2]
Ethanol (Vehicle)-6 months7% of active follicles initiated a second hair cycle.[2]

Table 2: Overview of Alternative Topical Treatments for Androgenetic Alopecia

TreatmentMechanism of ActionConcentrationKey Clinical Trial Findings
Minoxidil Vasodilator, potassium channel opener2% and 5%A 48-week study showed that 5% minoxidil solution resulted in 45% more hair regrowth than the 2% solution.
Topical Finasteride 5α-reductase inhibitor0.25%A 24-week, Phase III trial showed a significant increase in target area hair count (TAHC) compared to placebo (20.2 vs. 6.7 hairs), with markedly lower systemic DHT reduction than oral finasteride.[3][4]
Clascoterone (CB-03-01) Androgen receptor inhibitor5%Two Phase III trials demonstrated statistically significant improvements in TAHC, with one showing a 539% relative improvement and the other a 168% relative improvement compared to placebo.[5][6]
Pyrilutamide (KX-826) Androgen receptor antagonist0.5%A Phase II trial in China showed a statistically significant increase in TAHC of 22.73 hairs/cm² with twice-daily application compared to 15.34 hairs/cm² in the placebo group after six months.[1]

Experimental Protocols

Detailed methodologies from the key early this compound studies are provided below.

Study 1: Stumptailed Macaque Model for Androgenetic Alopecia
  • Objective: To evaluate the effect of topical this compound on hair regrowth in a primate model of androgenetic alopecia and compare its efficacy to oral finasteride.

  • Subjects: 20 bald stumptailed macaques.

  • Treatment Groups:

    • Topical this compound (5% solution) applied daily to 10 macaques.

    • Oral Finasteride (1mg/kg/day) administered to 10 macaques.

    • A placebo group was also included.

  • Methodology:

    • Baseline hair density, thickness, and length were recorded.

    • The respective treatments were administered for a period of up to 24 months for some subjects to observe long-term effects.

    • Skin biopsies were collected at baseline and at specified intervals (four months for the this compound group and six months for the finasteride group) to analyze hair follicle stages (anagen, telogen).

    • Serum levels of testosterone and DHT were measured to assess systemic hormonal changes.

  • Data Analysis: The primary endpoint was the change in the number of anagen (growing) follicles compared to vellus (miniaturized) follicles. Hair density, thickness, and length were also assessed.

Study 2: Human Hair Graft Model on Nude Mice
  • Objective: To assess the effect of this compound on human hair production from balding scalp grafts maintained on testosterone-conditioned nude mice.

  • Subjects: 20 productive scalp grafts obtained from balding men.

  • Methodology:

    • Scalp grafts were transplanted onto female nude mice.

    • All mice were conditioned with topical testosterone propionate (300 micrograms in 10 microL; 5 days/week) on a non-grafted area to inhibit hair production from the balding grafts.[2]

    • The grafts were randomly allocated to one of two treatment groups (10 grafts per group):

      • Topical this compound (1% in ethanol) applied 5 days a week.[2]

      • Topical ethanol (vehicle control) applied 5 days a week.[2]

    • Hair production was monitored monthly for a duration of 6 months.

  • Data Analysis: The primary endpoints were the number of active follicles that initiated a second hair cycle and the linear hair growth rates (LHGR).

Visualizations

Signaling Pathway of Androgen Action and Inhibition

Androgen_Pathway cluster_Cell Hair Follicle Cell Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor binds to FiveAlphaReductase->DHT converts to GeneExpression Gene Expression (Miniaturization) AndrogenReceptor->GeneExpression activates RU58841 This compound RU58841->AndrogenReceptor blocks

Caption: Mechanism of this compound in blocking DHT at the androgen receptor.

Experimental Workflow for the Human Hair Graft Study

Experimental_Workflow Start Start: Obtain Balding Scalp Grafts Grafting Graft onto Nude Mice Start->Grafting Conditioning Testosterone Conditioning of Mice Grafting->Conditioning Randomization Randomize Grafts into Two Groups Conditioning->Randomization Treatment_RU Topical this compound (1%) Application Randomization->Treatment_RU Group 1 Treatment_Vehicle Topical Vehicle (Ethanol) Application Randomization->Treatment_Vehicle Group 2 Monitoring Monthly Monitoring of Hair Growth (6 Months) Treatment_RU->Monitoring Treatment_Vehicle->Monitoring Analysis Data Analysis: - Hair Cycle Initiation - Linear Hair Growth Rate Monitoring->Analysis End End of Study Analysis->End

Caption: Workflow of the human hair graft study on nude mice.

References

A Side-by-Side Comparison of RU 58841 and Cyproterone Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists in the field of androgen-dependent therapies, a clear understanding of the comparative pharmacology of available and experimental compounds is crucial. This guide provides an objective, data-driven comparison of RU 58841, an experimental non-steroidal anti-androgen, and Cyproterone Acetate (CPA), a well-established steroidal anti-androgen and progestin.

Introduction and Chemical Properties

This compound , also known as PSK-3841, is a non-steroidal anti-androgen (NSAA) specifically designed for topical application.[1] Its development was aimed at creating a compound with potent local activity at the androgen receptor (AR) while minimizing systemic side effects.[2] It has been investigated for androgen-dependent conditions like androgenetic alopecia, acne, and hirsutism.[3][4]

Cyproterone Acetate (CPA) is a synthetic steroidal derivative of 17-hydroxyprogesterone. It is a potent anti-androgen and also possesses strong progestogenic and weak glucocorticoid activity.[5] It is used clinically to treat a range of androgen-dependent conditions, including prostate cancer, hirsutism, severe acne, and in feminizing hormone therapy.[6]

PropertyThis compoundCyproterone Acetate
Chemical Class Non-steroidal, N-substituted hydantoinSteroidal, 17-hydroxyprogesterone derivative
IUPAC Name 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile(1β,2β)-17-acetyloxy-6-chloro-1,2-dihydro-3'H-cyclopropa[6][7]pregna-1,4,6-triene-3,20-dione
Molecular Formula C₁₇H₁₈F₃N₃O₃C₂₄H₂₉ClO₄
Molar Mass 369.34 g·mol⁻¹416.9 g·mol⁻¹
Primary Route Topical (Experimental)Oral, Intramuscular

Mechanism of Action

The primary distinction between this compound and Cyproterone Acetate lies in their systemic versus local activity and their singular versus dual-action mechanism.

This compound acts as a pure, competitive antagonist at the androgen receptor. When applied topically, it binds to androgen receptors in the hair follicles and sebaceous glands, directly preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding and exerting their effects. Its chemical structure is designed to be rapidly metabolized in the bloodstream, thereby preventing significant systemic anti-androgenic activity.[2]

Cyproterone Acetate has a dual mechanism of action.[5]

  • Systemic Androgen Receptor Blockade : Like this compound, it is a competitive antagonist of the androgen receptor, blocking testosterone and DHT in target tissues throughout the body.[5]

  • Antigonadotropic Effect : Due to its potent progestogenic activity, CPA exerts negative feedback on the hypothalamic-pituitary-gonadal axis. This suppresses the release of luteinizing hormone (LH), which in turn significantly reduces the production of testosterone by the gonads.[5]

G cpa Cyproterone Acetate pituitary Pituitary Gland cpa->pituitary  Inhibits LH Release (Progestogenic Effect) ar_systemic Androgen Receptors (Systemic) cpa->ar_systemic Blocks AR gonads Gonads pituitary->gonads LH testosterone Testosterone Production gonads->testosterone ru This compound ar_local Androgen Receptors (Local: e.g., Scalp) ru->ar_local Blocks AR androgen DHT / Testosterone androgen->ar_systemic androgen->ar_local Binds G cluster_prep cluster_inc cluster_sep cluster_quant prep_ar 1. Prepare AR Source (e.g., Recombinant human AR or rat prostate cytosol) prep_ligand 2. Prepare Radiolabeled Ligand (e.g., [³H]DHT) prep_test 3. Prepare Test Compound (this compound or CPA) in serial dilutions incubation 4. Incubate AR, [³H]DHT, and Test Compound together at a constant temperature prep_test->incubation separation 5. Separate receptor-bound [³H]DHT from free [³H]DHT (e.g., via filtration, SPA) incubation->separation quant 6. Quantify bound radioactivity (e.g., Scintillation counting) separation->quant analysis 7. Plot displacement curve and calculate IC₅₀ or Kᵢ value quant->analysis

References

Validating the Safety Profile of RU 58841: A Comparative Analysis of Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe treatments for androgenetic alopecia has led to the investigation of various topical anti-androgens. Among these, RU 58841 has garnered significant interest within research communities for its potent local anti-androgenic effects. However, its progression to mainstream clinical use has been hampered by the limited availability of comprehensive, publicly accessible long-term safety data. This guide provides a comparative analysis of the available long-term animal safety study information for this compound and its alternatives, including topical finasteride, topical dutasteride, minoxidil, and clascoterone.

While direct quantitative comparisons are challenging due to the scarcity of publicly available detailed toxicology reports, this guide synthesizes the existing qualitative data to offer a comparative overview of their preclinical safety profiles.

Comparative Safety Profile Overview

Compound Animal Model(s) Duration of Studies Key Safety Findings (Qualitative) Systemic Absorption
This compound Stumptailed Macaques, Hamsters, RatsUp to 24 months (Macaques)Studies in macaques showed significant hair regrowth with a 5% solution without detectable systemic anti-androgenic effects.[1] Early studies in hamsters and rats also indicated potent local anti-androgenic activity with minimal systemic effects.[1] No comprehensive, publicly available reports on systemic toxicity, organ weight changes, or histopathology were identified.Reported to be low, with a focus on local action in the scalp.
Topical Finasteride Rats, MiceInformation on specific long-term dermal toxicity studies is limited in the public domain.Animal studies have suggested that topical application may reduce systemic exposure compared to oral administration.[2] A study on a combined therapy with D-004 in rats for 28 days noted atrophy of accessory sex organs, an expected pharmacological effect of finasteride.[2]Lower than oral finasteride, but some systemic absorption occurs.
Topical Dutasteride Rats, Rabbits14-day and 90-day dermal toxicity studies mentioned in the literature.[3]Preclinical studies have reportedly shown good tolerability in 14-day and 90-day dermal toxicity studies in rats and rabbits, though the detailed data is not published.[3]Expected to be lower than oral administration, but some systemic absorption is likely.
Topical Minoxidil Rats, Rabbits, MiceLong-term dermal toxicity and carcinogenicity studies have been conducted.[4]Long-term dermal application in rats and rabbits did not reveal significant systemic toxicity at therapeutic doses.[4] Some studies noted drug-related increases in heart and liver weights in rabbits without corresponding histopathological lesions.[4] It is known to be highly toxic to cats upon accidental exposure.Systemic absorption is generally low but can be increased with higher doses, frequency, or compromised skin barrier.[4]
Clascoterone (CB-03-01) Rats, MicePreclinical toxicology studies, including GLP-compliant studies, have been conducted.Preclinical studies have demonstrated a favorable safety profile with low systemic absorption. The active moiety is rapidly metabolized in the skin, limiting systemic exposure. No significant systemic side effects were noted in these studies.Systemic exposure is reported to be very low.

Disclaimer: The information presented is based on publicly available data, which is limited. The absence of reported adverse effects does not definitively confirm the long-term safety of a compound.

Experimental Protocols

Detailed experimental protocols for the pivotal long-term animal safety studies of this compound and its alternatives are not publicly available. However, a standard protocol for a 90-day dermal toxicity study, based on OECD Guideline 411, would generally include the following:

Objective: To assess the potential adverse effects of repeated dermal application of the test substance over a 90-day period.

Test System:

  • Species: Typically albino rabbit or rat.

  • Sex: Both males and females.

  • Groups: At least three dose groups and a control group (vehicle only).

Methodology:

  • Dose Administration: The test substance is applied daily to a shaved area of the back for 6 hours a day, 7 days a week for 90 days. The application site is typically covered with a semi-occlusive dressing.

  • Clinical Observations: Animals are observed daily for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Body Weight and Food Consumption: Recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at baseline and at termination to analyze a range of hematological and biochemical parameters.

  • Ophthalmological Examination: Conducted prior to the study and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined as necessary.

Visualizing Key Pathways and Processes

To aid in understanding the mechanisms of action and the experimental processes involved in safety validation, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT DHT AR Androgen Receptor (AR) DHT->AR Five_AR->DHT AR_Complex DHT-AR Complex AR->AR_Complex RU58841 This compound RU58841->AR Blockade Finasteride_Dutasteride Finasteride/ Dutasteride Finasteride_Dutasteride->Five_AR Inhibition Clascoterone Clascoterone Clascoterone->AR Blockade Nucleus Nucleus AR_Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Hair_Follicle_Miniaturization Hair Follicle Miniaturization Gene_Transcription->Hair_Follicle_Miniaturization

Caption: Androgen Receptor Signaling Pathway and Points of Intervention.

Long_Term_Animal_Safety_Study_Workflow Protocol_Design Protocol Design (Species, Dose, Duration) Acclimatization Animal Acclimatization & Baseline Data Collection Protocol_Design->Acclimatization Dosing_Period Daily Dermal Application (e.g., 90 days - 12 months) Acclimatization->Dosing_Period In_life_Observations In-life Observations (Clinical Signs, Body Weight) Dosing_Period->In_life_Observations Interim_Analysis Interim Blood/Urine Analysis Dosing_Period->Interim_Analysis Terminal_Procedures Terminal Procedures (Necropsy, Organ Weights) Dosing_Period->Terminal_Procedures Data_Analysis Data Analysis & Statistical Evaluation In_life_Observations->Data_Analysis Interim_Analysis->Data_Analysis Histopathology Histopathological Examination of Tissues Terminal_Procedures->Histopathology Histopathology->Data_Analysis Final_Report Final Toxicology Report Data_Analysis->Final_Report

Caption: Generalized Workflow for a Long-Term Animal Dermal Toxicity Study.

Conclusion

The available data from long-term animal studies on this compound, primarily in macaques, suggests a promising local efficacy for hair regrowth with a favorable safety profile, characterized by a lack of significant systemic side effects. However, the absence of publicly accessible, detailed quantitative toxicology data prevents a direct and robust comparison with its alternatives. While preclinical safety information for compounds like topical dutasteride and clascoterone is mentioned in the literature, the comprehensive data sets are not available for public review. For topical finasteride and minoxidil, the focus of available information is often on human clinical trials or accidental exposures rather than detailed, comparative preclinical toxicology in laboratory animals.

For drug development professionals and researchers, this highlights a critical gap in the publicly available data for this compound. While the existing evidence is encouraging, further progression and validation of its long-term safety would necessitate access to comprehensive preclinical toxicology data, including dose-response relationships for potential systemic effects, detailed histopathological findings, and a full toxicokinetic profile. Without such data, a complete and objective comparison of the long-term safety of this compound against other topical anti-androgens remains challenging.

References

Cross-Species Pharmacodynamics of the Anti-Androgen RU 58841: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamics of RU 58841, a non-steroidal anti-androgen, across various species. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for researchers investigating androgen-dependent conditions.

Overview of this compound

This compound, also known as PSK-3841 or HMR-3841, is a potent antagonist of the androgen receptor (AR).[1] Its mechanism of action involves competitively binding to the AR, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[2][3] This localized anti-androgenic activity, with minimal systemic effects, has made it a compound of interest for topical treatment of androgen-dependent conditions such as androgenetic alopecia (male pattern baldness) and acne.[2][4][5]

Cross-Species Comparison of Pharmacodynamic Effects

The efficacy of this compound has been evaluated in several animal models, providing insights into its potential therapeutic applications. The following tables summarize the key pharmacodynamic findings across different species.

Table 1: In Vivo Efficacy on Hair Growth
Species/ModelDosage/ConcentrationDurationKey FindingsReference
Human (Scalp Grafts on Nude Mice) 1% solution, topically6 monthsIncreased linear hair growth rate. 28% of follicles in the treated group initiated a second hair cycle, compared to 7% in the control group.[6]
Stumptailed Macaque 0.5%, 1%, 3%, and 5% solutions, topically2-6 monthsA 5% solution led to a 103% increase in anagen follicles and a 26% increase in the growth of vellus follicles to terminal size. Showed dose-dependent effects on increasing hair density and thickness.[7][8]
Table 2: Anti-Androgenic Effects on Tissues
Species/ModelDosage/ConcentrationDurationTarget TissueKey FindingsReference
Syrian Hamster 10 µ g/day , topically4 weeksEar Sebaceous GlandsMaximal reduction of 60% in the size of sebaceous glands without systemic side effects.[9]
Fuzzy Rat 1% solution, topically2 monthsSebaceous GlandsInduced glandular and ductal regression equivalent to that observed in castrated rats. No significant changes in serum testosterone or dihydrotestosterone levels.[1][10]
Rat 10 mg/kg, intravenousNot specifiedProstateThe primary metabolite of this compound showed very low propensity to form the N-desalkyl metabolite, contributing to its localized action and lack of systemic effects.[4]
Table 3: Androgen Receptor Binding Affinity
Species/AssayLigandRelative AffinityKey FindingsReference
Human This compound vs. TestosteroneThis compound has a binding affinity for the human AR that is equivalent to or higher than that of testosterone.[11][12]
Human This compound vs. DHTThe binding affinity of this compound is estimated to be approximately 33-50% of that of DHT.[12]
Hamster This compound vs. TestosteroneThis compound displayed a high and specific binding for the androgen receptor, with an affinity approximately two times less than that of testosterone for the hamster flank organ AR.[7][12]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

RU58841_Mechanism cluster_cell Target Cell (e.g., Hair Follicle Cell) cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive Binds RU58841 This compound RU58841->AR_inactive Competitively Binds (Antagonist) AR_active Androgen Receptor (Active Dimer) AR_inactive->AR_active Activation & Dimerization Blocked Transcription Blocked AR_inactive->Blocked Prevents Activation ARE Androgen Response Element (DNA) AR_active->ARE Binds to Gene_Expression Gene Transcription (e.g., Miniaturization) ARE->Gene_Expression Initiates

Caption: Mechanism of Action of this compound.

Hair_Growth_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Selection Animal Model Selection (e.g., Stumptailed Macaque, Nude Mouse) Grouping Randomized Grouping (Treatment vs. Control) Animal_Selection->Grouping Baseline Baseline Measurement (Hair Density, Length, etc.) Grouping->Baseline Topical_Application Topical Application (this compound vs. Vehicle) Baseline->Topical_Application Monitoring Regular Monitoring (Health & Skin Condition) Topical_Application->Monitoring Final_Measurement Final Measurement (Phototrichogram, Biopsy) Monitoring->Final_Measurement Histo_Analysis Histological Analysis (Follicle Count, Phase) Final_Measurement->Histo_Analysis Stats Statistical Analysis Histo_Analysis->Stats

Caption: In Vivo Hair Growth Study Workflow.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity of a test compound like this compound to the androgen receptor.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2).

    • Radioligand: Prepare a solution of a high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) in the assay buffer at a concentration at or below its dissociation constant (Kd).

    • Androgen Receptor: Prepare a solution of purified androgen receptor protein in the assay buffer. The optimal concentration should be determined empirically.

    • Test Compound: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT), and the androgen receptor solution.

    • Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and the desired concentration of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or scintillation proximity assay (SPA).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Hair Growth Study in Stumptailed Macaques

The stumptailed macaque is a well-established model for androgenetic alopecia as they exhibit similar patterns of hair loss to humans.[13][14]

  • Animal Selection and Acclimatization: Select healthy adult male stumptailed macaques with visible signs of frontal balding. Acclimatize the animals to the housing conditions for a designated period.

  • Baseline Evaluation:

    • Define a specific area on the scalp for treatment and monitoring.

    • Conduct baseline measurements, including phototrichograms to assess hair density, anagen/telogen ratio, and hair shaft thickness.

    • Obtain small punch biopsies for histological analysis of hair follicle morphology.

  • Treatment Application:

    • Randomly assign animals to treatment (different concentrations of this compound in a suitable vehicle) and control (vehicle only) groups.

    • Apply the solutions topically to the designated scalp area daily for a period of several months (e.g., 6 months).

  • Monitoring and Data Collection:

    • Perform regular gross observations of the treatment area.

    • Repeat phototrichograms and biopsies at specified intervals (e.g., every 2 months) to monitor changes in hair growth parameters.

    • Collect blood samples to monitor systemic hormone levels (testosterone, DHT) and assess for any systemic side effects.

  • Data Analysis:

    • Quantify changes in hair density, thickness, and anagen/telogen ratio from the phototrichogram data.

    • Analyze histological sections to assess changes in hair follicle number, size, and cycle stage.

    • Use appropriate statistical tests to compare the treatment groups with the control group.

In Vivo Hair Growth Study in Human/Nude Mouse Xenograft Model

This model allows for the direct assessment of a compound's effect on human hair follicles.[15]

  • Animal Model: Use immunodeficient nude mice, which will not reject human tissue grafts.[16][17]

  • Grafting Procedure:

    • Obtain scalp samples containing hair follicles from human subjects with androgen-dependent alopecia.

    • Graft these human scalp samples onto the dorsal region of the nude mice.

  • Testosterone Conditioning: To mimic the hormonal environment of androgenetic alopecia, condition the mice with topical or systemic testosterone.[15]

  • Treatment:

    • Divide the mice into a treatment group (topical application of this compound solution to the graft site) and a control group (vehicle application).

    • Apply the treatments for a specified duration (e.g., several months).

  • Hair Growth Assessment:

    • Monitor and measure the linear growth rate of the hair emerging from the grafts.

    • Count the number of active follicles and assess the hair cycle stage (e.g., initiation of a new anagen phase).

  • Data Analysis: Compare the hair growth parameters between the this compound-treated and control groups using statistical methods.

Conclusion

The collective data from studies in human hair follicle xenografts, macaques, hamsters, and rats consistently demonstrate the potent, localized anti-androgenic activity of this compound. Its ability to effectively compete with androgens at the receptor level translates to significant positive effects on hair growth and regression of sebaceous glands in relevant preclinical models. The lack of significant systemic effects underscores its potential as a topical agent. This guide provides a foundational understanding of this compound's pharmacodynamics, offering valuable comparative data and methodological insights for researchers in the field of dermatology and androgen-related disorders. Further clinical investigations in humans are necessary to fully elucidate its therapeutic potential and safety profile.

References

Safety Operating Guide

Standard Operating Procedure: RU 58841 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Laboratory and Research Professionals in Drug Development

This document provides essential safety and logistical information for the proper disposal of RU 58841, a non-steroidal antiandrogen research chemical. Given the limited toxicological and environmental fate data for this compound, a precautionary approach is mandated to ensure personnel safety and environmental protection.

I. Core Principle: Precautionary Hazardous Waste Management

Due to the incomplete hazard profile of this compound, it must be managed as a hazardous waste. This approach ensures the highest level of safety and compliance with environmental regulations. Do not dispose of this compound or its solutions down the drain or in regular trash receptacles.

II. Chemical and Safety Data Summary

While some Safety Data Sheets (SDS) state that this compound is not classified as a hazardous substance under OSHA and GHS guidelines, they also indicate that the substance has not been fully tested. Therefore, it is prudent to handle it with care, utilizing appropriate personal protective equipment (PPE) and engineering controls as outlined in the handling section of the SDS.

ParameterDataSource
CAS Number 154992-24-2[1][2]
OSHA Hazard Communication Standard Not considered hazardous[2]
GHS Classification Not a dangerous substance or mixture[2]
Hazard Description Substance not fully tested. May be harmful if swallowed or inhaled.[1]
Hazardous Decomposition Products Hydrogen cyanide, Hydrogen fluoride, Carbon oxides, Nitrogen oxides (NOx), Phosgene.[2]
Storage Store at 4°C or -20°C for long-term storage.[1][2]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of pure this compound powder and solutions.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, expired solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated as "Hazardous Chemical Waste."

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect pure this compound powder and contaminated solids (e.g., weighing boats, gloves, wipes) in a designated, leak-proof, and sealable solid waste container.

    • The container must be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and sealable liquid waste container.

    • The container must be compatible with the solvent used in the solution (e.g., ethanol, dimethyl sulfoxide).

    • Do not mix incompatible waste streams.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile)".

  • Include the approximate concentration and volume of the waste.

  • Indicate the date of waste accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Keep the waste storage area away from heat sources and incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the disposal vendor with the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal for this type of research chemical is typically high-temperature incineration by a licensed facility to ensure complete destruction.[3][4]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RU58841_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal pure_compound Pure this compound solid_waste Solid Hazardous Waste Container pure_compound->solid_waste solutions This compound Solutions liquid_waste Liquid Hazardous Waste Container solutions->liquid_waste contaminated_materials Contaminated Materials (Gloves, Vials, etc.) contaminated_materials->solid_waste labeling Label Container: 'Hazardous Waste - this compound' solid_waste->labeling liquid_waste->labeling storage Store in Designated Hazardous Waste Area labeling->storage ehs_pickup Arrange Pickup by EHS or Licensed Vendor storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the proper disposal of this compound.

V. Emergency Procedures

  • Spills:

    • In case of a spill, evacuate the area and prevent unprotected personnel from entering.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • For small spills of powder, carefully sweep up the material, avoiding dust generation, and place it in the solid hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Wash out the mouth with water. Seek immediate medical attention.

Disclaimer: This document provides guidance based on available information and general best practices for handling research chemicals. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for this compound. The responsibility for safe handling and disposal lies with the user.

References

Essential Safety and Handling Protocols for RU 58841

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of RU 58841, a non-steroidal antiandrogen research chemical. Given that this substance has not been fully tested for its toxicological properties, it is imperative to handle it with extreme caution in a controlled laboratory environment.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE for various handling procedures.

Procedure Required Personal Protective Equipment
Weighing and Handling Powder - Respirator: NIOSH/MSHA-approved respirator to prevent inhalation of the powder.[1] - Gloves: Chemical-resistant rubber gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: Standard laboratory coat. - Ventilation: All handling of the powder should be performed in a laboratory fume hood.[1]
Preparing Solutions - Gloves: Chemical-resistant rubber gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Solution preparation should be conducted in a well-ventilated area, preferably a fume hood.
Handling Solutions - Gloves: Chemical-resistant rubber gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: Standard laboratory coat.
Disposal of Waste - Gloves: Chemical-resistant rubber gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: Standard laboratory coat.

Operational and Disposal Plans

A clear and systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

RU58841_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal A Don PPE: Respirator, Gloves, Goggles, Lab Coat B Work in Fume Hood A->B C Weigh this compound Powder B->C D Prepare Solution (e.g., with Ethanol/PG) C->D E Conduct Experiment D->E F Store Stock Solutions at 4°C or -20°C E->F G Decontaminate Work Surfaces E->G H Dispose of Contaminated Waste in Labeled Bins G->H I Follow Institutional Hazardous Waste Protocols H->I J Doff PPE I->J

Workflow for the safe handling of this compound.

Experimental Protocols: Solution Preparation

This compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] The most commonly cited vehicle for topical application in unofficial reports is a mixture of ethanol and propylene glycol (PG).[3][4]

Example Preparation of a 5% (50 mg/mL) this compound Solution:

Materials:

  • This compound powder

  • Ethanol (95% or higher)[5]

  • Propylene glycol (PG)[5]

  • A highly accurate digital scale (0.001g)[5]

  • Glass beakers or vials[4]

  • Stirring rod or magnetic stirrer[4]

  • Volumetric flasks

Procedure:

  • Safety First: Don all required PPE (respirator, gloves, goggles, lab coat) and perform all steps within a certified laboratory fume hood.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 50 mL solution at 5% concentration, you would need 2.5 grams of this compound.[3]

  • Solvent Preparation: Prepare the desired solvent mixture. A common ratio is 70% ethanol and 30% propylene glycol.[3][4] For a 50 mL total volume, this would be 35 mL of ethanol and 15 mL of propylene glycol.[3]

  • Dissolving: Add the weighed this compound powder to a clean beaker or vial. Add the ethanol to the powder and stir until the powder is completely dissolved.[3] The solution should be clear.[6]

  • Adding Propylene Glycol: Once the powder is fully dissolved in the ethanol, add the propylene glycol and continue to stir until the solution is homogeneous.

  • Storage: Transfer the final solution to a clearly labeled, airtight container. Store solid this compound and stock solutions at 4°C for short-term storage or -20°C for long-term storage.[1] Aqueous solutions are not recommended for storage longer than one day.[2]

Hazard Identification and First Aid

  • Hazard Description: The substance is not fully tested.[1] May be harmful if swallowed or inhaled.[1] Exposure may cause irritation of the respiratory tract, eyes, and skin, as well as allergic reactions.[1]

  • First Aid Measures:

    • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • After Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.

    • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • After Swallowing: Wash out the mouth with water, provided the person is conscious. Call a physician.[1]

Accidental Release Measures

In the event of a spill, cordon off the area.[1] Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[1] Absorb the spill with an inert material and place it in a sealed container for disposal according to your institution's hazardous waste protocols.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal, in accordance with your institution's established protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU 58841
Reactant of Route 2
Reactant of Route 2
RU 58841

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.